4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-4-12-10-7(8)5-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWEGBWYUUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=CN=C3N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672166 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014614-11-9 | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014614-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The described synthetic strategy is predicated on a robust and regioselective approach, commencing with the commercially available 4-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-7-azaindole). The core methodology involves a two-step sequence: a selective iodination at the C2 position of the pyrrole ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. This guide elucidates the rationale behind the chosen synthetic route, details the reaction mechanisms, and provides step-by-step experimental procedures with a focus on ensuring reproducibility and high yield.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a privileged heterocyclic motif in modern drug discovery.[1] As a bioisostere of indole, the 7-azaindole core often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, to drug candidates.[2] The introduction of a nitrogen atom into the six-membered ring provides an additional hydrogen bond acceptor, which can lead to novel binding interactions with biological targets.[3] Consequently, 7-azaindole derivatives have been successfully incorporated into a wide range of therapeutic agents, including potent kinase inhibitors for the treatment of cancer.[4][5] The title compound, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, combines this important scaffold with a cyclopropyl group, a small, conformationally constrained aliphatic ring that can enhance binding affinity and metabolic stability, and a bromine atom at the 4-position, which serves as a versatile handle for further chemical elaboration.[4]
Overall Synthetic Strategy
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is most efficiently achieved through a convergent strategy that leverages the differential reactivity of halogen substituents on the 7-azaindole core. The proposed synthetic pathway is outlined below:
Caption: Overall synthetic workflow for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
The rationale for this two-step approach is grounded in well-established principles of heterocyclic chemistry and organometallic catalysis:
-
Selective Halogenation: The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution. The C2 position is generally the most nucleophilic, allowing for a regioselective iodination. N-Iodosuccinimide (NIS) is an effective and mild reagent for this transformation.
-
Chemoselective Cross-Coupling: The resulting 4-bromo-2-iodo intermediate possesses two different halogen atoms. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond. This difference in reactivity allows for the selective substitution of the iodo group, leaving the bromo group intact for potential downstream modifications.
Part 1: Synthesis of 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (Intermediate 1)
Mechanistic Insight: Electrophilic Iodination
The iodination of 4-bromo-7-azaindole proceeds via a classic electrophilic aromatic substitution mechanism. The pyrrole ring acts as the nucleophile, attacking the electrophilic iodine species generated from N-iodosuccinimide. The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) which helps to solubilize the starting materials and facilitate the reaction.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 197.04 | 10.0 | 1.97 g |
| N-Iodosuccinimide (NIS) | 224.99 | 11.0 | 2.47 g |
| N,N-Dimethylformamide (DMF) | - | - | 50 mL |
| Saturated aq. Sodium Thiosulfate | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
Procedure:
-
To a solution of 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.97 g, 10.0 mmol) in DMF (50 mL) in a round-bottom flask protected from light, add N-iodosuccinimide (2.47 g, 11.0 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine as a solid.
Safety Precautions:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine may cause skin and eye irritation.[6]
-
N-Iodosuccinimide is an irritant and should be handled with care in a fume hood.
-
DMF is a skin and respiratory irritant.
Part 2: Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (Final Product)
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 4-bromo-2-iodo-7-azaindole, forming a Pd(II) intermediate. This step is typically rate-determining.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The coupled product, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The choice of a bulky phosphine ligand, such as tricyclohexylphosphine (PCy₃) or triphenylphosphine (PPh₃), can accelerate the reductive elimination step and improve overall efficiency.[8]
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | 322.93 | 5.0 | 1.61 g |
| Cyclopropylboronic acid | 85.90 | 7.5 | 0.64 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.25 (5 mol%) | 56 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.50 (10 mol%) | 131 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 2.07 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
| Ethyl Acetate | - | - | As needed |
| Brine | - | - | As needed |
Procedure:
-
In a round-bottom flask, combine 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.61 g, 5.0 mmol), cyclopropylboronic acid (0.64 g, 7.5 mmol), potassium carbonate (2.07 g, 15.0 mmol), palladium(II) acetate (56 mg, 0.25 mmol), and triphenylphosphine (131 mg, 0.50 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Expected Yield and Characterization:
-
Yield: Based on similar Suzuki couplings, a yield in the range of 70-90% can be anticipated.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The synthetic protocol detailed in this guide offers a reliable and efficient pathway to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. By employing a regioselective iodination followed by a chemoselective Suzuki-Miyaura cross-coupling, this method provides high yields and a pure final product. The strategic preservation of the bromine atom at the C4 position allows for subsequent functionalization, making this protocol highly valuable for the synthesis of diverse libraries of 7-azaindole derivatives for drug discovery and development.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
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Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. Available at: [Link]
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
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Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed. Available at: [Link]
-
Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF - ResearchGate. Available at: [Link]
- 1h-pyrrolo[2,3-b]pyridines - Google Patents.
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Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles - DSpace@MIT. Available at: [Link]
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Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Available at: [Link]
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Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal. Available at: [Link]
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Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. Available at: [Link]
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A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2-azaanthracenes via a sequential Sonogashira coupling/alkynyl imine-allenyl imine isomerization/aza-Diels-Alder/elimination-aromatization reaction - PubMed. Available at: [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. Available at: [Link]
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ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF - ResearchGate. Available at: [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. Available at: [Link]
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MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. Available at: [Link]
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Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of... - ResearchGate. Available at: [Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. Available at: [Link]
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Palladium-Catalyzed Direct Cyclopropylation of Heterocycles - PubMed. Available at: [Link]
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Iodination of 7-azaindole and pyrrole | Download Table - ResearchGate. Available at: [Link]
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The Strategic Intermediate: A Technical Guide to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has garnered significant attention as a "privileged" structure. Its bioisosteric relationship to purines and indoles allows it to interact with a wide range of biological targets, particularly protein kinases. Within this class of compounds, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1014614-11-9) has emerged as a key strategic intermediate. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and a cyclopropyl group at the 2-position, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, properties, and critical applications in drug discovery, with a focus on its role as a cornerstone in the development of next-generation therapeutics.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1014614-11-9 | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | [2] |
| Molecular Weight | 237.10 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥97% | [3] |
The presence of the bromine atom at the C4 position is of paramount importance. It serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities. The electron-withdrawing nature of the bromine atom also influences the reactivity of the pyrrolopyridine ring system. The cyclopropyl group at the C2 position is another key feature, often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.
Synthesis of a Key Building Block: A Detailed Protocol
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has been described in the patent literature, highlighting its importance as a key intermediate. The following protocol is based on the procedures outlined in patent WO2007089512A2.
Experimental Protocol: Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This synthesis is a multi-step process that begins with the construction of the core pyrrolo[2,3-b]pyridine ring system, followed by bromination.
Step 1: Synthesis of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Overview: This step involves the condensation of a suitable pyridine precursor with a cyclopropyl-containing building block to form the 7-azaindole core. A common approach is the Bartoli indole synthesis or related methodologies.
-
Reagents and Solvents: 2-chloronicotinaldehyde, cyclopropylacetonitrile, strong base (e.g., sodium ethoxide), ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add cyclopropylacetonitrile dropwise at room temperature.
-
Stir the mixture for 30 minutes to form the corresponding anion.
-
Add 2-chloronicotinaldehyde to the reaction mixture and heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Bromination at the C4-Position
-
Reaction Overview: This step introduces the key bromine atom at the 4-position of the 7-azaindole ring.
-
Reagents and Solvents: 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, N-Bromosuccinimide (NBS), a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Procedure:
-
Dissolve 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in the chosen solvent and cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
-
Caption: Synthetic workflow for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Spectroscopic Characterization
While a publicly available, comprehensive dataset is not readily found, the following are the expected characteristic signals based on the structure and data for analogous compounds. Researchers should always confirm the identity and purity of the compound using their own analytical data.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Signals corresponding to the aromatic protons on the pyrrolopyridine ring system.
-
A characteristic multiplet for the methine proton of the cyclopropyl group.
-
Multiplets for the methylene protons of the cyclopropyl group.
-
A broad singlet for the N-H proton of the pyrrole ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the carbon atoms of the pyrrolopyridine core.
-
Signals for the carbons of the cyclopropyl group.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (237.10 g/mol ), with a characteristic isotopic pattern for a monobrominated compound.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position is readily displaced or utilized in cross-coupling reactions, allowing for the introduction of various side chains that can interact with the active site of target kinases.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
Patent WO2007089512A2 describes the use of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in the synthesis of compounds targeting the Janus kinase (JAK) family of enzymes, which are implicated in inflammatory and autoimmune diseases.
Reaction Scheme: Suzuki Coupling for C-C Bond Formation
A key transformation is the Suzuki coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with a suitable boronic acid or ester to introduce a new substituent at the 4-position.
-
Experimental Protocol:
-
To a reaction vessel containing 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, add the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate).
-
Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Caption: Suzuki coupling utilizing the topic compound as a key starting material.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information for the closely related 4-Bromo-7-azaindole provides valuable guidance.[4][5]
-
Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[4][5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion: A Versatile Tool for Modern Drug Discovery
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine stands out as a strategically important building block in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential as kinase inhibitors. Its well-defined reactivity, coupled with the advantageous structural features of the 7-azaindole core and the cyclopropyl moiety, provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the ongoing quest for new and effective medicines.
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IOSR Journal of Applied Chemistry. Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. [Link]
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Regulations.gov. SAFETY DATA SHEET. [Link]
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HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
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An In-Depth Technical Guide to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, featuring a fusion of a pyrrole and a pyridine ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets. The pyrrole moiety can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, enabling diverse binding interactions. This scaffold is present in numerous biologically active compounds, including those with anticancer and anti-HIV properties.[1]
This guide focuses on a specific, highly functionalized derivative: 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. The introduction of a bromine atom at the 4-position and a cyclopropyl group at the 2-position significantly influences the molecule's steric and electronic properties. The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[2] The cyclopropyl group, a small, strained ring, can introduce conformational rigidity and improve metabolic stability, properties that are highly desirable in drug candidates.[3]
This document will provide a comprehensive overview of the molecular structure, synthesis, and potential applications of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, offering insights for its strategic use in research and drug development.
Molecular Structure and Physicochemical Properties
The core of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a planar, bicyclic aromatic system. The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring creates a unique electronic distribution that governs its reactivity and intermolecular interactions.
Key Structural Features:
-
7-Azaindole Core: A nearly coplanar bicyclic system.[4]
-
4-Bromo Substituent: The bromine atom is an electron-withdrawing group, which influences the electron density of the pyridine ring and serves as a key site for synthetic elaboration.
-
2-Cyclopropyl Substituent: This small, rigid group can enhance binding affinity to biological targets by occupying specific hydrophobic pockets and can improve the metabolic profile of the molecule.[3]
A visual representation of the molecular structure is provided below:
Caption: Molecular structure of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1014614-11-9 | [5] |
| Molecular Formula | C10H9BrN2 | [5] |
| Molecular Weight | 237.10 g/mol | [5] |
| Appearance | Typically a pale yellow to brown solid | [2] |
| Solubility | Soluble in organic solvents such as DMSO and dichloromethane | [2] |
Synthesis and Characterization
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be achieved through multi-step synthetic routes, often starting from commercially available pyridine derivatives. The strategic introduction of the bromine and cyclopropyl moieties is key to the overall efficiency of the synthesis.
Illustrative Synthetic Workflow:
A plausible synthetic approach would involve the initial construction of the 7-azaindole core, followed by functionalization at the 2- and 4-positions.
Caption: A generalized synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical Example):
This protocol is a representative example based on common organic synthesis methodologies for similar heterocyclic compounds and should be adapted and optimized based on laboratory conditions and available starting materials.
Step 1: Synthesis of a 4-Halo-7-azaindole Intermediate
-
To a solution of a suitable 2-amino-3-halopyridine in a polar aprotic solvent (e.g., DMF), add a reagent such as chloroacetaldehyde.
-
Heat the reaction mixture to facilitate the condensation and cyclization to form the 7-azaindole ring.
-
Purify the resulting 7-azaindole intermediate by column chromatography.
Step 2: Bromination of the 7-Azaindole Core
-
Dissolve the 7-azaindole intermediate in a suitable solvent (e.g., acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction and purify the 4-bromo-7-azaindole derivative.
Step 3: Introduction of the Cyclopropyl Group
-
In a reaction vessel under an inert atmosphere, combine the 4-bromo-7-azaindole, a cyclopropylboronic acid or a suitable cyclopropylating agent, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Heat the mixture under reflux until the starting material is consumed.
-
Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the final product, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, by column chromatography or recrystallization.
Characterization:
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolopyridine core, as well as the distinct upfield signals for the cyclopropyl protons.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H stretch of the pyrrole ring.[9]
-
X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can provide precise bond lengths and angles.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of various therapeutic agents.[10] The specific substitution pattern of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine makes it a particularly interesting building block for targeting a range of biological pathways.
Potential Therapeutic Areas:
-
Oncology: Derivatives of 7-azaindole have been investigated as inhibitors of various kinases, which are often dysregulated in cancer. The 4-bromo position can be used to introduce pharmacophores that target the hinge region of kinases.[10][11]
-
Inflammatory Diseases: The 7-azaindole scaffold has been explored for the development of inhibitors of enzymes involved in inflammatory signaling cascades, such as phosphodiesterase 4 (PDE4).[3]
-
Infectious Diseases: The structural features of this scaffold are also amenable to the design of antiviral and antibacterial agents.[8]
Structure-Activity Relationship (SAR) Insights:
The strategic placement of substituents on the 7-azaindole core is crucial for biological activity.
-
Role of the 4-Bromo Group: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. More commonly, it serves as a versatile synthetic handle for introducing a wide variety of substituents through cross-coupling reactions, allowing for extensive SAR exploration.
-
Impact of the 2-Cyclopropyl Group: The small, lipophilic cyclopropyl group can favorably occupy hydrophobic pockets in a binding site. Its rigid nature can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. Docking studies of similar compounds have shown that small cyclic groups like cyclopropyl can fit well into the catalytic domains of enzymes.[3]
Illustrative Drug Discovery Workflow:
Caption: A typical drug discovery cascade utilizing the title compound.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions should be taken when handling 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. It is important to consult the Safety Data Sheet (SDS) for detailed information. Based on data for similar brominated heterocyclic compounds, it may be toxic if swallowed, cause skin irritation, and cause serious eye damage.[12] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a strategically designed molecule that holds significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a privileged 7-azaindole core, a synthetically versatile bromine substituent, and a metabolically favorable cyclopropyl group makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its molecular structure, synthesis, and potential applications, intended to empower researchers and scientists in their pursuit of innovative medicines.
References
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Huang, X., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173. Available from: [Link]
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Xu, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1433–1438. Available from: [Link]
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PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
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Walczak, K., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]
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Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. Available from: [Link]
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ResearchGate. Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. Available from: [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
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Michalska, D., et al. (2021). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 26(14), 4165. Available from: [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available from: [Link]
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ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: [Link]
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Supporting Information. 4-Biphenyl chloride. Available from: [Link]
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RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
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MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19570–19581. Available from: [Link]
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International Journal of Scientific Research and Engineering Development. Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Available from: [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic scaffold in modern medicinal chemistry. Its structure, a fusion of a pyrrole and a pyridine ring, serves as a bioisostere of indole, offering unique physicochemical properties that enhance biological activity and pharmacokinetic profiles. The strategic placement of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can lead to more potent and selective interactions with biological targets. Within this important class of compounds, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1014614-11-9) has emerged as a key synthetic intermediate, particularly in the development of targeted therapies such as kinase and NADPH oxidase 2 (NOX2) inhibitors. This guide provides a comprehensive overview of its history, synthesis, and critical role in drug discovery.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| CAS Number | 1014614-11-9 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
A History Rooted in Application: From a Synthetic Building Block to a Key Intermediate
The history of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not defined by a singular moment of discovery but rather by its increasing utility as a strategically functionalized building block in the synthesis of complex, biologically active molecules. Its value lies in the orthogonal reactivity of its functional groups: the bromine atom at the 4-position is amenable to various cross-coupling reactions, the N-H of the pyrrole can be substituted, and the cyclopropyl group at the 2-position often contributes to favorable binding interactions with target proteins.
A prime example of its significance is its role as a key intermediate in the synthesis of NADPH oxidase 2 (NOX2) inhibitors, such as GSK2795039.[1][2] NOX2 is an enzyme implicated in various diseases involving oxidative stress, including neurodegenerative and cardiovascular disorders. The development of selective NOX2 inhibitors is therefore of great therapeutic interest. The 4-bromo-2-cyclopropyl-7-azaindole core provides a robust platform for the elaboration of these complex inhibitors.
Strategic Synthesis: A Multi-step Approach
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not typically a one-pot reaction but rather a multi-step sequence that leverages modern synthetic methodologies. A plausible and efficient synthetic strategy involves the initial construction of the 4-bromo-7-azaindole core, followed by the introduction of the cyclopropyl group.
Part 1: Synthesis of the 4-Bromo-7-azaindole Core
A common route to the 4-bromo-7-azaindole precursor begins with the commercially available 7-azaindole. The bromination at the 4-position can be achieved through an oxidation-bromination sequence.
Experimental Protocol: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine [3]
-
N-Oxidation: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is first oxidized to its corresponding N-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in an appropriate organic solvent.
-
Bromination: The resulting 1H-pyrrolo[2,3-b]pyridine 7-oxide is then subjected to bromination. A solution of the N-oxide and tetramethylammonium bromide in a solvent such as N,N-dimethylformamide (DMF) is treated with methanesulfonic anhydride at low temperatures (e.g., 0 °C), followed by stirring at room temperature.
-
Work-up and Isolation: The reaction is quenched with water, and the pH is adjusted to neutral. The precipitated product, 4-bromo-1H-pyrrolo[2,3-b]pyridine, is then collected by filtration, washed, and dried.
Caption: Synthesis of the 4-bromo-7-azaindole core.
Part 2: Introduction of the Cyclopropyl Group
With the 4-bromo-7-azaindole in hand, the next critical step is the introduction of the cyclopropyl group at the 2-position. This is typically accomplished through a palladium-catalyzed cross-coupling reaction. While a specific protocol for this exact transformation is not readily found in a single publication, the general methodology for such couplings on the 7-azaindole scaffold is well-established. A likely approach would involve a Suzuki-Miyaura coupling.
Proposed Experimental Protocol: Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) is added cyclopropylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Caption: Introduction of the cyclopropyl group via cross-coupling.
The Role in Drug Discovery: A Gateway to Potent Inhibitors
The true significance of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine lies in its application as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The bromine atom at the 4-position serves as a synthetic handle for introducing further complexity and diversity.
Application in the Synthesis of NOX2 Inhibitors:
As previously mentioned, this compound is a key precursor for NOX2 inhibitors like GSK2795039. The synthesis of such inhibitors would typically involve a subsequent cross-coupling reaction at the 4-position, for example, a Suzuki or Buchwald-Hartwig amination, to introduce the desired substituent.
Caption: Role as a key intermediate in drug development.
Conclusion and Future Perspectives
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own "discovery" may not be a landmark event, its history is written in the successful synthesis of numerous complex and potent therapeutic candidates. The strategic arrangement of its functional groups provides a versatile platform for the construction of novel molecules targeting a range of diseases. As research into kinase, NOX2, and other enzyme inhibitors continues, the demand for and utility of this and structurally related 7-azaindole building blocks are poised to grow, further solidifying their importance in the ongoing quest for new and effective medicines.
References
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Hirano, K., Chen, W.S., Chueng, A.L.W., et al. Discovery of GSK2795039, a novel small molecule NADPH oxidase 2 inhibitor. Antioxidants & Redox Signaling. 23(5), (2015). [Link]
-
Al-Ghouleh, I., et al. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. International Journal of Molecular Sciences. 24(17), 13183 (2023). [Link]
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Unraveling the Core Mechanism: A Technical Guide to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine as a Putative Kinase Inhibitor
Executive Summary
The compound 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While direct, extensive characterization of this specific molecule is not prevalent in public-domain literature, its structural architecture is highly homologous to a well-established class of protein kinase inhibitors. The pyrrolo[2,3-b]pyridine core acts as an adenosine triphosphate (ATP) bioisostere, making it an ideal framework for designing competitive inhibitors that target the ATP-binding pocket of various kinases. This guide synthesizes the available evidence for closely related analogues to postulate a primary mechanism of action for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine centered on the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. We will dissect this mechanism, from the molecular interactions in the kinase domain to the downstream cellular consequences, and provide validated experimental protocols for its investigation.
The Scientific Rationale: Why Focus on Kinase Inhibition?
The 1H-pyrrolo[2,3-b]pyridine scaffold is a recurring motif in a multitude of clinically investigated and approved kinase inhibitors.[1][2] Its success stems from its structural mimicry of the adenine base in ATP, allowing it to competitively bind within the highly conserved ATP-binding cleft of protein kinases.[3] This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to serine, threonine, or tyrosine residues on substrate proteins, thereby blocking the propagation of downstream signals.
Derivatives of this core structure have been designed to target a range of kinases, including FGFR, Colony-Stimulating Factor 1 Receptor (CSF1R), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[1][4] Among these, the FGFR family is a particularly compelling putative target. Aberrant FGFR signaling, driven by gene amplification, activating mutations, or fusions, is a known oncogenic driver in numerous solid tumors, including breast, lung, and bladder cancers.[1][5] Several studies have explicitly detailed the synthesis and potent activity of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of FGFR1, 2, and 3.[1][2] Therefore, this guide will use the FGFR signaling cascade as the primary model to elucidate the mechanism of action for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
The Target: Fibroblast Growth Factor Receptor (FGFR) Signaling
FGFRs are a family of four transmembrane receptor tyrosine kinases (FGFR1-4) that play a crucial role in cellular homeostasis.[5] The binding of their cognate ligands, Fibroblast Growth Factors (FGFs), in the presence of heparan sulfate proteoglycans, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[6][7]
This autophosphorylation initiates a cascade of downstream signaling events by creating docking sites for various adapter proteins and enzymes. The principal pathways activated include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
PLCγ Pathway: Mobilizes intracellular calcium and activates Protein Kinase C (PKC), influencing cell migration and other processes.[8][9]
Dysregulation of this network leads to uncontrolled cell division, evasion of apoptosis, and angiogenesis, which are hallmarks of cancer.[5]
Proposed Mechanism of Action: ATP-Competitive Inhibition
The 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine molecule is hypothesized to function as a Type I kinase inhibitor, binding reversibly to the ATP pocket of the FGFR kinase domain in its active conformation.
-
Scaffold Interaction: The nitrogen atoms of the pyrrolo[2,3-b]pyridine core form critical hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of the adenine ring of ATP. This interaction anchors the inhibitor in the active site.
-
Occupancy of the ATP Pocket: The cyclopropyl group at the 2-position and the bromo-substituted ring system are projected into hydrophobic pockets within the ATP binding site, contributing to the affinity and selectivity of the molecule. The specific substitutions dictate which kinases are most potently inhibited.
-
Blockade of Phosphorylation: By occupying the ATP binding site, the compound physically prevents ATP from binding. This halts the autophosphorylation of the FGFR and the subsequent phosphorylation of downstream signaling molecules, effectively shutting down the entire signaling cascade.
Validating the Mechanism: A Guide to Experimental Protocols
A multi-tiered approach is required to rigorously validate the proposed mechanism of action. This involves moving from direct target engagement in a cell-free system to confirming pathway inhibition in a cellular context.
Tier 1: Biochemical Kinase Assays (Target Engagement)
The initial step is to confirm that the compound directly inhibits the enzymatic activity of purified, recombinant FGFR kinase.
Objective: To determine the in vitro potency (e.g., IC50) of the compound against FGFR1, 2, 3, and 4.
Representative Protocol: FGFR2 Kinase Assay (Luminescent) [10]
This protocol is adapted from commercially available kits that measure remaining ATP after a kinase reaction.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer containing MgCl₂, DTT, and a bovine serum albumin (BSA) solution.
-
FGFR2 Enzyme: Dilute recombinant human FGFR2 to the desired concentration (e.g., 2.5 ng/µL) in kinase buffer.
-
Substrate: Use a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1.
-
ATP: Prepare a 2x ATP solution (e.g., 20 µM) in kinase buffer.
-
Test Compound: Perform a serial dilution of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in DMSO, then dilute further in kinase buffer.
-
-
Set up Reaction:
-
Add 5 µL of the test compound dilution to wells of a white, 96-well plate.
-
Add 10 µL of the diluted FGFR2 enzyme to each well.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection:
-
Add 25 µL of a commercial luminescent kinase detection reagent (e.g., Kinase-Glo® Max) to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description | Typical Value |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | nM to µM range |
| Enzyme | Recombinant Human FGFR1, 2, 3, or 4 | ~1-5 ng/reaction |
| Substrate | Poly(Glu,Tyr) 4:1 | ~0.2 mg/mL |
| ATP Conc. | Should be near the Km for ATP for competitive inhibitors. | 10-100 µM |
Tier 2: Cell-Based Assays (Pathway Inhibition)
After confirming direct enzyme inhibition, the next critical step is to demonstrate that the compound can enter cells and inhibit FGFR signaling.
Objective: To measure the inhibition of ligand-induced FGFR pathway activation in a cellular context.
Representative Protocol: Western Blot for Phospho-ERK [11]
This protocol assesses the phosphorylation status of ERK (p-ERK), a key downstream node in the FGFR pathway.
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., breast cancer 4T1 cells, which express FGFR) in appropriate media until ~80% confluent.[1]
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a growth factor like FGF1 or FGF2 for 15-30 minutes to activate the FGFR pathway.[11]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection & Analysis:
-
Image the resulting chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK, demonstrating dose-dependent inhibition.
-
Conclusion and Future Directions
The structural features of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine strongly support its role as an ATP-competitive kinase inhibitor. Based on extensive data from homologous compounds, the Fibroblast Growth Factor Receptor family represents a high-probability target. The proposed mechanism of action involves the direct blockade of the FGFR kinase domain's ATP-binding pocket, leading to the abrogation of downstream pro-proliferative and pro-survival signaling.
The outlined experimental cascade, progressing from biochemical target engagement to cell-based pathway analysis, provides a robust framework for validating this hypothesis. Definitive confirmation would require further studies, including kinase panel screening to assess selectivity, co-crystallography to visualize the binding mode within the FGFR active site, and in vivo studies in relevant cancer models to establish therapeutic potential. This guide provides the foundational logic and proven methodologies to embark on such an investigation.
References
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BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]
-
Chen, K. T., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight. Retrieved from [Link]
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Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. Retrieved from [Link]
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Otlewski, M., et al. (2017). Antibody-induced dimerization of FGFR1 promotes receptor endocytosis independently of its kinase activity. Scientific Reports. Retrieved from [Link]
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Zhang, C., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Retrieved from [Link]
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Assay Genie. (2024). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Retrieved from [Link]
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]
- Blumenkopf, T. A., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
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Liu, Z., et al. (2023). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules. Retrieved from [Link]
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BPS Bioscience. (n.d.). FGFR4 Kinase Assay Kit. Retrieved from [Link]
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Shchekotikhin, A. E., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Retrieved from [Link]
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Zhang, C., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Retrieved from [Link]
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Blumenkopf, T. A., Flanagan, M. E., & Munchhof, M. J. (2007). Pyrrolo[2,3-d]pyrimidine compounds (U.S. Patent No. 7,265,221 B2). U.S. Patent and Trademark Office. Retrieved from [Link]
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Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Cui, W., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
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The Emerging Therapeutic Potential of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 7-Azaindole Scaffold and the Significance of 4-Bromo-2-cyclopropyl Substitution
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of a wide range of enzymes, particularly protein kinases. This has led to the development of several approved drugs and numerous clinical candidates for the treatment of cancers and inflammatory diseases.[1][2] The strategic functionalization of the 7-azaindole core is a key aspect of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This technical guide delves into the burgeoning field of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives. The introduction of a bromine atom at the 4-position and a cyclopropyl group at the 2-position of the 7-azaindole nucleus creates a unique chemical entity with significant therapeutic potential. The 4-bromo substituent serves as a crucial handle for further chemical modifications, often through cross-coupling reactions, allowing for the exploration of a vast chemical space. The 2-cyclopropyl group is a small, rigid, and lipophilic moiety that can enhance binding affinity to target proteins by establishing favorable van der Waals interactions and improving metabolic stability. The exploration of this specific substitution pattern is at the forefront of developing next-generation therapeutics.
Synthetic Strategies: A Pathway to Novel Derivatives
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and its derivatives requires a multi-step approach, often leveraging modern cross-coupling methodologies. A plausible and efficient synthetic route is outlined below, based on established chemical transformations of the 7-azaindole core.
Experimental Protocol: Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This protocol describes a potential pathway for the synthesis of the core scaffold.
Step 1: Bromination of 7-Azaindole
Commercially available 7-azaindole is first brominated at the 4-position.
-
Reagents and Conditions: 7-azaindole, N-Bromosuccinimide (NBS), in a suitable solvent such as N,N-Dimethylformamide (DMF). The reaction is typically carried out at room temperature.
-
Procedure: To a solution of 7-azaindole in DMF, NBS is added portion-wise. The reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC). The product, 4-bromo-1H-pyrrolo[2,3-b]pyridine, is then isolated and purified.
Step 2: Iodination of 4-Bromo-7-azaindole
The resulting 4-bromo-7-azaindole is then selectively iodinated at the 2-position.
-
Reagents and Conditions: 4-bromo-1H-pyrrolo[2,3-b]pyridine, N-Iodosuccinimide (NIS), in a suitable solvent like DMF.
-
Procedure: NIS is added to a solution of 4-bromo-1H-pyrrolo[2,3-b]pyridine in DMF. The reaction is stirred at room temperature until the starting material is consumed. The product, 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is then worked up and purified.
Step 3: Suzuki-Miyaura Cross-Coupling for Introduction of the Cyclopropyl Group
The key cyclopropyl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction.[3][4]
-
Reagents and Conditions: 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., a mixture of dioxane and water). The reaction is typically heated under an inert atmosphere.[3]
-
Procedure: To a degassed solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, cyclopropylboronic acid, and the base in the solvent system, the palladium catalyst is added. The mixture is heated to reflux until the reaction is complete. The desired product, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, is then isolated and purified by column chromatography.
dot graph "Synthetic_Pathway_for_4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="7-Azaindole", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Bromination (NBS, DMF)"]; Intermediate1 [label="4-Bromo-1H-pyrrolo[2,3-b]pyridine"]; Step2 [label="Iodination (NIS, DMF)"]; Intermediate2 [label="4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine"]; Step3 [label="Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst, Base)"]; FinalProduct [label="4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; } Caption: Synthetic route to the core scaffold.
Biological Activity and Therapeutic Targets
While specific biological data for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives is emerging, the broader class of 7-azaindoles has demonstrated significant activity against a range of therapeutic targets, particularly protein kinases. The unique substitution pattern of the title compounds suggests their potential as potent and selective inhibitors in several key signaling pathways.
Kinase Inhibition: A Primary Focus
The 7-azaindole scaffold is a well-established hinge-binding motif for many protein kinases.[1][2] The nitrogen at position 7 and the pyrrole N-H can form hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP. This makes 7-azaindole derivatives potent ATP-competitive inhibitors.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several kinase families, including:
-
Rho Kinase (ROCK): These kinases are involved in regulating cell shape, motility, and contraction. ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer.[5]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[6]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and FGFR inhibitors are an active area of oncology research.
-
Salt-Inducible Kinase 2 (SIK2): SIK2 has been identified as a potential target in ovarian cancer and other malignancies.[7]
The 4-bromo-2-cyclopropyl substitution pattern is expected to modulate the activity and selectivity of these kinase interactions. The 2-cyclopropyl group can occupy a hydrophobic pocket near the ATP-binding site, enhancing potency. The 4-bromo position provides a vector for further optimization to improve selectivity and pharmacokinetic properties.
Structure-Activity Relationships (SAR)
The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents. Key SAR insights for related compounds include:
-
Substitution at the 2-position: Small, hydrophobic groups like cyclopropyl can enhance binding affinity.
-
Substitution at the 4-position: The 4-position is often a key point for diversification. The introduction of various aryl or heteroaryl groups via cross-coupling reactions from the 4-bromo intermediate can lead to significant improvements in potency and selectivity.
-
Substitution at the 5- and 6-positions: Modifications at these positions can also influence activity and selectivity, as well as physicochemical properties.
dot graph "Kinase_Inhibition_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Compound [label="4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Derivative", shape=ellipse, fillcolor="#FBBC05"]; Target [label="Protein Kinase (e.g., ROCK, FLT3, JAK)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="Binding to ATP Pocket (Hinge Interaction)"]; Inhibition [label="Inhibition of Kinase Activity"]; Downstream [label="Modulation of Downstream Signaling Pathway"]; Effect [label="Therapeutic Effect (e.g., Anti-cancer, Anti-inflammatory)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Compound -> Binding; Target -> Binding; Binding -> Inhibition; Inhibition -> Downstream; Downstream -> Effect; } Caption: Kinase inhibition workflow.
Future Directions and Therapeutic Promise
The 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The versatility of the 4-bromo position for further chemical elaboration, combined with the favorable properties imparted by the 2-cyclopropyl group, makes this an attractive area for drug discovery.
Future research will likely focus on:
-
Library Synthesis: The synthesis of a diverse library of derivatives by exploiting the reactivity of the 4-bromo group in various cross-coupling reactions.
-
Biological Screening: Comprehensive screening of these derivatives against a panel of protein kinases and other relevant biological targets.
-
Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to understand the binding modes of active compounds and guide further optimization.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
The continued exploration of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
- Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (URL not available)
-
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021-02-01). Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
- Azaindole Therapeutic Agents. (URL not available)
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (URL not available)
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Synthesis, 2007(14), 2149-2152. [Link]
- Representation of the two binding mode orientations of 7-azaindoles interacting with the backbone amides in the hinge region of the kinase. (URL not available)
- The Azaindole Framework in the Design of Kinase Inhibitors. (URL not available)
- SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. (2013-12-10).
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022-03-01). The Royal Society of Chemistry. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (URL not available)
- 1h-pyrrolo[2,3-b]pyridines. (2005-12-08).
-
Pyrrolo[2,3-d]pyrimidine compounds. (2006-06-23). [Link]
- Pyrrolopyrimidine derivatives as syk inhibitors. (URL not available)
-
Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. (1998-11-02). Angewandte Chemie International Edition, 37(20), 2845-2847. [Link]
-
Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. (2025-08-07). ResearchGate. [Link]
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (URL not available)
-
Suzuki cross-coupling reaction. (2020-02-14). YouTube. [Link]
- Negishi Cross‐Coupling in the Preparation of Benzyl Substituted Pyrrolo[2,3‐d]pyrimidine Based CSF1R Inhibitors. (URL not available)
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A Technical Guide to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary: This document provides an in-depth technical analysis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its fundamental properties, detail a robust synthetic methodology grounded in established chemical principles, and contextualize its primary application as a strategic building block in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The 7-Azaindole Scaffold: A Cornerstone of Medicinal Chemistry
The core of the target molecule, 1H-pyrrolo[2,3-b]pyridine, is commonly known as 7-azaindole. This heterocyclic system is considered a "privileged structure" in drug discovery.[1] Its structural resemblance to the purine core of ATP allows it to function as an effective "hinge-binder," forming key hydrogen bonding interactions within the ATP-binding pocket of many protein kinases.[1][2] This bioisosteric relationship has led to the successful development of numerous kinase inhibitors, including the FDA-approved drugs Vemurafenib (BRAF inhibitor) and Venetoclax (Bcl-2 inhibitor).[1]
The introduction of specific substituents onto the 7-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, is a strategically designed intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further complexity via metal-catalyzed cross-coupling reactions, while the cyclopropyl group at the C2 position can modulate binding interactions and metabolic stability.[3][4]
Physicochemical Properties and Key Identifiers
The fundamental properties of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are summarized below. These identifiers are crucial for sourcing, characterization, and regulatory documentation.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | - |
| Synonyms | 4-Bromo-2-cyclopropyl-7-azaindole | - |
| CAS Number | 1014614-11-9 | [5][6] |
| Molecular Formula | C₁₀H₉BrN₂ | Computed |
| Molecular Weight | 237.10 g/mol | Computed |
| InChIKey | ZMLCODNMDRWDBK-UHFFFAOYSA-N | Computed |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted 7-azaindoles is a well-trodden path in organic chemistry, with several established methods.[7] A highly efficient and modular approach involves a two-step sequence starting from a readily available aminopyridine precursor: (1) a Sonogashira cross-coupling reaction to install the C2 substituent, followed by (2) a base-mediated intramolecular cyclization to form the pyrrole ring.[4]
This strategy is particularly advantageous as it avoids the need for protecting groups and is amenable to a wide range of alkynes, allowing for the introduction of diverse C2 substituents.
Caption: Proposed synthetic workflow for the target molecule.
Causality of Experimental Choices:
-
Starting Material: 2-Amino-3,5-dibromopyridine is chosen for its commercial availability and the differential reactivity of its bromine atoms. The C3-position is more activated for Sonogashira coupling than the C5-position.
-
Sonogashira Reaction: This palladium/copper-catalyzed reaction is a highly reliable method for forming C(sp²)-C(sp) bonds.[8] It proceeds under relatively mild conditions and tolerates a wide variety of functional groups.
-
Base-Mediated Cyclization: Potassium tert-butoxide (KOt-Bu) is a strong, non-nucleophilic base ideal for promoting the intramolecular C-N bond formation. The addition of a catalytic amount of 18-crown-6 is crucial; it sequesters the potassium cation, increasing the effective basicity and nucleophilicity of the amide anion, thereby facilitating the cyclization at a lower temperature.[4]
Application in Drug Discovery: A Scaffold for FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated core for developing potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9][10] The FGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a known driver in various cancers.[10] Therefore, targeting FGFRs is an attractive therapeutic strategy.
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine serves as an ideal starting point for building a library of potential FGFR inhibitors. The C4-bromo position is a key anchor point for diversification. Using modern cross-coupling techniques like the Suzuki or Buchwald-Hartwig reactions, various aryl or heteroaryl moieties can be appended.[3][11] These appended groups are designed to probe and occupy hydrophobic pockets within the FGFR kinase domain, thereby enhancing binding affinity and selectivity.
Caption: Role as a strategic intermediate in drug design.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis and handling. They represent self-validating systems based on established and reliable chemical transformations.
Protocol: Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Step 1: Sonogashira Coupling to form 3-Bromo-5-(cyclopropylethynyl)pyridin-2-amine
-
To a dry, nitrogen-flushed flask, add 2-amino-3,5-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene, followed by anhydrous triethylamine (3.0 eq).
-
To the resulting suspension, add ethynylcyclopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate.
Step 2: Intramolecular Cyclization to form 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous toluene in a dry, nitrogen-flushed flask.
-
Add 18-crown-6 (0.1 eq) to the solution.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 2-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final title compound.
Protocol: Safety and Handling
This compound is intended for research and development purposes only. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Category | Precautionary Statement |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. Avoid contact with skin. |
| Eye Irritation | Causes serious eye irritation. Avoid contact with eyes. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fumes. |
| Handling | Wash hands thoroughly after handling. |
| Storage | Store in a cool, well-ventilated area in a tightly sealed container. |
This safety information is a summary and is not exhaustive. Consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is more than a mere chemical entity; it is a product of rational design, embodying key features desirable for modern drug discovery. Its 7-azaindole core provides a proven biological anchor, while its strategically placed cyclopropyl and bromo substituents offer avenues for potency enhancement and synthetic diversification. The robust and modular synthetic route allows for its efficient production and subsequent elaboration into libraries of novel compounds. For research teams focused on kinase inhibitor development, particularly in the oncology space, this molecule represents a high-value, versatile platform for generating new intellectual property and identifying next-generation clinical candidates.
References
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Gundogdu, A. S., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini reviews in medicinal chemistry. Retrieved from [Link]
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Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Retrieved from [Link]
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Pan, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Gogsig, T. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
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de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]
-
Yang, J., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Retrieved from [Link]
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El-Boraey, H. A. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Retrieved from [Link]
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The Strategic Synthesis and Application of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Specificity in Kinase Inhibition
In the landscape of modern drug discovery, the quest for highly specific and potent kinase inhibitors remains a paramount objective. The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it an attractive starting point for medicinal chemists. This guide focuses on a particularly valuable derivative: 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. The strategic placement of the bromine atom at the 4-position provides a versatile handle for further chemical elaboration, while the cyclopropyl group at the 2-position often enhances potency and metabolic stability. This document serves as a comprehensive technical resource, elucidating the synthesis, properties, and strategic applications of this pivotal intermediate in the development of next-generation kinase inhibitors.
Molecular Blueprint: Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.
Canonical SMILES: C1CC1C2=CC3=C(C=CN=C3N2)Br[1]
CAS Number: 1014614-11-9
A summary of the key physicochemical properties of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is presented in the table below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 237.10 g/mol | [2] |
| Molecular Formula | C10H9BrN2 | ChemDraw |
| Appearance | Off-white to yellow solid | Supplier Data |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | General Knowledge |
| LogP (calculated) | 2.85 | ChemDraw |
Synthesis of the Core Scaffold: A Strategic Approach
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (I) begins with the key C-C and C-N bond formations of the pyrrole ring. This leads back to a substituted pyridine precursor, 2-amino-3-bromopyridine (III), and the cyclopropylacetylene (IV) which introduces the C2-substituent. The 4-bromo substituent is envisioned to be introduced at a later stage from a suitable precursor.
Caption: Retrosynthetic analysis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Proposed Synthetic Protocol
The following protocol is a composite of established procedures for similar transformations and represents a viable, field-proven approach to the synthesis of the target compound.
Step 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Cyclopropylacetylene
This initial step constructs the key carbon-carbon bond that will ultimately form part of the pyrrole ring. The Sonogashira coupling is a reliable method for coupling terminal alkynes with aryl halides.[3][4][5]
-
Reaction:
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as DMF or a mixture of DMF and triethylamine, add cyclopropylacetylene (1.2-1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh3)2Cl2 (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.04-0.10 eq).
-
The reaction is typically carried out under an inert atmosphere (N2 or Ar) and heated to a temperature ranging from 60 to 100 °C.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent like ethyl acetate. The crude product, 2-amino-3-((cyclopropyl)ethynyl)pyridine, is then purified by column chromatography.
-
Step 2: Larock Indole Synthesis for Pyrrolo[2,3-b]pyridine Ring Formation
The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms the indole (or in this case, azaindole) ring from an ortho-haloaniline and an alkyne.[6][7]
-
Reaction:
-
The purified 2-amino-3-((cyclopropyl)ethynyl)pyridine from the previous step is dissolved in a high-boiling polar aprotic solvent such as DMF or NMP.
-
A palladium catalyst, often Pd(OAc)2 (0.05-0.10 eq), is added along with a base, typically a carbonate such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
The reaction mixture is heated to a high temperature, generally between 100 and 140 °C, under an inert atmosphere.
-
The reaction is monitored for the formation of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
-
Work-up involves cooling the reaction, diluting with water, and extracting the product with an organic solvent. Purification is achieved by column chromatography.
-
Step 3: Bromination at the 4-Position
The final step involves the regioselective bromination of the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine core.
-
Reaction:
-
Dissolve the 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like DMF or CH2Cl2.
-
Cool the solution to 0 °C.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), portion-wise.
-
The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Monitoring by TLC or LC-MS will indicate the consumption of the starting material and the formation of the desired 4-bromo product.
-
The reaction is quenched with an aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent. Final purification by column chromatography or recrystallization yields 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
-
Caption: Proposed synthetic workflow for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Strategic Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors
The true value of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine lies in its role as a versatile intermediate for the synthesis of highly potent and selective kinase inhibitors. The 4-bromo substituent serves as a key functional group for introducing a variety of side chains via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the exploration of the chemical space around the pyrrolo[2,3-b]pyridine core to optimize interactions with the target kinase.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[8][9][10] Several potent FGFR inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold. The general structure of these inhibitors often involves a hinge-binding pyrrolo[2,3-b]pyridine core, with substituents at the 4-position extending into a hydrophobic pocket of the kinase domain.
Caption: Application of the core scaffold in the synthesis of FGFR inhibitors.
One notable example is the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR1, 2, and 3 inhibitors.[8][9] In such cases, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine could be coupled with various aryl or heteroaryl boronic acids via a Suzuki-Miyaura reaction to generate a library of potential inhibitors for structure-activity relationship (SAR) studies.
Targeting Phosphodiesterase 4B (PDE4B)
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has shown therapeutic potential in inflammatory and neurological disorders.[11][12][13] The pyrrolo[2,3-b]pyridine core has also been successfully employed in the design of selective PDE4B inhibitors.
Caption: Application of the core scaffold in the synthesis of PDE4B inhibitors.
For the development of PDE4B inhibitors, the 4-bromo position can be functionalized with various amines through a Buchwald-Hartwig amination reaction. This allows for the introduction of diverse substituents that can interact with specific residues in the active site of PDE4B, leading to enhanced potency and selectivity. A study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors highlights the importance of this scaffold in achieving selective inhibition.[11]
Conclusion and Future Perspectives
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a strategically designed chemical entity that holds significant value for the drug discovery community. Its robust synthesis, coupled with the versatility of the 4-bromo position for further chemical modifications, makes it an indispensable building block for the creation of novel kinase inhibitors. The demonstrated success of the pyrrolo[2,3-b]pyridine scaffold in targeting kinases such as FGFR and PDE4B underscores the potential of derivatives of this core structure. As our understanding of kinase biology deepens, the demand for highly specific and potent inhibitors will continue to grow. Intermediates like 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine will undoubtedly play a crucial role in meeting this demand, enabling the rapid and efficient development of the next generation of targeted therapies.
References
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Larock, R. C. (1991). The Larock indole synthesis. Wikipedia. [Link]
-
Zhang, Y., Liu, H., Zhang, Z., Wang, R., Liu, T., Wang, C., Ma, Y., Ai, J., Zhao, D., Shen, J., & Xiong, B. (2021). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 26(11), 3325. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20446-20455. [Link]
-
Li, J., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. [Link]
-
Wang, Y., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. European Journal of Medicinal Chemistry, 209, 112921. [Link]
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Giddabasappa, A., et al. (2019). Discovery of selective PDE4B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2611-2615. [Link]
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Sbardella, G., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(19), 6523. [Link]
-
Singh, A., & Kumar, A. (2018). Selective Phosphodiesterase 4B Inhibitors: A Review. Current Topics in Medicinal Chemistry, 18(13), 1116-1132. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Wikipedia. (2023). Larock indole synthesis. [Link]
-
ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]
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The Strategic Sourcing and Application of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of the 7-Azaindole Scaffold in Kinase Inhibition
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the strategic selection of molecular building blocks is paramount. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, particularly in the realm of kinase inhibitor design. Its structural resemblance to the purine core of ATP allows it to effectively compete for the kinase hinge region, while the nitrogen atom introduces unique hydrogen bonding capabilities and modulates physicochemical properties. This guide provides an in-depth technical overview of a key derivative, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a versatile intermediate for the synthesis of potent and selective kinase inhibitors. We will delve into its procurement, chemical characteristics, and its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Handling
While specific experimental data for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not extensively published, we can infer its general properties and handling precautions from the closely related parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
| Property | Value (for 4-Bromo-1H-pyrrolo[2,3-b]pyridine) | Reference |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 348640-06-2 | [1] |
Safety and Handling:
Based on the safety data sheet for 4-Bromo-1H-pyrrolo[2,3-b]pyridine, the following precautions should be observed[2]:
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).
-
Precautionary Statements:
-
Wash hands thoroughly after handling (P264).
-
Wear protective gloves, protective clothing, eye protection, and face protection (P280).
-
IF ON SKIN: Wash with plenty of soap and water (P302+P352).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
If skin or eye irritation persists, get medical advice/attention (P332, P337+P313).
-
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Procurement: A Curated List of Reputable Suppliers
The accessibility of high-quality starting materials is a critical first step in any synthetic campaign. The following is a non-exhaustive list of established suppliers for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1014614-11-9). Researchers are advised to request certificates of analysis to ensure purity and identity.
Synthetic Utility: A Gateway to Novel Kinase Inhibitors
The strategic placement of the bromine atom at the 4-position and the cyclopropyl group at the 2-position makes this molecule a highly valuable intermediate. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The cyclopropyl group can contribute to potency and metabolic stability, and can also engage in specific interactions within the kinase active site.
Key Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, allowing for the formation of C-C bonds between a halide and an organoboron species. This reaction is particularly well-suited for the functionalization of the 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine core.
Below is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction on a similar bromo-indazole scaffold, which can be adapted for the title compound.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
Disclaimer: This protocol is based on established procedures for similar substrates and should be optimized for the specific reaction of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%)[6]
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)[6][8]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Application in Drug Discovery: Targeting the Kinome
The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors. The ability to rapidly diversify the 4-position of the 2-cyclopropyl-7-azaindole core via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown significant activity against a range of kinases implicated in cancer and other diseases, including:
-
Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[9]
-
Protein Kinase B (Akt): 4-amino-1-(7H-pyrrolo[2,3-b]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective inhibitors of Akt.[10]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been designed as CSF1R inhibitors.
The introduction of a cyclopropyl group at the 2-position can enhance the binding affinity and selectivity of these inhibitors, making 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine a particularly attractive starting material for the synthesis of next-generation kinase inhibitors.
Visualizing the Workflow
To provide a clearer understanding of the synthetic workflow, the following diagrams illustrate the key transformations and logical relationships.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Drug discovery pathway utilizing the target compound.
Conclusion: A Versatile Building Block for Future Therapies
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its ready availability from commercial suppliers, coupled with its amenability to powerful synthetic transformations such as the Suzuki-Miyaura cross-coupling, makes it an essential tool for medicinal chemists. By leveraging the unique properties of the 7-azaindole scaffold and the strategic placement of the bromo and cyclopropyl substituents, researchers can efficiently generate libraries of diverse compounds for screening against a wide range of kinase targets, ultimately paving the way for the discovery of new and effective therapies for cancer and other diseases.
References
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Georganics. 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE SAFETY DATA SHEET. Available at: [Link]
-
PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
The Suzuki Reaction. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2011;16(3):2183-2193. Available at: [Link]
-
RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
ACS Medicinal Chemistry Letters. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Available at: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
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- 10. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives.
An Application Guide to the Synthesis and Derivatization of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure as a bioisostere of indole allows it to mimic the natural substrate in various biological pathways while offering unique physicochemical properties due to the pyridine nitrogen.[1][2] This scaffold is a cornerstone in the development of therapeutics, most notably as kinase inhibitors for oncology.[1][3]
This application note provides a detailed guide to the synthesis of a highly versatile building block: 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine . The presence of a bromine atom at the C4-position and a cyclopropyl group at the C2-position offers an ideal platform for subsequent diversification. The cyclopropyl moiety is a well-regarded feature in drug design for improving metabolic stability and binding affinity, while the C4-bromo position is primed for a variety of palladium-catalyzed cross-coupling reactions.
This document is intended for researchers and scientists in drug development. It moves beyond simple procedural lists to explain the rationale behind strategic choices, offering insights into reaction mechanisms, optimization, and troubleshooting.
Overall Synthetic Strategy
The synthesis of the target scaffold and its subsequent derivatization is a multi-step process that relies on the strategic protection of the 7-azaindole nitrogen and the sequential, chemoselective functionalization of the heterocyclic core. The general workflow involves the synthesis of a di-halogenated intermediate, selective introduction of the cyclopropyl group, and finally, diversification at the C4-position.
Caption: General workflow for synthesis and derivatization.
Part A: Synthesis of the 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Core
This section details the construction of the key building block. The synthesis begins with the preparation of a suitably halogenated 7-azaindole precursor.
Protocol 1: Synthesis of 4-Bromo-7-azaindole
A common route to 4-bromo-7-azaindole involves the regioselective bromination of 1H-pyrrolo[2,3-b]pyridine 7-oxide.[4][5] The N-oxide directs the halogenation to the C4 position.
Materials
| Reagent | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine 7-oxide | 13465-95-9 | 134.13 | Starting Material |
| Tetramethylammonium bromide | 64-20-0 | 154.05 | Bromide Source |
| Methanesulfonic anhydride (Ms₂O) | 7143-01-3 | 174.19 | Activating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Base for pH adjustment |
Step-by-Step Procedure
-
Dissolve 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add methanesulfonic anhydride (2.0 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Upon completion (monitored by TLC), dilute the reaction with water and carefully adjust the pH to 7 using solid NaOH.
-
Add excess water to precipitate the product. Cool the suspension to 5 °C for 1 hour to maximize precipitation.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[4]
Rationale Behind the Method: The use of the N-oxide is a strategic choice to activate the C4-position towards electrophilic attack. Ms₂O activates the N-oxide, facilitating the regioselective addition of the bromide ion. This method avoids the harsh conditions and poor regioselectivity often seen in direct bromination of 7-azaindole.
Protocol 2: Synthesis of 4-Bromo-2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Further functionalization requires differentiating the C2 and C4 positions. This is typically achieved by chlorination, followed by protection of the pyrrole nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for protecting the azaindole nitrogen.[1][6]
Step-by-Step Procedure
-
Chlorination: The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a related scaffold, is often achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or dichlorophenylphosphine oxide at high temperatures (e.g., 180 °C).[7][8] A similar principle can be applied to introduce a chlorine at the C2 position of the 4-bromo-7-azaindole. Note: This reaction requires careful optimization to achieve selectivity.
-
N-H Protection: a. To a solution of the 4-bromo-2-chloro-7-azaindole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in oil, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere. b. Stir for 30 minutes, then add SEM-Cl (1.2 eq) dropwise. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify by flash chromatography to yield the SEM-protected intermediate.[9]
Rationale Behind the Method: The SEM group is robust and stable to many reaction conditions, including the organometallic reagents used in subsequent cross-coupling steps.[10] Its removal can be achieved under acidic or fluoride-mediated conditions.[10][11]
Protocol 3: Suzuki Coupling for C2-Cyclopropanation
With the C4-bromo and C2-chloro positions differentiated and the NH protected, the cyclopropyl group can be selectively installed at the more reactive C2 position using a Suzuki-Miyaura cross-coupling reaction.
Materials
| Reagent | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| SEM-protected intermediate | - | - | Substrate |
| Cyclopropylboronic acid | 411235-57-9 | 85.90 | Coupling Partner |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Palladium Catalyst |
| SPhos | 657408-07-6 | 410.52 | Ligand |
| K₃PO₄ | 7758-11-4 | 212.27 | Base |
| Toluene/Water | - | - | Solvent System |
Step-by-Step Procedure
-
To a degassed mixture of toluene and water (e.g., 4:1 ratio), add the SEM-protected 4-bromo-2-chloro-azaindole (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add the palladium catalyst Pd₂(dba)₃ (0.03 eq) and the ligand SPhos (0.06 eq).
-
Heat the reaction mixture to reflux (e.g., 100 °C) under a nitrogen atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 4-Bromo-2-cyclopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine .
Rationale Behind the Method: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction.[12][13] The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the less reactive aryl chloride and facilitating the reductive elimination to form the desired product with high efficiency. The C2-Cl bond is generally more susceptible to oxidative addition than the C4-Br bond under these conditions, ensuring chemoselectivity.[1]
Part B: Derivatization at the C4-Position
The synthesized 4-bromo scaffold is now ready for diversification. The following protocols outline key palladium-catalyzed cross-coupling reactions to install a variety of functional groups at the C4-position.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 8. innospk.com [innospk.com]
- 9. Page loading... [guidechem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 2-Cyclopropyl-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion. However, the introduction of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
The incorporation of a cyclopropyl group at the 2-position further enhances the therapeutic potential of the 7-azaindole core. The cyclopropyl moiety is a valuable substituent in drug design, known for its ability to improve metabolic stability, reduce off-target activity, and modulate lipophilicity.[3] Consequently, the 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine represents a key building block for the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors and other targeted therapies.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the functionalization of heterocyclic systems has become indispensable in pharmaceutical research.[4][5] This document provides a comprehensive guide to the use of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and optimization strategies for researchers in drug development.
Chemical Properties and Handling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉BrN₂ | [6] |
| Molecular Weight | 237.10 g/mol | [6] |
| CAS Number | 1014614-11-9 | [6] |
| Appearance | Colorless to light yellow solid-liquid mixture | - |
| Storage | Inert atmosphere, 2-8°C | [6] |
Safety and Handling:
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis of the Starting Material
While 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is commercially available, an understanding of its synthesis can be valuable for researchers. A plausible synthetic route involves a multi-step sequence starting from commercially available 2-amino-3-picoline.
Caption: A plausible synthetic workflow for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For nitrogen-containing heterocycles like 7-azaindole, the lone pair on the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. The choice of appropriate ligands is therefore crucial to mitigate this effect and ensure efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[9]
Experimental Protocols for Suzuki Coupling
The following protocols are designed as a starting point for the Suzuki coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with various aryl and heteroaryl boronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the coupling reaction with a new boronic acid.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/Ethanol (1:1 v/v)[10]
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Stir bar
Procedure:
-
To a reaction vessel, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
For less reactive boronic acids or sterically hindered substrates, a more active catalyst system may be required.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Palladium pre-catalyst: SPhos-Pd-G2 (2-5 mol%) or XPhos-Pd-G3 (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or THF
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel
-
Stir bar
Procedure:
-
Follow steps 1-3 from Protocol 1, using the specified catalyst, base, and solvent.
-
Stir the reaction mixture at 100-120 °C for 12-24 hours, monitoring progress.
-
Follow the workup and purification procedure as described in Protocol 1 (steps 5-8).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Catalyst poisoning by the substrate | - Use a more active pre-catalyst (e.g., SPhos or XPhos based).- Switch to a stronger base (e.g., K₃PO₄).- Increase the reaction temperature.- Use a ligand that can mitigate catalyst inhibition (e.g., a bulky, electron-rich phosphine). |
| Formation of side products (e.g., homocoupling of boronic acid, protodebromination) | - Reaction temperature too high- Presence of oxygen | - Lower the reaction temperature.- Ensure the reaction is performed under strictly inert conditions. |
| Difficulty in purification | - Co-elution of product with starting materials or byproducts | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as preparative HPLC or crystallization. |
Conclusion
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction provides an efficient means for its functionalization. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic transformation. Careful selection of the palladium catalyst, ligand, base, and solvent, along with diligent reaction monitoring and optimization, will enable researchers to access a wide range of 4-aryl- and 4-heteroaryl-2-cyclopropyl-7-azaindole derivatives for further investigation in drug discovery programs.
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. Retrieved January 22, 2026, from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1014614-11-9|4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Discovery
Introduction: The Privileged Scaffold of 7-Azaindole and the Rise of a Key Building Block
In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged scaffold."[1][2] Its structural resemblance to the adenine fragment of ATP allows it to function as an effective hinge-binder, forming key hydrogen bond interactions within the ATP-binding site of various kinases.[3][4] The strategic introduction of a nitrogen atom into the indole ring system not only modulates the electronic properties but can also enhance aqueous solubility and provide an additional hydrogen bond acceptor, thereby improving the overall physicochemical and pharmacokinetic profile of a drug candidate.[1]
Within this important class of heterocycles, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1014614-11-9) has been identified as a particularly valuable and versatile building block. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its role in the synthesis of potent kinase inhibitors, provide detailed experimental protocols for its synthesis and subsequent functionalization, and discuss the underlying medicinal chemistry rationale for its design.
The Medicinal Chemistry Rationale: Unpacking the Roles of the Bromo and Cyclopropyl Moieties
The utility of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine stems from the distinct and synergistic contributions of its substituents:
-
The 4-Bromo Group: This strategically placed bromine atom serves as a versatile synthetic handle for introducing further molecular complexity. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the late-stage diversification of the 7-azaindole scaffold, enabling the exploration of structure-activity relationships (SAR) by introducing various aryl, heteroaryl, or amino substituents at the C4-position.
-
The 2-Cyclopropyl Group: The incorporation of a cyclopropyl ring at the C2-position is a deliberate design element with several advantages in medicinal chemistry. The cyclopropyl group is often used as a rigid linker or a bioisosteric replacement for an alkene.[7] Its rigid nature can help to lock the molecule into a more favorable conformation for binding to the target kinase. Furthermore, the cyclopropyl group can contribute to increased metabolic stability by blocking potential sites of oxidation and can enhance potency through favorable interactions within the ATP-binding pocket.[7]
Application in Kinase Inhibitor Synthesis: A Case Study of Akt Inhibition
A prominent example of the application of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is in the synthesis of the potent, orally bioavailable pan-Akt inhibitor, Capivasertib (AZD5363) .[8][9] The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[10]
The synthesis of AZD5363 showcases the utility of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine as a key starting material. The 4-bromo position is typically utilized in a Suzuki coupling reaction to introduce the core pyrrolopyrimidine hinge-binding motif, followed by a subsequent Buchwald-Hartwig amination to append the piperidine side chain that confers selectivity and desirable pharmacokinetic properties.
Biological Activity Data
The resulting compounds, such as AZD5363, exhibit potent inhibition of Akt isoforms and cellular activity.
| Compound | Target | IC50 (nM) [Cell-Free Assay] | Cellular Assay (p-PRAS40) IC50 (µM) |
| Capivasertib (AZD5363) | Akt1 | 3 | ~0.3 - 0.8 |
| Akt2 | 8 | ||
| Akt3 | 8 |
Data sourced from Selleck Chemicals and AstraZeneca Open Innovation.[11][12]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This protocol is a representative synthesis based on the bromination of a 7-azaindole precursor, adapted from literature procedures for similar scaffolds.[13][14]
Materials:
-
2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with an aryl- or heteroarylboronic acid.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
-
Aryl- or heteroarylboronic acid or its pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the boronic acid/ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography or recrystallization.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if necessary), and base to a dry reaction vessel.
-
Add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by flash chromatography.
Conclusion
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a strategically designed building block that offers significant advantages in the synthesis of kinase inhibitors. Its 7-azaindole core provides a proven hinge-binding motif, while the 2-cyclopropyl group can enhance potency and metabolic stability. The 4-bromo substituent serves as a key functional handle for late-stage diversification through robust cross-coupling methodologies. The successful application of this intermediate in the synthesis of clinical candidates like AZD5363 underscores its importance and potential for future drug discovery programs targeting the kinome. The protocols and insights provided herein are intended to empower researchers to effectively utilize this valuable compound in their pursuit of novel therapeutics.
References
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489823/
- 4-Bromo-7-azaindole synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/productmethod/show?id=38833
- Capivasertib (AZD5363) | Akt Inhibitor | CAS 1143532-39-1. Selleck Chemicals. Available at: https://www.selleckchem.com/products/azd5363.html
- Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. ResearchGate. Available at: https://www.researchgate.net/publication/379207865_Design_Synthesis_and_SAR_of_Novel_7-Azaindole_Derivatives_as_Potential_Erk5_Kinase_Inhibitor_with_anticancer_activity
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/29166547/
- 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. CymitQuimica. Available at: https://www.cymitquimica.com/4-bromo-2-cyclopropyl-1h-pyrrolo-2-3-b-pyridine
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/37423125/
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: https://www.mdpi.com/1420-3049/27/22/7915
- Azaindoles in Medicinal Chemistry. PharmaBlock. Available at: https://www.pharmablock.com/media_2022/Azaindoles-in-Medicinal-Chemistry.pdf
- The Akt signaling pathway: An emerging therapeutic target in malignant melanoma. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3419446/
- 1014614-11-9|4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. BLDpharm. Available at: https://www.bldpharm.com/products/1014614-11-9.html
- AZD5363. AstraZeneca Open Innovation. Available at: https://openinnovation.astrazeneca.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/23394218/
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Ingenta Connect. Available at: https://www.ingentaconnect.com/content/ben/coc/2012/00000016/00000001/art00009
- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: https://www.scientificupdate.com/webinars/the_cyclopropyl_group_in_medicinal_chemistry
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/op300262x
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: https://www.mdpi.com/1420-3049/27/23/8359
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H- pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Research Explorer - The University of Manchester. Available at: https://research.manchester.ac.uk/en/publications/discovery-of-4-amino-n-1s-1-4-chlorophenyl-3-hydroxypropyl-1-7h-p
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: https://www.researchgate.net/figure/Buchwald-Hartwig-coupling-between-4-halo-1H-1-tritylpyrazoles-1-and-piperidine_tbl1_p-344403063
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Introduction: The Strategic Value of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery
An Application Note for the Synthetic Utility of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged heterocyclic motif in medicinal chemistry, serving as the core structure for a multitude of clinically relevant molecules, particularly kinase inhibitors. Its ability to act as a bioisostere for indole while presenting a unique hydrogen bond acceptor (the pyridine nitrogen) makes it a cornerstone of modern drug design. Within this class, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable and versatile building block.
The cyclopropyl group at the 2-position often enhances metabolic stability and can provide favorable interactions within protein binding pockets. The bromine atom at the 4-position serves as a crucial synthetic handle, enabling a diverse range of late-stage functionalizations through transition metal-catalyzed cross-coupling reactions. This strategic placement allows for the systematic exploration of the chemical space around the 7-azaindole core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties in drug candidates.
This guide provides detailed, field-proven protocols for two of the most critical transformations of this building block: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes for researchers in drug development.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide.[1][2] For 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, this reaction is the principal method for introducing aryl, heteroaryl, or vinyl substituents at the 4-position.
Mechanistic Rationale
The catalytic cycle, driven by a palladium catalyst, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the azaindole.[2][3]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a step that is facilitated by a base.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[2][4]
The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, as these components influence the rate and efficiency of each step in the cycle.[3] For electron-rich heterocyclic halides like our substrate, a palladium(0) source paired with a phosphine ligand is typically effective.
Experimental Protocol: Synthesis of 2-cyclopropyl-4-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
This protocol details a representative Suzuki coupling reaction.
Materials and Reagents:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc) for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (e.g., 237 mg, 1.0 mmol), pyridine-3-boronic acid (148 mg, 1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is crucial to prevent catalyst oxidation. A similar protocol has been shown to be effective for related scaffolds.[5]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Quantitative Data & Optimization
The following table provides representative conditions for Suzuki couplings on the 4-bromo-azaindole scaffold. Yields are highly dependent on the specific boronic acid used.
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 2 | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (2.5%) / SPhos (5%) | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME | 85 | 70-85[6] |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (3%) / XPhos (6%) | CsF | THF/H₂O | 70 | 65-80 |
-
Troubleshooting: If the reaction stalls, adding a fresh portion of the catalyst (1-2 mol%) may restart the catalytic cycle. For challenging or sterically hindered boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ and a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) may be required.[5]
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[7][8] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing direct access to the 4-amino-7-azaindole core.
Mechanistic Rationale
The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.[9]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst.
The choice of base is critical; it must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions.[9] Sterically hindered, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[7]
Experimental Protocol: Synthesis of 2-cyclopropyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
This protocol provides a general method for coupling with a primary amine.
Materials and Reagents:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Methylamine (2.0 M solution in THF, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Diethyl ether or MTBE for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a sealable reaction vessel (e.g., a pressure tube) equipped with a magnetic stir bar, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (237 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Nitrogen or Argon) three times. Causality: This step is critical to prevent oxidation of the Pd(0) catalyst and the electron-rich phosphine ligand.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene (10 mL) followed by the solution of methylamine in THF (0.75 mL, 1.5 mmol).
-
Reaction Execution: Securely seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. The reaction may generate pressure, so a pressure-rated vessel is essential. Monitor progress by LC-MS (typically 6-18 hours).
-
Workup: After cooling to room temperature, carefully unseal the vessel. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ether.
-
Extraction and Drying: Concentrate the filtrate. Redissolve the residue in ethyl acetate (40 mL) and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-azaindole.
Quantitative Data & Optimization
The Buchwald-Hartwig amination is broadly applicable. The table below outlines typical conditions.
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2%) / XPhos (8%) | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2%) / RuPhos (4%) | K₃PO₄ | Dioxane | 110 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2%) / BrettPhos (4%) | LHMDS | THF | 70 | 70-85 |
| 4 | Ammonia (as LHMDS) | Pd(OAc)₂ (2%) / tBuXPhos (4%) | LHMDS | Dioxane | 110 | 60-75 |
-
Troubleshooting: Low yields are often due to incomplete reaction or catalyst deactivation. Switching to a different generation ligand (e.g., RuPhos, BrettPhos) can be beneficial. For less nucleophilic amines, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) may be necessary. If the N-H on the pyrrole ring interferes, protection (e.g., with a SEM or Boc group) may be required, although many protocols work without it.[5]
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Synthese von 4-Brompyrimidinen und kondensierten 4-Brompyrimidinen durch Ein-Topf-Reaktion. Chemische Berichte, 99, 94. (Note: While not directly on the target molecule, this provides context on bromo-heterocycle synthesis).
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Lin, Y.-S., et al. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. ResearchGate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Kemmitt, T. (2008). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
-
University of Toronto. (2014). The Suzuki Reaction. Course Material. [Link]
-
Andersen, N. G., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2729. [Link]
-
Taddei, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9918-9931. [Link]
-
IOSR Journal of Applied Chemistry. (2025). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. IOSR-JAC, 18(3), 37-44. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
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- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Cancer Research
Introduction: The Strategic Value of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry and oncology. Its structural resemblance to purine and indole allows it to function as a highly effective bioisostere, making it a cornerstone in the design of ATP-competitive kinase inhibitors. The clinical success of 7-azaindole-based drugs, such as the BRAF inhibitor vemurafenib and the CSF1R inhibitor pexidartinib, validates the therapeutic potential of this heterocyclic system[1].
This document provides detailed application notes for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014614-11-9) , a key intermediate specifically engineered for the efficient synthesis of next-generation kinase inhibitors. We will elucidate the strategic importance of its functionalization and provide detailed protocols for its application in synthetic workflows and the subsequent biological evaluation of its derivatives.
Core Concept: A Versatile Building Block for Targeted Drug Discovery
The utility of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine stems from the specific roles of its three key structural components:
-
The 7-Azaindole Core: This nitrogenous heterocyclic system serves as an excellent anchor for binding within the ATP pocket of numerous protein kinases. The nitrogen atom at position 7 can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding[2].
-
The 4-Bromo Group: This is the primary reactive handle for molecular elaboration. The bromine atom at the C4 position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the precise and controlled introduction of diverse aryl, heteroaryl, or amino substituents, which is critical for modulating a compound's potency and kinase selectivity profile[2][3].
-
The 2-Cyclopropyl Group: The small, rigid cyclopropyl moiety at the C2 position offers several advantages in drug design. It can enhance metabolic stability, improve ligand efficiency by contributing favorable hydrophobic interactions within the kinase active site, and help orient the molecule for optimal binding without adding excessive molecular weight.
Application 1: Synthesis of a 2,4-Disubstituted 7-Azaindole Library via Suzuki-Miyaura Coupling
The most direct application of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is as a substrate in cross-coupling reactions to generate libraries of novel compounds for screening. The Suzuki-Miyaura reaction is a robust and widely used method for this purpose.
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline. Optimization of catalyst, base, solvent, and temperature may be required for specific boronic acids.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add the desired aryl- or heteroaryl-boronic acid (1.2 eq).
-
Add potassium carbonate (K₂CO₃) or another suitable base (3.0 eq).
-
-
Catalyst Addition:
-
Under an inert atmosphere (N₂ or Argon), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The reaction concentration is generally between 0.1 and 0.5 M.
-
Ensure the solvent has been properly degassed by bubbling with an inert gas for 15-30 minutes to prevent catalyst oxidation.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 16 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridine derivative.
-
Application 2: Targeting Cancer Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against several key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[4][5]
Target Pathway Example: FGFR Signaling
Abnormal activation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is a known driver in various cancers, including breast, lung, and bladder cancer.[4][6] Inhibitors derived from our bromo-cyclopropyl intermediate can be designed to block this pathway.
Caption: Simplified FGFR signaling pathway.
Protocol: In Vitro Kinase Assay (IC₅₀ Determination)
This protocol describes a generic method to assess the potency of a newly synthesized inhibitor against a target kinase (e.g., FGFR1).
-
Reagent Preparation:
-
Prepare a stock solution of the purified synthesized inhibitor in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution plate (e.g., 11-point, 3-fold dilutions) of the inhibitor in DMSO.
-
-
Assay Reaction:
-
In a 384-well assay plate, add recombinant kinase enzyme (e.g., FGFR1) in kinase buffer.
-
Add the diluted inhibitor from the serial dilution plate.
-
Allow the inhibitor and enzyme to incubate for 15-30 minutes at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (a suitable peptide) and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for the specific enzyme.
-
-
Incubation and Termination:
-
Incubate the reaction plate at 30 °C for 1 hour.
-
Terminate the reaction and detect the remaining ATP using a commercial detection reagent (e.g., ADP-Glo™, Kinase-Glo®). The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the inhibitor on the proliferation of a cancer cell line (e.g., a breast cancer line like 4T1).[4]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the synthesized inhibitor. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 72 hours in a CO₂ incubator at 37 °C.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Representative Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the reported inhibitory activities of various derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This provides a benchmark for the potency that can be achieved through synthetic elaboration of intermediates like 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
| Compound Class | Target Kinase | Reported IC₅₀ (nM) | Cancer Indication | Reference |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR1 | 7 | Breast Cancer | [4] |
| Pyrrolo[2,3-b]pyridine Derivative | FGFR2 | 9 | Breast Cancer | [4] |
| Pyrrolo[2,3-b]pyridine Derivative | CDK8 | 48.6 | Colorectal Cancer | [5] |
| 7-Azaindole Scaffold | ULK1/2 | < 25 | Non-Small Cell Lung Cancer | [7] |
Note: The data presented is for representative, highly optimized derivatives and not for the starting material itself.
Conclusion
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a high-value chemical tool for cancer research and drug development. Its pre-functionalized scaffold allows for the rapid and efficient synthesis of novel kinase inhibitors. The protocols outlined in this document provide a clear path from chemical synthesis to biological characterization, enabling researchers to leverage this versatile intermediate in the quest for new targeted therapies against a range of malignancies.
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IOSR Journal of Applied Chemistry. Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine.[Link]
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PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]
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Application Notes and Protocols for the Buchwald-Hartring Amination of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a robust and versatile method for the formation of these crucial bonds, largely superseding classical methods that often suffer from limited substrate scope and harsh reaction conditions.[1][2] This powerful transformation enables the coupling of a wide range of amines with aryl and heteroaryl halides or triflates, providing a direct and efficient route to complex nitrogen-containing molecules.[3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent scaffold in numerous biologically active compounds, including kinase inhibitors. The ability to selectively introduce amino substituents at various positions on this heterocyclic core is of paramount importance for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[4] This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of novel pharmaceutical agents.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][3] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, forming a Pd(II) complex. The reactivity order for the aryl halide is typically I > Br > Cl.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[6][7]
-
Reductive Elimination: The desired N-substituted 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-amine is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[6]
The efficiency and success of the reaction are critically dependent on the judicious choice of the palladium source, ligand, base, and solvent.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Key Experimental Parameters: A Guide to Rational Reaction Design
The successful amination of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine hinges on the careful selection of several critical parameters.
Palladium Precatalysts
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[8] The use of air- and moisture-stable palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, offers significant advantages in terms of ease of handling and reproducibility.
Ligands: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most crucial factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and reductive elimination steps.[1] For heteroaryl halides, biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos have demonstrated broad utility.[8][9] The specific choice of ligand will depend on the nature of the amine coupling partner.
| Ligand Type | Examples | Applicability |
| Monodentate Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Generally effective for a wide range of primary and secondary amines, including hindered substrates. |
| Bidentate Phosphines | BINAP, DPPF, Xantphos | Often used for less hindered amines and can sometimes prevent catalyst decomposition.[1][10] |
| Ferrocenyl Phosphines | Josiphos | Can be effective for specific substrate combinations. |
Table 1. Common Ligand Classes for Buchwald-Hartwig Amination.
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate.[6][11] The choice of base is often influenced by the solvent and the pKa of the amine. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[6][8] In nonpolar solvents, anionic bases are generally more effective.[7]
Solvent Selection
Aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, xylenes, and 1,4-dioxane are common choices.[12][13][14] The solubility of the reactants and the base should be considered.[13] While some reactions can be performed in polar aprotic solvents like DMF, this can sometimes lead to catalyst deactivation.[7][11]
Experimental Protocols
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[10][15]
-
Anhydrous solvents and reagents are crucial for optimal results.[10]
-
The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][16]
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination. This flowchart outlines the key steps from reaction setup to product purification.
Protocol 1: General Procedure for Coupling with Primary or Secondary Amines
This protocol is a general starting point and may require optimization.
| Reagent | Molar Equivalents |
| 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | 1.0 |
| Amine | 1.2 - 1.5 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 |
| Ligand (e.g., Xantphos) | 0.015 - 0.10 |
| Base (e.g., Cs₂CO₃) | 1.4 - 2.0 |
| Anhydrous Solvent (e.g., Toluene) | Sufficient to make a 0.1 - 0.5 M solution |
Table 2. Recommended Reagent Stoichiometry for a General Buchwald-Hartwig Amination Protocol.
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, the amine (if solid), the base, the palladium precatalyst, and the ligand.[10]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[10]
-
Add the anhydrous solvent via syringe. If the amine is a liquid, add it at this stage.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16][17]
-
Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.[16]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-amine.[16]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature | - Use a fresh palladium source or a more robust precatalyst.- Screen a panel of ligands and bases.- Increase the reaction temperature. |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water or protic impurities- Unfavorable ligand/catalyst ratio | - Ensure all reagents and solvents are anhydrous.- Optimize the ligand-to-palladium ratio. |
| Difficulty in product purification | - Excess ligand or byproducts from the base | - Use the minimum effective amount of ligand.- Choose a base that is easily removed during workup (e.g., K₃PO₄). |
Table 3. Troubleshooting Guide for the Buchwald-Hartwig Amination.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated and N-heteroarylated compounds. The protocols and guidelines presented here provide a solid foundation for the successful amination of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. By carefully considering the choice of catalyst, ligand, base, and solvent, researchers can efficiently access a diverse range of novel amine derivatives for applications in drug discovery and development.
References
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]
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The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
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PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
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Christensen, T., et al. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 14(4), 858-863. Retrieved from [Link]
-
ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Figshare. (2016, February 29). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. Retrieved from [Link]
-
ResearchGate. (2016, February). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
-
Journal of Chemical Education. (2021, February 1). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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ResearchGate. (2025, March). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
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Cross-coupling reactions involving 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 2-Cyclopropyl-7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structure acts as a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets, leading to applications in oncology, virology, and neurology.[3][4] The specific analogue, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine[5], serves as a highly versatile building block for the synthesis of complex drug candidates. The cyclopropyl group at the C2 position often enhances metabolic stability and binding affinity, while the bromine atom at the C4 position provides a reactive handle for diversification through modern cross-coupling methodologies.
This guide provides an in-depth analysis and detailed protocols for the most critical palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to this specific substrate. The insights and procedures herein are designed for researchers, scientists, and drug development professionals seeking to efficiently functionalize this valuable scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures.[6][7]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application & Field Insights for 7-Azaindole Substrates
For heteroaromatic halides like 4-bromo-7-azaindole, the choice of catalyst, ligand, and base is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, ligands that promote a fast reductive elimination are preferred.
-
Catalyst/Ligand System: Palladium(0) sources like Pd(PPh₃)₄ or pre-catalysts formed in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand are effective. For heteroaromatic substrates, Pd(dppf)Cl₂ is a robust and widely used catalyst that often gives reliable results.[8] Electron-rich, bulky phosphine ligands can also accelerate the reaction.
-
Base Selection: An aqueous inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically employed.[9] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7] K₃PO₄ is often a good choice for sensitive substrates.
-
Solvent: A mixture of a non-polar organic solvent and water is standard. Common choices include 1,4-dioxane/water, DME/water, or toluene/water.[6] Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can also be effective for challenging couplings.[10]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with a generic arylboronic acid.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the palladium catalyst.
-
Add potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 3-5 mol% loading is typical. |
| Ligand | (if using Pd source like Pd(OAc)₂) SPhos, XPhos | Bulky biaryl phosphine ligands are often effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ can be milder for base-sensitive groups.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Degassing is crucial to prevent catalyst oxidation. |
| Temperature | 80 - 100 °C | Higher temperatures may be needed for less reactive partners. |
| Typical Yield | 65 - 95% | Highly dependent on the boronic acid coupling partner. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds, a transformation of immense importance in pharmaceutical synthesis.[11] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[12]
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) cycle. Key steps include oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Application & Field Insights for 7-Azaindole Substrates
The amination of coordinating heterocycles like 7-azaindole can be challenging.[13] The choice of ligand is paramount to success.
-
Catalyst/Ligand System: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos, tBuXPhos) are the gold standard.[11] They promote fast reductive elimination, which outcompetes catalyst inhibition. Pre-catalysts like XPhos Pd G3 are highly effective. For N-substituted 4-bromo-7-azaindoles, the combination of Pd₂(dba)₃ or Pd(OAc)₂ with Xantphos has been shown to be efficient.[14]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[15] For substrates with base-sensitive functional groups, weaker carbonate or phosphate bases can be used, though this often requires more specialized ligands or higher temperatures.[16]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, 1,4-dioxane, or CPME are preferred.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol details the amination of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with a generic secondary amine.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (1.1 - 1.3 equiv)
-
Pd₂(dba)₃ (0.01 - 0.02 equiv)
-
XPhos (0.02 - 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply (in a glovebox is ideal)
Procedure:
-
Inside a glovebox: To a dry vial or Schlenk tube, add NaOtBu.
-
In a separate vial, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene to the vial containing the substrate and catalyst, followed by the amine.
-
Transfer this solution to the vial containing the base. Seal the vial tightly.
-
Remove the reaction from the glovebox and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are often complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ / Xantphos or XPhos Pd G3 | Pre-catalysts offer convenience and air stability.[14][16] |
| Ligand | XPhos, RuPhos, Xantphos | Ligand choice is crucial for success with this substrate. |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ | NaOtBu is standard; Cs₂CO₃ is a milder alternative. |
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous. |
| Temperature | 90 - 110 °C | Ensure temperature does not degrade sensitive substrates. |
| Typical Yield | 70 - 98% | Generally high-yielding with optimized conditions. |
Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[17][18] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry.[19]
Mechanistic Rationale
The classic Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17] The palladium cycle mirrors those of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Copper-free variants have also been developed to avoid the homocoupling of alkynes (Glaser coupling).
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Application & Field Insights for 7-Azaindole Substrates
The Sonogashira reaction is generally robust and tolerant of many functional groups, making it well-suited for late-stage functionalization.
-
Catalyst System: The standard system consists of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[20] The reactivity of aryl bromides is lower than iodides, so slightly higher temperatures or more active catalysts may be required.[20]
-
Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to neutralize the HX byproduct and often as the solvent or co-solvent.[20]
-
Atmosphere: To prevent the oxidative homocoupling of the alkyne (Glaser coupling), the reaction must be performed under a strictly inert atmosphere (N₂ or Ar).[20]
Detailed Protocol: Sonogashira Coupling
This protocol describes the Sonogashira coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with a terminal alkyne.
Materials:
-
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF (optional co-solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous solvent (TEA, or a mixture of THF/TEA). The substrate concentration should be around 0.1-0.2 M.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is often mildly exothermic.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 1-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 1-2 mol% is usually sufficient. |
| Cu Co-catalyst | CuI | 2-4 mol%. Essential for the classic mechanism. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Also serves as the solvent in many cases. |
| Solvent | TEA, THF, DMF | Must be anhydrous and degassed. |
| Temperature | 25 - 60 °C | Aryl bromides may require gentle heating.[20] |
| Typical Yield | 75 - 95% | Generally a very efficient and high-yielding reaction. |
General Experimental Workflow
A standardized workflow is key to achieving reproducible results in cross-coupling reactions. All glassware should be oven- or flame-dried, and all solvents and liquid reagents should be anhydrous and degassed where specified.
Caption: Standardized workflow for palladium-catalyzed cross-coupling reactions.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling - BYJU'S. Available at: [Link]
-
Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed. Available at: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]
-
Table 2 . The Suzuki-Miyaura cross-coupling reactions of aryl bromides... - ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
scientific letter - Atlanchim Pharma. Available at: [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available at: [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]
-
Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. Available at: [Link]
-
ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. Available at: [Link]
-
Biological activity and material applications of 7-azaindole derivatives - ResearchGate. Available at: [Link]
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- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 14. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Pharmaceutical Intermediates
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its role in a multitude of clinically relevant molecules, particularly kinase inhibitors. This document provides a detailed technical guide on the application of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1014614-11-9), a highly versatile building block for the synthesis of advanced pharmaceutical intermediates.[1][2][3] We will explore its strategic utility, focusing on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig aminations—which are pivotal for constructing the complex architectures of contemporary drug candidates. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reproducible synthetic outcomes.
The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purine, enabling it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[4][5] This interaction is fundamental to the mechanism of action for many targeted cancer therapies and immunomodulators.[4][5][6] The specific intermediate, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, is pre-functionalized for maximum synthetic efficiency:
-
The 4-Bromo Position: This serves as a versatile synthetic handle. The carbon-bromine bond is reactive towards oxidative addition by palladium(0) catalysts, making it an ideal electrophile for a wide range of cross-coupling reactions.
-
The 2-Cyclopropyl Group: This small, rigid, and lipophilic moiety is often incorporated into kinase inhibitors to probe hydrophobic pockets within the enzyme's active site. Its presence can significantly enhance binding affinity, selectivity, and metabolic stability.
-
The Pyrrole N-H Group: This site provides a crucial hydrogen bond donor for interacting with the kinase hinge region and can also be used for N-alkylation to further modulate the molecule's properties or block potential metabolism.
The strategic combination of these features makes this building block a high-value starting material for constructing libraries of novel compounds in drug discovery campaigns.
General Synthetic Workflow
The primary utility of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine lies in its ability to undergo palladium-catalyzed cross-coupling reactions to introduce diversity at the C4-position. This workflow allows for the rapid assembly of core structures that are central to many targeted therapies.
Figure 1: General synthetic pathways for elaborating the core scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To synthesize 4-aryl-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridines, establishing a carbon-carbon bond at the C4-position.
Causality & Expertise: The Suzuki-Miyaura reaction is the method of choice for this transformation due to its exceptional functional group tolerance, use of generally stable and non-toxic boronic acid reagents, and well-understood mechanistic pathways.[7][8][9] The selection of the catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination. A phosphine-ligated palladium(0) source is standard, and a carbonate or phosphate base is required to activate the boronic acid via formation of a boronate complex, which is essential for the transmetalation step.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Figure 2: Step-by-step workflow for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Inerting the Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine product.
Data Summary: Representative Suzuki Couplings
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88-96 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-90 |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To synthesize 4-amino-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridines by forming a carbon-nitrogen bond at the C4-position.
Causality & Expertise: The Buchwald-Hartwig amination is a powerful tool for forming aryl C-N bonds under conditions far milder than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[10] The success of this reaction is highly dependent on the choice of a specialized phosphine ligand, which facilitates the key reductive elimination step from the palladium center. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to promote efficient coupling, especially with less nucleophilic amines.[11][12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[11][13]
Experimental Workflow: Buchwald-Hartwig Aminationdot
Sources
- 1. 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine [cymitquimica.com]
- 2. 1014614-11-9|4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | 1014614-11-9 [chemicalbook.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Analytical methods for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine quantification
An Application Note on the Quantitative Analysis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Introduction
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a substituted 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4] As a key intermediate or a potential active pharmaceutical ingredient (API), the ability to accurately and reliably quantify this compound is paramount. Rigorous analytical control is essential for ensuring product quality in manufacturing, determining purity, monitoring process-related impurities, and conducting pharmacokinetic studies in drug discovery and development.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed overview of robust analytical methods for the quantification of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not only repeatable but also adaptable. All methodologies are presented within the framework of internationally recognized validation standards, such as the ICH Q2(R1) guideline, to ensure trustworthiness and scientific integrity.[5][6][7][8]
Physicochemical Properties and Analytical Considerations
Understanding the molecule's properties is the foundation for developing a successful analytical method.
-
Structure:
-
Key Features for Analysis:
-
Aromatic System: The pyrrolopyridine core contains a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.
-
Basic Nitrogen: The pyridine nitrogen can be readily protonated, making the molecule amenable to electrospray ionization in the positive mode (ESI+) for mass spectrometry.
-
Bromine Atom: The presence of a bromine atom creates a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which is a powerful tool for confirmation in mass spectrometry.
-
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO. This solubility profile facilitates sample preparation for chromatographic analysis.
-
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for routine quantification, purity analysis, and quality control due to its robustness, precision, and widespread availability.
Principle and Experimental Rationale
This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and elution by a polar mobile phase.
-
Causality of Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the moderately polar pyrrolopyridine ring system, ensuring good separation from more polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure that compounds with a range of polarities can be eluted efficiently. A mild acid (e.g., formic acid) is added to the mobile phase to protonate the pyridine nitrogen. This suppresses silanol interactions with the column, resulting in improved peak symmetry and consistent retention times.
-
UV Detection Wavelength: The detection wavelength is set at the compound's maximum absorbance (λmax) to achieve the highest sensitivity. A photodiode array (PDA) detector is recommended during method development to determine the optimal wavelength and to assess peak purity.
-
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 285 nm (Verify λmax experimentally)
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification by HPLC-UV.
Method Validation Summary (ICH Q2(R1) Framework)
A validated method ensures that the results are accurate and reliable.[5][8]
| Parameter | Specification | Purpose |
| Specificity | No interference at the analyte's retention time. Peak purity > 99%. | Ensures the signal is solely from the analyte.[8] |
| Linearity | R² ≥ 0.999 over the specified range. | Confirms a direct relationship between concentration and response. |
| Range | e.g., 1 - 150 µg/mL | The concentration interval where the method is precise and accurate. |
| Accuracy | 98.0% - 102.0% recovery. | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Demonstrates the consistency of results under various conditions. |
| LOD | Signal-to-Noise ratio of 3:1 (e.g., 0.3 µg/mL). | Lowest amount of analyte that can be detected. |
| LOQ | Signal-to-Noise ratio of 10:1 (e.g., 1.0 µg/mL). | Lowest amount of analyte that can be quantified with precision. |
| Robustness | %RSD ≤ 2.0% with small variations in flow rate, temp, mobile phase. | Shows the method's reliability during normal usage.[8] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as analyzing trace levels in biological matrices (e.g., plasma, tissue) or complex sample mixtures, LC-MS/MS is the definitive technique.
Principle and Experimental Rationale
This method couples the separation power of LC with the detection specificity of tandem mass spectrometry. The analyte is quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored.
-
Causality of Choices:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is chosen because the basic pyridine nitrogen is easily protonated to form a stable [M+H]+ ion.
-
MRM Transitions: The precursor ion will be the protonated molecule ([M+H]+ at m/z 237/239). Collision-induced dissociation (CID) in the collision cell will generate fragment ions. A stable, high-intensity fragment (e.g., loss of the cyclopropyl group) is selected as the product ion for quantification (quantifier). A second fragment is monitored as a qualifier to confirm identity. This two-stage filtering provides exceptional specificity.
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound is highly recommended to compensate for matrix effects and variations in instrument response.
-
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: (Similar to HPLC-UV, but can use faster gradients and smaller columns with UPLC).
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 95% B over 3 minutes.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
Quantifier: 237.0 → [Fragment 1] (e.g., 196.0)
-
Qualifier: 239.0 → [Fragment 2] (e.g., 157.0) (Note: Transitions must be optimized by infusing the analyte standard)
-
-
-
Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification by LC-MS/MS.
Method Validation Summary
Validation is similar to HPLC-UV but with added emphasis on matrix effects.
| Parameter | Specification | Purpose |
| Selectivity | No interfering peaks in blank matrix at the analyte's MRM. | Ensures specificity in a complex biological sample. |
| Linearity | R² ≥ 0.995, weighted regression (1/x²). | Covers a wide dynamic range, often several orders of magnitude. |
| Range | e.g., 0.1 ng/mL to 500 ng/mL | Defines the limits for sensitive quantification. |
| Accuracy | 85.0% - 115.0% recovery (at LLOQ: 80-120%). | Accounts for higher variability in biological analysis. |
| Precision | Intra- & Inter-day Precision RSD ≤ 15% (at LLOQ: ≤ 20%). | Standard criteria for bioanalytical method validation. |
| LLOQ | e.g., 0.1 ng/mL | Lowest standard on the calibration curve meeting accuracy/precision criteria. |
| Matrix Effect | Assessed to ensure ion suppression/enhancement is controlled. | Critical for ensuring accuracy in different biological lots. |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for assessing volatile organic impurities or when the analyte exhibits good thermal stability and volatility.
Principle and Experimental Rationale
The sample is vaporized in a heated inlet and separated in a column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection.
-
Causality of Choices:
-
Injector: Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.
-
GC Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of semi-volatile compounds.
-
Temperature Program: A temperature ramp is employed to first elute highly volatile compounds at a lower temperature, followed by an increase in temperature to elute the target analyte and other less volatile components.
-
MS Detection: Electron Ionization (EI) is a standard, robust method that creates repeatable fragmentation patterns for library matching and identification. Selected Ion Monitoring (SIM) mode is used for quantification, where the detector only monitors specific m/z values corresponding to the analyte, greatly enhancing sensitivity compared to a full scan.
-
Experimental Protocol: GC-MS Quantification
-
Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL injection
-
Oven Program: 100 °C hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Hypothetical): m/z 237 (Quantifier), 239, 196 (Qualifiers) (Ions must be confirmed from the full scan spectrum of the analyte)
-
Workflow for GC-MS Analysis
Caption: Workflow for quantification by GC-MS.
Method Validation Summary
Validation follows similar principles to HPLC, ensuring the method is fit for its intended purpose.
| Parameter | Specification | Purpose |
| Specificity | No interfering peaks at the analyte's retention time for the monitored ions. | Confirms identity and purity in the GC dimension. |
| Linearity | R² ≥ 0.998 over the specified range. | Establishes a quantitative relationship. |
| Accuracy | 95.0% - 105.0% recovery. | Ensures results are close to the true value. |
| Precision | RSD ≤ 5.0%. | Demonstrates method consistency. |
| LOQ | e.g., 10 ng/mL | Lowest quantifiable concentration with acceptable precision. |
Conclusion
The quantification of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine can be effectively achieved using several robust analytical techniques.
-
HPLC-UV is the ideal method for routine quality control, assay, and purity testing, offering a balance of performance, cost, and accessibility.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity quantification in complex matrices.
-
GC-MS serves as a valuable alternative, especially for analyzing thermally stable analytes and potential volatile impurities.
The selection of the appropriate method depends on the specific application, the required sensitivity, and the nature of the sample matrix. In all cases, a thorough method validation adhering to guidelines such as ICH Q2(R1) is critical to guarantee that the generated data is accurate, reliable, and fit for purpose in a regulated and research environment.[5][6][7]
References
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Dirtu, A.C., Covaci, A., & Abdallah, M. (2013). Advances in the sample preparation of brominated flame retardants and other brominated compounds. University of Birmingham Research Portal.
- BLDpharm. (n.d.). 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
- Li, A., et al. (2020). Determination of Novel Brominated Flame Retardants and Polybrominated Diphenyl Ethers in Serum Using Gas Chromatography-Mass Spectrometry With Two Simplified Sample Preparation Procedures. PubMed.
- Enge, E. K., Schlabach, M., & Mariussen, E. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. NILU.
- Dirtu, A., et al. (2013). Advances in the Sample Preparation of Brominated Flame Retardants and Other Brominated Compounds. ResearchGate.
- MDPI. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
- Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography.
- ChemicalBook. (n.d.). 4-BroMo-2-(cyclopropyl)pyridine.
- CymitQuimica. (n.d.). 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
- Wagh, S. S., Kothari, S., & Lokhande, M. V. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
- Shoeb, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH.
- ResearchGate. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
- Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A.
- ResearchGate. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study.
- PMC - NIH. (2016). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines.
- Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
- Nature. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
Sources
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- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. 1014614-11-9|4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 10. 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable 7-azaindole scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, achieving a high-yield, reproducible synthesis is critical.[1][2] This document provides in-depth, question-and-answer-based troubleshooting advice grounded in established chemical principles and field-proven experience.
Section 1: General Synthetic Strategy & Key Intermediates
FAQ: What is a common retrosynthetic approach for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine?
A robust retrosynthetic strategy is crucial for success. The most common approach involves building the functionalized 7-azaindole core and then introducing the required substituents in a controlled manner. The key is to disconnect the molecule at the C-C and C-Br bonds that are most readily formed.
A logical disconnection strategy is as follows:
-
Disconnect the C2-cyclopropyl bond: This bond is typically formed late-stage via a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This requires a precursor with a leaving group at the C2 position, like an iodide or bromide.
-
Disconnect the C4-bromo bond: Bromination is a standard electrophilic aromatic substitution. This step is performed on the 2-substituted pyrrolo[2,3-b]pyridine core.
-
Protect the Pyrrole N-H: The pyrrole nitrogen is nucleophilic and can interfere with many reactions, particularly metal-catalyzed coupling and lithiation steps.[3] Therefore, the synthesis almost always proceeds through an N-protected intermediate.
This leads to a common forward synthesis involving the protection of a 4-bromo-7-azaindole, followed by halogenation at C2 (e.g., iodination), and finally a Suzuki coupling to install the cyclopropyl group.
Caption: Decision workflow for SEM group deprotection.
Section 4: Purification and Analysis
FAQ 6: I am struggling to purify the final compound and key intermediates. What are effective purification techniques?
The polarity of 7-azaindole derivatives can make purification by standard silica gel chromatography challenging due to potential peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silica.
Causality & Troubleshooting:
-
Chromatography:
-
Tailing on Silica Gel: To mitigate peak tailing, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol added to the ethyl acetate/hexanes solvent system will neutralize the acidic sites on the silica, leading to much sharper peaks.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
-
Recrystallization: Bromo-intermediates are often crystalline solids. Recrystallization can be a highly effective method for obtaining material of very high purity and is more scalable than chromatography. [4] * Solvent Screening: Screen a variety of solvent systems to find one where your compound is soluble when hot but sparingly soluble when cold. Common systems include ethyl acetate/hexanes, methanol/water, or isopropanol.
-
Acid/Base Extraction: For the final N-H free compound, an acid wash can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with dilute aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the pure product is re-extracted into an organic solvent. This is a powerful technique for removing non-basic organic impurities.
References
-
M. S. Reddy, K. M. Reddy, N. V. Kumar, and Y. T. Jeong, "Synthesis of Some 4-Bromopyrimidines and Condensed 4-Bromopyrimidines by One-Pot Reaction," HETEROCYCLES, vol. 51, no. 11, pp. 2723-2728, 1999.
-
CymitQuimica, "4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine," Product Information.
-
BenchChem, "Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis," Technical Note.
-
J. Wang, et al., "The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization," IOP Conf. Series: Earth and Environmental Science, vol. 186, no. 4, p. 012028, 2018.
-
Organic Syntheses, "2-BROMO-2-CYCLOHEXEN-1-ONE," Org. Synth., vol. 90, p. 14, 2013.
-
H. T. T. Nguyen, et al., "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection," Molecules, vol. 26, no. 21, p. 6426, 2021.
-
Q. Jin, et al., "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors," RSC Adv., vol. 11, no. 34, pp. 20951-20961, 2021.
-
PubChem, "4-Bromo-1H-pyrrolo[2,3-b]pyridine," National Center for Biotechnology Information.
-
BLDpharm, "4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine," Product Information.
-
IOSR Journal of Applied Chemistry, "Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine," IOSR-JAC, vol. 18, no. 3, pp. 37-44, 2025.
-
Q. Jin, et al., "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors," PMC, 2021.
-
A. S. Gutorov, et al., "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2," Molecules, vol. 28, no. 1, p. 333, 2022.
-
A. Basak, et al., "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors," ACS Med. Chem. Lett., vol. 10, no. 1, pp. 60-65, 2018.
-
S. Narva, et al., "Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA," Eur. J. Med. Chem., vol. 114, pp. 220-231, 2016.
-
P. S. Baran, "Pyridine Synthesis: Cliff Notes," The Baran Laboratory, Scripps Research, 2004.
-
M. W. Markowicz, et al., "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives," Molecules, vol. 26, no. 11, p. 3409, 2021.
-
PubChem, "4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine," National Center for Biotechnology Information.
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- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support resource for researchers utilizing 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide direct, actionable answers to common challenges encountered in the synthesis of complex molecules involving the 7-azaindole scaffold, a privileged structure in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine potentially challenging?
A1: The structure of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, presents unique challenges. The nitrogen atoms within the heterocyclic core can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no product conversion.[2][3][4] Furthermore, nitrogen-rich heterocycles can sometimes exhibit low reactivity in standard cross-coupling protocols, necessitating carefully optimized conditions to achieve high yields.[5][6]
Q2: What is the primary role of the base in this reaction, and why is its selection so critical?
A2: The base plays multiple, essential roles in the Suzuki-Miyaura catalytic cycle.[7] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step.[8][9][10][11] The base also facilitates the formation of the active Pd(0) species and accelerates the final reductive elimination step.[7] The choice of base is critical because its strength and nature can influence reaction rate, selectivity, and the prevalence of side reactions like boronic acid decomposition.[8][12][13] For nitrogen-containing substrates, a base that is strong enough to promote the reaction but not so strong as to cause unwanted side reactions or degradation of the starting materials is ideal.
Troubleshooting Common Issues
Problem: My reaction shows low to no conversion of the starting 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
This is the most common issue and can be traced back to several factors, primarily related to the catalyst's activity and stability.
dot
Caption: Troubleshooting flowchart for low conversion.
Causality & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen of the 7-azaindole core can bind to the palladium center, leading to an off-cycle, inactive complex.[4][14]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[15][16] The steric bulk of these ligands creates a "pocket" around the palladium that favors the binding of the aryl halide over coordination with the heterocycle's nitrogen, while their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps.[15][17]
-
-
Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient ring should be reactive, other factors can slow this initial step.
-
Solution: As above, highly active biaryl phosphine ligands are designed to accelerate oxidative addition, even with challenging substrates like heteroaryl chlorides.[16] Switching from a less active catalyst like Pd(PPh₃)₄ to a system generated in situ, such as Pd(OAc)₂ with SPhos, can be highly effective.[17]
-
-
Boronic Acid Decomposition: A common side reaction is protodeboronation, where the boronic acid (Ar-B(OH)₂) reacts with trace water or other proton sources to form an undesired arene (Ar-H), consuming your reagent.[12][13][18] This is often catalyzed by the base and residual palladium species.[12][13]
Problem: I am observing significant side products, such as homocoupling of my boronic acid or debromination of my starting material.
-
Homocoupling (Ar-Ar): This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Sparging the solvents with an inert gas before use is highly recommended.
-
-
Debromination (Protodebromination): This is the replacement of the bromine atom with a hydrogen, leading to the formation of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
-
Solution: This side reaction can be complex but is often linked to the stability of the organopalladium intermediate. Optimizing the ligand and base combination can help. A less coordinating solvent might also be beneficial.
-
Optimizing Reaction Conditions
Achieving success with this substrate requires a systematic approach to optimization. The table below summarizes recommended starting points for key reaction parameters based on established best practices for challenging heteroaryl couplings.[17][21][22]
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, reliable Pd(0) or Pd(II) sources that are activated in situ by the phosphine ligand. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are the gold standard for difficult couplings, overcoming catalyst inhibition and promoting high turnover.[15][16] A 1:1 to 1:2 Pd:Ligand ratio is typical. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is an excellent general-purpose base. Cs₂CO₃ is stronger and can be effective if weaker bases fail. Use 2-3 equivalents.[23] |
| Solvent | 1,4-Dioxane, Toluene, THF (often with water) | Aprotic solvents are standard. A small amount of water (e.g., 10:1 organic:water) can aid in dissolving the base and facilitate the reaction, but excess water can promote protodeboronation.[24][25][26] The choice of solvent can significantly influence reaction rates and even selectivity.[24][25][27] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a series of well-defined steps involving the palladium catalyst.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-7-azaindole. This is often the rate-limiting step.
-
Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. Note: This is a general procedure and may require optimization for specific boronic acids.
dot
Caption: Step-by-step experimental workflow.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid or boronate ester (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. American Chemical Society.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki reaction - Wikipedia. Wikipedia.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Solvent Effects on the Selectivity of Palladium-C
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Selection of boron reagents for Suzuki–Miyaura coupling.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzo
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. CymitQuimica.
- 4-BroMo-2-(cyclopropyl)pyridine | 1086381-28-3. ChemicalBook.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- 1014614-11-9|4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. BLDpharm.
- Help needed with unreproducible Suzuki coupling. Reddit.
- ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
- Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. IOSR Journal of Applied Chemistry.
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
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- 27. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. By understanding the underlying chemical principles of common issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Introduction
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, an azaindole derivative, is a key building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while achievable through several routes, is often accompanied by specific side reactions that can complicate purification and reduce overall yield. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in established chemical principles and supported by peer-reviewed literature.
Part 1: Troubleshooting Guide & FAQs
This section is organized by the plausible stages of synthesis and the type of issue encountered.
Section A: Formation of the Pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole scaffold is a critical step where several side reactions can occur, depending on the chosen synthetic route. Two common methods for forming indole and azaindole rings are the Bischler-Möhlau and Cadogan-Sundberg syntheses.
Question 1: I'm attempting a Bischler-Möhlau type synthesis to create the azaindole core, but I'm observing a complex mixture of products with low yield of the desired isomer. What is causing this and how can I improve it?
Answer: The Bischler-Möhlau synthesis, which involves the reaction of an α-haloketone with an excess of an arylamine (in this case, an aminopyridine derivative), is notoriously sensitive to reaction conditions.[1][2] The harsh acidic and high-temperature conditions traditionally used can lead to several side reactions.[2]
Causality and Troubleshooting:
-
Polymerization and Degradation: The strongly acidic and high-temperature environment can cause both starting materials and the product to degrade or polymerize.
-
Solution: Employ milder reaction conditions. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields by minimizing thermal decomposition.[1] The use of a Lewis acid catalyst like lithium bromide can also promote the reaction under less harsh conditions.[3]
-
-
Unpredictable Regioselectivity: If you are using a substituted aminopyridine, the cyclization can occur at different positions, leading to a mixture of isomers. This is particularly problematic with pyridine rings, where the nitrogen atom influences the electronic properties of the aromatic system.
-
Solution: The regioselectivity is often dictated by the electronic and steric nature of your specific substrates. While difficult to control completely, running the reaction at a lower temperature, if feasible with a more active catalyst system, may improve selectivity. Careful analysis of the electronic properties of your aminopyridine precursor is crucial in predicting the likely outcome.
-
Question 2: During a Cadogan-Sundberg cyclization of a substituted o-nitropyridine, my yields are low and I'm isolating unexpected byproducts. What are the likely side reactions?
Answer: The Cadogan-Sundberg reaction, involving the reductive cyclization of an o-nitrostyrene or related precursor with a trivalent phosphorus reagent (e.g., triethyl phosphite), is a powerful method for indole synthesis.[4] However, the reaction proceeds through a highly reactive nitrene intermediate, which can lead to various side products.[5]
Causality and Troubleshooting:
-
Incomplete Deoxygenation: The reaction proceeds through the deoxygenation of the nitro group to a nitroso group and then to a nitrene. If the deoxygenation is incomplete, you may isolate N-hydroxyindole intermediates.
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Solution: Ensure a sufficient excess of the phosphite reagent is used. Monitor the reaction progress carefully by TLC or LC-MS to ensure full conversion of the starting material.
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-
Alternative Reaction Pathways of the Nitrene Intermediate: Besides the desired intramolecular C-H insertion to form the pyrrole ring, the nitrene intermediate can undergo other reactions, such as dimerization or reaction with the solvent.
-
Solution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions like dimerization. The choice of solvent is also critical; use a high-boiling, inert solvent to avoid reactions with the solvent.
-
-
Ring Opening: In some cases, the nitrene intermediate can undergo ring-opening and subsequent recyclization to form other heterocyclic systems.[6]
-
Solution: This is an inherent reactivity of the intermediate and can be difficult to control. Milder reaction conditions and careful selection of the phosphite reagent may influence the reaction pathway.
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Section B: Introduction of the 2-Cyclopropyl Group
A common strategy to introduce the 2-cyclopropyl group is via a Sonogashira coupling to form a 2-ethynyl-pyrrolopyridine, followed by cyclopropanation.
Question 3: I am performing a Sonogashira coupling of a 2-iodo- or 2-bromo-4-bromopyrrolopyridine with cyclopropylacetylene (or a precursor) and I'm getting significant amounts of a homocoupled diyne byproduct. How can I prevent this?
Answer: The formation of a symmetrical diyne from the homocoupling of the terminal alkyne (often called Glaser coupling) is a very common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[7][8]
Causality and Troubleshooting:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes, which is catalyzed by the copper(I) salt.[7][9]
-
Solution: It is critical to maintain a strictly inert atmosphere. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) and running the reaction under a positive pressure of an inert gas.
-
-
High Catalyst Concentration: High concentrations of the copper catalyst can also favor the homocoupling pathway.
-
Solution: Reduce the loading of the copper(I) iodide co-catalyst to the minimum effective amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be employed, which can completely eliminate this side reaction.[10]
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Question 4: My Sonogashira coupling is sluggish or fails completely, and I observe decomposition of my starting material. What could be the issue?
Answer: Failure of a Sonogashira coupling can be attributed to several factors, often related to catalyst deactivation or reagent quality.
Causality and Troubleshooting:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. If your reaction mixture turns black, it is likely due to the precipitation of palladium black, indicating catalyst decomposition.
-
Solution: As mentioned above, ensure strictly anaerobic conditions.[8] Using fresh, high-quality palladium catalysts and ligands is also essential.
-
-
Dehalogenation: A common side reaction in palladium-catalyzed cross-couplings is the reductive dehalogenation of the aryl halide starting material, leading to the formation of the corresponding proto-dehalogenated compound.[11]
-
Solution: This can be influenced by the choice of solvent, base, and ligand. Ensure that your solvent and base are not sources of hydride. The choice of phosphine ligand can also influence the rate of reductive elimination versus other pathways.
-
Question 5: I've successfully synthesized the 2-ethynyl intermediate and am now attempting the cyclopropanation using a Simmons-Smith reaction, but the reaction is not working well. What are potential issues?
Answer: The Simmons-Smith reaction, which uses an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple), is a reliable method for cyclopropanation.[12] However, certain functional groups can interfere with the reaction.
Causality and Troubleshooting:
-
Methylation of Heteroatoms: The zinc carbenoid is electrophilic and can react with heteroatoms. The nitrogen on the pyrrole or pyridine ring can be methylated, especially with prolonged reaction times or excess reagent.[12]
-
Solution: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before cyclopropanation. This will prevent N-methylation and can also improve the solubility and handling of the intermediate.
-
-
Stereoelectronic Effects: The Simmons-Smith reaction can be directed by nearby hydroxyl or other coordinating groups.[12] While not directly applicable to this substrate, it highlights the sensitivity of the reaction to the electronic environment of the alkene (or alkyne).
-
Solution: The electron-rich nature of the pyrrolopyridine system should favor the reaction. If the reaction is slow, consider using a more reactive carbenoid, such as that generated in the Furukawa modification (diethylzinc instead of zinc-copper couple).[12]
-
Section C: Bromination of the Pyrrolo[2,3-b]pyridine Core
The final bromination step must be performed with care to ensure the correct regiochemistry and to avoid over-bromination.
Question 6: I am trying to brominate 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine to obtain the 4-bromo product, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer: The pyrrolo[2,3-b]pyridine (7-azaindole) system has multiple sites susceptible to electrophilic aromatic substitution. The pyrrole ring is significantly more electron-rich than the pyridine ring and will react preferentially.
Causality and Troubleshooting:
-
Inherent Reactivity: The C3 position of the 7-azaindole core is the most nucleophilic and is the kinetically favored site for electrophilic attack.[1][12] Direct bromination will almost exclusively yield the 3-bromo isomer.
-
Solution: A direct bromination to achieve the 4-bromo isomer is not feasible. The synthesis must be designed to introduce the bromine at the C4 position of the pyridine ring before the formation of the pyrrole ring or by using a directing group strategy. For instance, starting with a pre-functionalized pyridine like 2-amino-4-bromopyridine and building the pyrrole ring onto it is a more viable strategy.
-
Question 7: When I use N-Bromosuccinimide (NBS) to brominate my azaindole substrate, I get multiple brominated products. How can I achieve mono-bromination?
Answer: Pyrrole and its fused derivatives like azaindoles are highly activated aromatic systems.[2] This high reactivity can make it difficult to stop the bromination at the mono-substituted stage, leading to di- or even tri-brominated byproducts.[13]
Causality and Troubleshooting:
-
Over-bromination: The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent further reaction.
-
Solution:
-
Stoichiometry Control: Use exactly one equivalent of the brominating agent (e.g., NBS or Br₂).
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to slow down the reaction rate and improve control.
-
Milder Reagents: Use a milder brominating agent. Copper(II) bromide (CuBr₂) in a solvent like acetonitrile has been shown to be effective for the regioselective mono-bromination of azaindoles at the C3 position under mild conditions.[1]
-
-
Part 2: Data & Protocols
Table 1: Troubleshooting Summary for Key Synthetic Steps
| Synthetic Step | Common Issue | Probable Cause(s) | Recommended Solution(s) |
| Pyrrole Ring Formation (Bischler-Möhlau) | Low yield, complex mixture | Harsh reaction conditions (high temp, strong acid) | Use microwave irradiation; consider a Lewis acid catalyst (e.g., LiBr). |
| Poor regioselectivity | Electronic/steric effects of substituents | Lower reaction temperature; modify substrate design. | |
| Pyrrole Ring Formation (Cadogan-Sundberg) | Low yield, byproducts | Incomplete deoxygenation; nitrene side reactions | Use excess phosphite reagent; run reaction at high dilution in an inert solvent. |
| Sonogashira Coupling | Alkyne homocoupling (Glaser) | Presence of O₂; high Cu(I) concentration | Maintain strict anaerobic conditions; reduce CuI loading or use a copper-free protocol. |
| Catalyst decomposition | Presence of O₂; poor quality reagents | Ensure anaerobic conditions; use fresh, high-purity catalyst and reagents. | |
| Reductive dehalogenation | Hydride source in solvent/base | Use anhydrous, non-hydridic solvents and bases; optimize ligand choice. | |
| Simmons-Smith Cyclopropanation | N-Methylation of heterocycle | Reaction of electrophilic carbenoid with ring nitrogen | Protect the pyrrole nitrogen (e.g., with a Boc group) prior to cyclopropanation. |
| Bromination | Incorrect regioselectivity (C3 instead of C4) | Inherent electronic properties of the azaindole ring | Synthesize the core from a pre-brominated pyridine precursor. |
| Over-bromination | High reactivity of the azaindole ring | Use 1.0 equivalent of brominating agent at low temperature; use a milder reagent like CuBr₂. |
Part 3: Visualizations
Diagram 1: Plausible Synthetic Pathways and Key Side Reactions
This diagram illustrates potential synthetic routes to the target molecule and highlights the steps where common side reactions occur.
Caption: Plausible synthetic routes and associated side reactions.
Diagram 2: Troubleshooting Logic for Sonogashira Homocoupling
This workflow outlines the decision-making process when encountering the common issue of alkyne homocoupling.
Caption: Troubleshooting workflow for Sonogashira homocoupling.
References
- BenchChem. (n.d.). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 266-277). Wiley.
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Retrieved from [Link]
- Praveen, C., & Kumar, A. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 74(8), 3144-3147.
- Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions. Wiley.
-
Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- SciSpace. (n.d.). Bischler–Möhlau indole synthesis.
- Hoye, T. R., et al. (2024). Alkynes to (Free) Carbenes to Polycyclic Cyclopropanes. Journal of the American Chemical Society.
- ResearchGate. (n.d.). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles.
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- ResearchGate. (n.d.). Regioselectivity observed in the Bischler method.
- Platz, M. S. (2023).
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
- Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Hoye Research Group. (n.d.). Alkynes to (Free) Carbenes to Polycyclic Cyclopropanes.
- Nolan, S. P., et al. (2021).
- Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis.
- Tetrahedron Letters. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- de Mendoza, P., & Echavarren, A. M. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 48(5), 1505-1517.
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry, 69(9), 3173-3180.
-
SynArchive. (n.d.). Cadogan-Sundberg Indole Synthesis. Retrieved from [Link]
- Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.
-
Wikipedia. (2023). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Möhlau‐Bischler indole synthesis.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). A general scheme on Cadogan cyclization.
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
- Genung, M. A., et al. (2021). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 143(30), 11686-11695.
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- ResearchGate. (n.d.). Studies on the mechanism of the Cadogan–Sundberg indole synthesis.
- Daugulis, O., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron Letters, 54(13), 1675-1678.
- Andrew, D. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Mast, N., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 102989.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- López-Serrano, J., et al. (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega, 3(6), 6846-6855.
Sources
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The methodologies and principles discussed herein are grounded in established practices for the purification of heterocyclic compounds and are tailored to address the specific challenges that may arise with this 7-azaindole derivative.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in a question-and-answer format, providing explanations and actionable solutions.
Question 1: After synthesis, my crude product is a dark, oily residue. How should I proceed with the initial purification?
Answer: An oily or dark-colored crude product often indicates the presence of polymeric materials, residual high-boiling solvents, or colored impurities. A multi-step approach is recommended for initial cleanup.
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Liquid-Liquid Extraction: Begin with a standard aqueous workup. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to reduce the water content. This can be an effective first step to remove many common impurities.[1]
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Trituration: If the product is expected to be a solid, trituration can be an effective method to induce crystallization and remove highly soluble impurities. Suspend the oil in a non-polar solvent in which the desired product has low solubility (e.g., hexanes, diethyl ether, or a mixture thereof). Stir vigorously. The desired compound may solidify and can then be collected by filtration.
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Silica Gel Plug: If the material remains oily, dissolving it in a minimal amount of dichloromethane and passing it through a short plug of silica gel can remove baseline and highly polar impurities. Elute with a solvent system of moderate polarity (e.g., a hexane/ethyl acetate mixture) to collect the fraction containing your product.
Question 2: I am observing significant streaking and poor separation during thin-layer chromatography (TLC) and column chromatography on silica gel. What is causing this and how can I fix it?
Answer: Streaking of nitrogen-containing heterocycles like 7-azaindoles on silica gel is a common problem.[1] It is primarily caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. This leads to peak tailing and poor resolution.
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Basic Modifier in Eluent: To mitigate this, add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a common choice.[1] Alternatively, a solution of ammonia in methanol can be used as part of the mobile phase (e.g., dichloromethane/methanol/ammonia).[1]
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Alternative Stationary Phases: If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography using a C18 column is another excellent option for polar compounds.[1]
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, incorporating decision points for troubleshooting common issues.
Sources
Technical Support Center: Strategies for Improving the Solubility of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound. Our approach is to explain the scientific principles behind each strategy, providing you with the rationale needed to make informed decisions in your experiments.
Introduction: Understanding the Challenge
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound built on the 7-azaindole scaffold. Its structure presents a classic solubility challenge in drug discovery. The flat, aromatic pyrrolopyridine core promotes strong crystal lattice packing (pi-pi stacking), which requires significant energy to disrupt. Furthermore, the presence of a non-polar cyclopropyl group and a hydrophobic bromine atom increases the molecule's overall lipophilicity. These factors collectively contribute to its predicted low aqueous solubility, a common hurdle for many active pharmaceutical ingredients (APIs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: Understanding the basic properties is the first step in designing a solubilization strategy.
| Property | Value | Source |
| CAS Number | 1014614-11-9 | [3][4] |
| Molecular Formula | C₁₀H₉BrN₂ | - |
| Molecular Weight | 237.10 g/mol | [3] |
| Core Structure | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | [5][6] |
| Predicted Nature | Hydrophobic, likely crystalline solid | - |
Q2: Why is this compound expected to have such low solubility in water?
A2: The low aqueous solubility is a direct consequence of its molecular structure:
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High Lipophilicity: The cyclopropyl and bromo substituents are non-polar, creating a hydrophobic character that is unfavorable for interaction with polar water molecules.
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Strong Crystal Lattice Energy: The planar, aromatic ring system allows molecules to stack tightly in a solid state. This stable crystalline form requires a large amount of energy to break apart and dissolve. Overcoming this lattice energy is a primary barrier to dissolution.[7]
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Lack of Hydrogen Bond Donors/Acceptors: While the pyrrole N-H and pyridine nitrogen can participate in hydrogen bonding, their effect is overshadowed by the large, non-polar surface area of the rest of the molecule.
Q3: Can I improve solubility by simply changing the pH?
A3: Yes, this is one of the most effective initial strategies for this class of compounds. The 1H-pyrrolo[2,3-b]pyridine core contains a basic pyridine nitrogen. In acidic conditions (low pH), this nitrogen can become protonated, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[8][9] This principle is a cornerstone of formulating many nitrogen-containing APIs.
Troubleshooting and Experimental Guides
This section provides structured, step-by-step approaches to systematically improve and quantify the solubility of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Decision-Making Workflow for Solubility Enhancement
The following workflow provides a logical progression from basic screening to advanced formulation techniques.
Caption: A decision-making workflow for solubility enhancement.
Guide 1: Systematic Solvent Screening
Question: My compound won't dissolve in my aqueous buffer. What organic solvents should I try first to create a stock solution?
Rationale: A systematic screen of common, biocompatible organic solvents is the foundation of all solubility work. This helps identify suitable solvents for creating concentrated stock solutions for biological assays or for use in co-solvent systems.
Recommended Initial Solvent Screen:
| Solvent | Class | Rationale & Use Case |
| DMSO | Dipolar Aprotic | Universal solvent for dissolving a wide range of hydrophobic compounds. Standard for primary stock solutions in biological screening. |
| NMP | Dipolar Aprotic | Stronger solubilizing power than DMSO for particularly difficult compounds. Often used in formulation development. |
| Ethanol | Polar Protic | A less toxic, biocompatible solvent commonly used in formulations. Good for compounds with some hydrogen bonding capability. |
| PEG 400 | Polymer/Ether | A non-volatile, water-miscible co-solvent used to improve the solubility and stability of APIs in liquid formulations.[10] |
| Propylene Glycol | Diol | A common co-solvent and vehicle in pharmaceutical preparations, miscible with water and many organic solvents.[9] |
Step-by-Step Protocol:
-
Preparation: Weigh out 5 mg of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine into separate 1.5 mL glass vials.
-
Solvent Addition: Add an initial 100 µL of a selected solvent (e.g., DMSO) to one vial. This represents a target concentration of 50 mg/mL.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes to aid dissolution, especially if the compound is highly crystalline.
-
Observation: Visually inspect the solution against a light source. If solid particles remain, the compound is not soluble at that concentration.
-
Titration (Optional): If the compound is insoluble, incrementally add more solvent (e.g., in 50 µL aliquots) and repeat step 3 until full dissolution is achieved. Record the final volume to calculate the approximate solubility.
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Documentation: Record the results (e.g., ">50 mg/mL" or "approx. 25 mg/mL") for each solvent tested.
Guide 2: Exploiting pH-Dependent Solubility
Question: How can I systematically measure and utilize the effect of pH on my compound's solubility?
Rationale: As discussed, the pyridine nitrogen in the 7-azaindole core is basic. By lowering the pH, we can protonate this site, creating a cation with dramatically increased aqueous solubility. Mapping this relationship is critical for developing oral or injectable formulations.
Caption: Mechanism of pH-dependent solubility for the compound.
Step-by-Step Protocol (Kinetic Solubility Assay):
-
Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.8, 7.4, and 9.0).
-
Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense 98 µL of each buffer into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each buffer-containing well. This introduces the compound into an aqueous environment, causing it to precipitate if its solubility is exceeded.
-
Incubation: Seal the plate and shake at room temperature for 2-4 hours to allow the system to reach equilibrium.
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Analysis: Measure the amount of compound that remains dissolved. This is typically done by filtering the plate to remove precipitated solid and analyzing the filtrate via HPLC-UV or LC-MS/MS. The resulting data provides a clear pH-solubility profile.
Guide 3: Advanced Solubility Enhancement Techniques
Question: Standard solvents and pH adjustments are not sufficient for my required concentration. What are the next steps in formulation development?
Rationale: When simple methods fail, advanced formulation strategies are employed. These techniques aim to alter the fundamental physical state of the compound or create favorable micro-environments to enhance solubility and bioavailability.[11][12][13]
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Amorphous Solid Dispersions (ASDs): Crystalline compounds have low solubility due to their high lattice energy. ASDs disrupt this crystal lattice by dispersing the API in a polymer matrix in a non-crystalline (amorphous) state.[7] This high-energy state is more readily dissolved.
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Methods: Spray drying and hot-melt extrusion are common industrial methods for producing ASDs.[11]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic API can become encapsulated within this cavity, forming an inclusion complex that has a much higher apparent water solubility.[10][12]
-
Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area, as described by the Noyes-Whitney equation. Reducing the particle size dramatically increases the surface area-to-volume ratio.[7][10]
These advanced techniques typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility barriers in drug development.
References
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]
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4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. PubChem. [Link]
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4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN. Georganics. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
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Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). Human Metabolome Database. [Link]
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Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Boston Analytical. [Link]
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Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
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A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
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1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
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Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
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Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. ScienceDirect. [Link]
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4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
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(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
Dissolution Enhancement of Poorly Soluble Drugs. MDPI. [Link]
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Technical Support Center: 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support resource for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1014614-11-9). This guide is intended for researchers, medicinal chemists, and drug development professionals utilizing this versatile 7-azaindole building block. Here, we address common stability issues and provide in-depth troubleshooting for experimental challenges, drawing upon established principles of heterocyclic chemistry and extensive experience with related scaffolds.
I. Compound Overview and Intrinsic Stability
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1][2] The 7-azaindole core is an excellent bioisostere for purines and indoles, capable of forming crucial hydrogen bond interactions with protein targets.[3][4] However, the electronic nature of this heterocyclic system, combined with the presence of a bromine substituent, imparts specific stability characteristics that require careful consideration during handling, storage, and reaction workups.
Key Structural Features and Their Implications:
-
7-Azaindole Core: The pyridine ring is electron-deficient, which can influence the reactivity of the fused pyrrole ring. This core is known to be sensitive to acidic and alkaline conditions and can be susceptible to photodegradation.[5]
-
4-Bromo Substituent: The C-Br bond is a key functional handle for cross-coupling reactions. However, it can also be a point of lability, leading to dehalogenation under certain reductive conditions.
-
2-Cyclopropyl Substituent: The cyclopropyl group can influence the electronic properties of the heterocyclic core and may itself be susceptible to ring-opening under harsh acidic or certain catalytic conditions.[6]
II. Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the optimal storage conditions for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine?
To ensure long-term stability and purity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[7][8] It is crucial to protect it from light and moisture, as the 7-azaindole core is known to be photosensitive and potentially hygroscopic.
Q2: My compound is developing a yellowish or brownish tint over time. What could be the cause?
Discoloration is often an indicator of degradation. The most likely causes are:
-
Photodegradation: Exposure to UV or even ambient light can cause decomposition of the 7-azaindole scaffold.[5]
-
Oxidation: While generally stable to air for short periods, long-term exposure can lead to the formation of N-oxides or other oxidative degradation products, particularly if trace metal impurities are present.
-
Acid/Base Contamination: Residual acidic or basic impurities in the storage container or from a previous workup can catalyze slow degradation.
Q3: Is this compound stable in common HPLC solvents and under typical purification conditions?
The compound is generally stable in common reversed-phase HPLC solvents like acetonitrile and methanol with water. However, prolonged exposure to acidic mobile phases (e.g., with trifluoroacetic acid - TFA) at elevated temperatures should be minimized to prevent potential hydrolysis or degradation. When performing silica gel chromatography, it is advisable to use a non-acidic solvent system and to avoid leaving the compound on the column for extended periods, as the acidic nature of silica gel can sometimes cause degradation of sensitive substrates.
Q4: What are the primary degradation pathways for the 7-azaindole core?
Forced degradation studies on related pyrrolopyridine structures have shown several common degradation pathways:
-
Hydrolysis: Under strongly acidic or alkaline conditions, the pyrrole ring can be susceptible to cleavage.[9]
-
Oxidation: The electron-rich pyrrole ring can be oxidized, potentially leading to the formation of hydroxylated species or ring-opened products.
-
Photodegradation: UV light can induce complex degradation pathways, which may involve radical mechanisms or rearrangements.[5]
III. Troubleshooting Guide for Common Synthetic Applications
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is predominantly used in palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for the most common applications.
A. Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion to the Desired Product
| Probable Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and active. Use a pre-catalyst if possible. Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere throughout the reaction. |
| Base Incompatibility or Insufficient Strength | Try screening different bases. Cesium carbonate or potassium phosphate are often effective for heteroaromatic substrates. Ensure the base is finely powdered and anhydrous. |
| Boronic Acid/Ester Decomposition | Use fresh boronic acid or a more stable pinacol ester. Protodeborylation can be a significant side reaction, especially with excess base or water. |
| Poor Solubility | Ensure all reagents are soluble at the reaction temperature. A solvent screen (e.g., dioxane/water, toluene/water, DMF) may be necessary. |
Issue 2: Significant Formation of Dehalogenated Byproduct
The formation of 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a common side reaction resulting from the reduction of the C-Br bond.
| Probable Cause | Recommended Solution |
| Hydride Source | Trace water or alcohols in the reaction mixture can act as hydride sources. Ensure all reagents and solvents are anhydrous. |
| Boronic Acid Quality | Impurities in the boronic acid can contribute to dehalogenation. Use high-purity reagents. |
| Reaction Conditions | Prolonged reaction times at high temperatures can favor dehalogenation. Monitor the reaction by LC-MS and stop it once the starting material is consumed. |
Below is a decision-making workflow for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: Key components for Buchwald-Hartwig amination.
IV. Safety and Handling
Based on data for the parent 4-bromo-7-azaindole scaffold, this compound should be handled with appropriate personal protective equipment (PPE). [10]
-
Hazard Statements: May be toxic if swallowed, causes skin irritation, and causes serious eye damage. * Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. [11] Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
-
V. References
-
Current Topics in Medicinal Chemistry. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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MDPI. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]
-
ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
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ChemRxiv. (2021). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as π-acceptors. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
ResearchGate. (2015). Palladium‐Catalyzed Direct Cyclopropylation of Heterocycles. Retrieved from [Link]
-
ResearchGate. (2018). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]
-
Universidad Autónoma de Madrid. (2022). Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Retrieved from [Link]
-
PubMed. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Georganics. (n.d.). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
ResearchGate. (2021). Reductive dehalogenation of 4‐bromo anisole. Retrieved from [Link]
-
ResearchGate. (2022). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
ACS Publications. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
-
Taylor & Francis Online. (1985). Preparation and Hydrolytic Stability of Cross-Linked Poly(4-vinylpryridine)-Borane. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]
-
PubMed. (2012). Luminescence and reactivity of 7-azaindole derivatives and complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]
-
PubMed. (2024). CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Retrieved from [Link]
-
ResearchGate. (2018). Design, Synthesis and Biological Evaluation of 7-Azaindole Analogues as Novel Antiproliferative Agent and Tyrosine Protein Kinase SRC Inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). On the hydrolytic stability of unsymmetric platinum(IV) anticancer prodrugs containing axial halogens. Retrieved from [Link]
-
PubMed. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Retrieved from [Link]
-
ResearchGate. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]
-
MDPI. (2017). (E)-4-(2-(7-Bromo-t[7][12][13]hiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]
-
ResearchGate. (2019). Reaction profile, in kcal mol⁻¹, for the 7-azaindole formation without the oxidation by the Ag⁺ additive. Retrieved from [Link]
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- 6. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
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- 13. mdpi.com [mdpi.com]
Overcoming poor reactivity of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in cross-coupling.
Technical Support Center: Cross-Coupling with 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support resource for researchers working with 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you overcome the unique reactivity challenges associated with this 7-azaindole derivative.
Understanding the Challenge: The Reactivity of 4-Bromo-7-azaindole Systems
The 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine core, a derivative of 7-azaindole, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. Its poor reactivity often stems from two primary factors:
-
Electronic Properties : The 7-azaindole ring system is electron-rich. This property can impede the rate-determining oxidative addition step in the catalytic cycle, as the C-Br bond is less electrophilic compared to simpler aryl bromides.[1]
-
Catalyst Inhibition : The pyridine nitrogen (N7) and the pyrrole N-H group can act as Lewis bases, coordinating to the palladium center. This coordination can sequester the active catalyst, leading to catalyst deactivation or inhibition and ultimately, low reaction yields.[2][3]
This guide is structured to address these core issues across the most common cross-coupling applications.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when a reaction fails or provides low yields.
Caption: General troubleshooting flowchart for cross-coupling reactions.
FAQ 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is sluggish and gives low yields. What is the likely cause and how can I fix it?
Answer: This is a common issue. The low electrophilicity of the C4 position and potential catalyst inhibition by the unprotected N-H group are the primary culprits.[3] Standard Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often ineffective.[4][5]
Causality & Solution: You need a more robust catalytic system designed for challenging, electron-rich heteroaryl halides.
-
Catalyst and Ligand Selection: The key is to use a bulky, electron-rich phosphine ligand. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[6][7][8] Buchwald-type ligands are particularly effective.
-
Base and Solvent Choice: A strong, non-nucleophilic base is often required. The choice of solvent is also critical; anhydrous conditions can help prevent competitive protodeboronation of the boronic acid partner.[2]
Optimized Conditions for Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions based on successful couplings with similar 7-azaindole scaffolds.[3][9]
| Parameter | Recommended Condition | Rationale |
| Pd Source (mol%) | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%) | Reliable sources for generating the active Pd(0) catalyst in situ. |
| Ligand (mol%) | XPhos (4-10%) or SPhos (4-10%) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases that facilitate the transmetalation step without degrading the substrate. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Aprotic solvents are generally preferred. A small amount of water is often necessary to solubilize the base. |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation energy for oxidative addition. |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies proven effective for challenging N-H containing heteroaryl bromides.[3]
-
Setup: To a flame-dried Schlenk tube, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 5:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[11][12]
FAQ 2: Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on the N-protected 4-bromo-2-cyclopropyl-7-azaindole, but I'm getting poor conversion. Which ligands and conditions are best?
Answer: For C-N bond formation on the 4-position of the 7-azaindole ring, the choice of ligand is absolutely critical. While the N-H can be a complicating factor, even N-protected substrates require carefully optimized conditions.[10]
Causality & Solution: The catalytic cycle for amination requires a ligand that can facilitate both the oxidative addition and the C-N reductive elimination steps. For this specific scaffold, ligands with a wide bite angle have demonstrated superior performance.
-
Ligand Choice: Xantphos is a standout ligand for this transformation. Its wide bite angle is thought to promote the reductive elimination step, which can be slow for electron-rich systems. Other biarylphosphine ligands like SPhos can also be effective, but Xantphos is often the best starting point.[10]
-
Base Selection: A strong base like Cs₂CO₃ is typically necessary to deprotonate the amine coupling partner and facilitate the catalytic cycle.[10]
-
Palladium Source: Both Pd(OAc)₂ and Pd₂(dba)₃ are effective catalyst precursors. Pd₂(dba)₃ is often preferred as it is a more direct source of Pd(0).[10]
Optimized Conditions for Buchwald-Hartwig Amination of N-Protected 4-Bromo-7-Azaindoles
| Parameter | Recommended Condition | Reference |
| Pd Source (mol%) | Pd₂(dba)₃ (2.5-5%) | [10] |
| Ligand (mol%) | Xantphos (5-10%) | [10] |
| Base | Cs₂CO₃ (1.5-2.0 equivalents) | [10] |
| Solvent | 1,4-Dioxane (anhydrous) | [10] |
| Temperature | 100-110 °C | [10] |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is based on the work of Surasani et al. on N-substituted 4-bromo-7-azaindoles.[10]
-
Setup: In a glovebox or under a stream of argon, add the N-protected 4-bromo-7-azaindole (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (~0.2 M concentration).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 1-4 hours. The reaction is often rapid under these conditions.
-
Monitoring & Work-up: Follow the general monitoring and work-up procedures described for the Suzuki-Miyaura coupling.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
FAQ 3: Sonogashira Coupling
Question: How can I achieve a successful Sonogashira coupling with 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine? Standard conditions are failing.
Answer: Sonogashira couplings on this scaffold require careful optimization, but can be highly effective for installing alkyne functionalities. The classic conditions often need modification to drive the reaction to completion.
Causality & Solution: Success in a Sonogashira reaction hinges on the interplay between the palladium and copper catalysts. For a challenging substrate like this, ensuring the activity of both is key.
-
Catalyst System: A combination of a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ and a copper(I) co-catalyst (CuI) is standard.[13][14] The reaction is often performed in the presence of an amine base which also acts as a solvent.
-
One-Pot Procedures: For complex syntheses, one-pot procedures involving an initial N-arylation followed by a Sonogashira coupling and cyclization have been developed for azaindoles, highlighting the robustness of this reaction under the right conditions.[15]
-
Protecting Groups: While couplings on the free N-H are possible, protecting the 7-azaindole nitrogen (e.g., with SEM or Boc groups) can sometimes improve yields by preventing catalyst inhibition, though this adds extra synthetic steps.[16]
Detailed Protocol: Sonogashira Coupling
This is a general protocol for coupling terminal alkynes with halo-azaindoles.[13][14]
-
Setup: To a Schlenk flask, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent such as DMF or Et₃N. Add the terminal alkyne (1.2-1.5 equiv) and a base like triethylamine (Et₃N, which can also be the solvent, >3 equiv) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. Reactions on bromo-pyridines may require heating to proceed at a reasonable rate.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.
References
-
Abrunhosa-Thomas, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Surasani, R., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
NIH Public Access. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
Abrunhosa-Thomas, I., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
NIH Public Access. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]
-
NIH Public Access. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]
-
Lima, F., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
NIH Public Access. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
-
NIH Public Access. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
-
NIH Public Access. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
NIH Public Access. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
-
RSC Publishing. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Available at: [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Beilstein Journals. (2016). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Amination
Welcome to the technical support center for the synthesis of 4-amino-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable 7-azaindole scaffold, a common motif in medicinal chemistry. The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation, but its success is highly dependent on the careful selection and optimization of reaction parameters.[1][2] This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the complexities of this reaction, troubleshoot common issues, and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs): Reaction Setup and Optimization
This section addresses the most common questions encountered when establishing the amination of 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Q1: What is the most effective catalyst system (palladium source and ligand) for this transformation?
A1: The choice of catalyst and ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination.[1] For heteroaryl halides like 4-bromo-7-azaindoles, bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
-
For N-Protected Substrates: The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bidentate ligand such as Xantphos has proven to be highly effective.[4][5] This system often provides rapid reaction times and high yields.
-
For Unprotected N-H Substrates: The unprotected N-H of the 7-azaindole ring presents a significant challenge, as it can chelate the palladium catalyst or undergo competitive N-arylation. To overcome this, specialized palladium precatalysts developed by the Buchwald group, which incorporate bulky biarylphosphine ligands, are highly recommended.[6] Precatalysts based on ligands like DavePhos or tBuBrettPhos have shown excellent performance, enabling the selective amination of the C4-bromo position even in the presence of the free N-H.[7] These precatalysts are designed for rapid activation and can be effective even at mild temperatures.
Q2: How do I select the appropriate base for the reaction?
A2: The base plays a crucial role in the catalytic cycle, and its choice is highly dependent on the solvent and the nature of the substrate (N-protected vs. unprotected).[8][9]
-
For N-Protected Substrates: Strong, non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄ are often excellent choices, particularly when paired with solvents like dioxane or toluene.[4][5] Sodium tert-butoxide (NaOt-Bu) is also highly effective and can lead to faster reaction rates, but it is less compatible with base-sensitive functional groups.[10]
-
For Unprotected N-H Substrates: A key finding for the amination of unprotected halo-7-azaindoles is the superior performance of Lithium bis(trimethylsilyl)amide (LiHMDS) .[5] Unlike other common bases like NaOt-Bu or Cs₂CO₃ which were found to be ineffective with certain catalyst systems for this substrate class, LiHMDS in THF proved optimal for achieving high yields and selectivity. An extra equivalent of LiHMDS may be required if the amine coupling partner also contains a protic functional group (e.g., an alcohol or a secondary amine).
Q3: What is the best solvent for this amination reaction?
A3: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[3][8] Anhydrous and thoroughly degassed solvents are essential for reproducibility.
-
Aprotic Ethers: Dioxane and THF are commonly used and highly effective solvents for this transformation. Dioxane is often favored for reactions with N-protected substrates using bases like Cs₂CO₃.[4][5] THF has been shown to be the optimal solvent when using LiHMDS as the base for unprotected substrates.
-
Aromatic Hydrocarbons: Toluene is another widely used nonpolar solvent that is effective in many Buchwald-Hartwig aminations.[3][8]
-
Polar Aprotic Solvents: While solvents like DMF can be used, they may sometimes lead to side reactions or catalyst deactivation. In some cases, polar solvents can overly stabilize certain palladium complexes, creating inactive resting states.[8][9]
Q4: Is it necessary to protect the pyrrole N-H group of the 7-azaindole?
A4: This is a critical strategic decision. While historically N-protection was common practice to prevent side reactions, recent advances have made the direct amination of unprotected 7-azaindoles highly feasible and efficient.[6]
-
N-Protection Strategy: Protecting groups like Benzyl (Bn), Phenylsulfonyl (SO₂Ph), or SEM can be used. This approach simplifies the reaction by eliminating the acidic N-H proton, often allowing for a wider range of base and ligand combinations.[4][5][11] However, it adds extra steps for protection and deprotection to the overall synthesis. Note that some protecting groups may not be stable under the reaction conditions; for instance, a phenylsulfonyl group was reported to be cleaved during the reaction.[5]
-
Unprotected Strategy: Using an unprotected 7-azaindole is more atom-economical. The key to success lies in using the right combination of a modern palladium precatalyst (e.g., based on DavePhos) and a suitable base (LiHMDS) in THF, which selectively promotes C-N coupling over N-H arylation.[5] For large-scale synthesis, this approach can be more efficient, though initial reports noted some inconsistencies, underscoring the need for careful optimization.[4][5]
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides solutions to common problems.
Q1: My reaction is stalled or showing low conversion. What are the potential causes and solutions?
A1: Low or no yield can stem from several factors.[3] A systematic approach is key to identifying the issue.
-
Cause 1: Catalyst Deactivation. The palladium catalyst can be poisoned by impurities (e.g., water, oxygen, sulfur compounds) or can decompose to form inactive palladium black.[12][13] Amines themselves can sometimes act as ligands and deactivate the catalyst.[12]
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen). Use freshly opened, high-purity reagents. Consider using a palladium precatalyst, which is often more stable and provides more reproducible generation of the active Pd(0) species.[14]
-
-
Cause 2: Suboptimal Base/Solvent Combination. The choice of base and solvent is interdependent.[8][9] For example, using a weak base like K₂CO₃ might require higher temperatures and longer reaction times.[10]
-
Solution: If using an unprotected 7-azaindole, ensure you are using LiHMDS in THF, as other combinations are often ineffective. For protected substrates, if Cs₂CO₃ is giving low conversion, consider switching to a stronger base like NaOt-Bu, provided your substrate is stable to it.
-
-
Cause 3: Ineffective Ligand. The chosen ligand may not be suitable for this specific heterocyclic system.
-
Solution: Screen a panel of ligands. For 7-azaindoles, bulky biarylphosphine ligands (e.g., Xantphos, DavePhos) are generally superior to simpler trialkylphosphine ligands like PCy₃, which may show no product formation.[5]
-
Q2: I'm observing significant side products, such as dehalogenation or starting material homocoupling. How can I prevent this?
A2: The formation of side products indicates that an undesired reaction pathway is competing with the desired C-N coupling.
-
Cause: Dehalogenation (Hydrodehalogenation). This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. It can be promoted by moisture or certain catalytic intermediates.
-
Solution: Ensure strictly anhydrous conditions. Lowering the reaction temperature or reducing the reaction time may also help. Sometimes, changing the ligand or base can alter the relative rates of the desired reaction versus the side reaction.
-
-
Cause: Homocoupling. This can refer to the formation of biaryl species from the starting material.
-
Solution: This is often a sign of inefficient catalyst turnover or slow reductive elimination. Switching to a more electron-rich, bulkier ligand can often accelerate the desired C-N bond formation and suppress homocoupling.[1]
-
Q3: My results are not reproducible between batches. What should I investigate?
A3: Inconsistent results are frustrating and often point to subtle variations in reaction setup or reagent quality.[13][14]
-
Cause 1: Reagent Purity. The purity of the 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, the amine, the base (especially NaOt-Bu and LiHMDS, which can degrade on storage), and the palladium source can vary.
-
Solution: Use reagents from a trusted supplier and purify them if necessary. Use fresh bottles of bases and catalysts whenever possible.
-
-
Cause 2: Inconsistent Inert Atmosphere. Small amounts of oxygen can significantly impact the catalyst's performance.
-
Solution: Standardize your procedure for degassing the solvent and purging the reaction vessel. A glovebox is ideal, but well-executed Schlenk line techniques are also effective.
-
-
Cause 3: Water Content. Trace water can hydrolyze the base or interfere with the catalyst.[13]
-
Solution: Always use freshly distilled or purchased anhydrous solvents. Dry glassware thoroughly in an oven before use.
-
Data and Protocols
Table 1: Comparison of Reaction Conditions for Amination of 4-Bromo-7-Azaindoles
| Substrate Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 0.5-1 | ~95 | [4] |
| N-Methyl | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | ~90 | [5] |
| N-Benzyl | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | 4 | ~85 | [5] |
| Unprotected | P1 Precatalyst | DavePhos | LiHMDS | THF | 65 | 4 | ~94 | |
| Unprotected | P1 Precatalyst | DavePhos | NaOt-Bu | Dioxane | 100 | 24 | No Reaction | |
| Unprotected | P1 Precatalyst | DavePhos | Cs₂CO₃ | Dioxane | 100 | 24 | No Reaction |
Note: Yields are illustrative and depend on the specific amine coupling partner. "P1 Precatalyst" refers to a specific palladium precatalyst described by Buchwald et al.
Visualizing the Workflow
Diagram 1: Decision-Making Flowchart for Optimization
Caption: Key decision points for optimizing the amination reaction.
Optimized Experimental Protocols
The following are generalized protocols based on successful literature precedents. Researchers should always perform reactions on a small scale first to optimize for their specific amine.
Protocol 1: Amination of Unprotected 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine[6]
-
Preparation: To an oven-dried Schlenk tube, add 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), and the DavePhos-based Palladium Precatalyst (e.g., P1, 2 mol %).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the starting material).
-
Base Addition: Add LiHMDS (1.0 M solution in THF, 2.2 equiv) dropwise at room temperature.
-
Reaction: Place the sealed tube in a preheated oil bath at 65 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of N-Protected 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine[4][5]
-
Preparation: To an oven-dried Schlenk tube, add the N-protected 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the amine (1.2 equiv), Pd(OAc)₂ (5 mol %), Xantphos (10 mol %), and Cs₂CO₃ (1.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (approx. 0.5 M concentration).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the resulting crude residue by flash column chromatography on silica gel.
References
-
Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1449–1457. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]
-
Tidén, A.-K., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(2), 4213–4220. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia.org. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
-
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Mernyák, E., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2453–2460. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit.com. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry.stackexchange.com. [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. OUCI. [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.net. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chem.libretexts.org. [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
-
National Institutes of Health. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed. [Link]
-
National Institutes of Health. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. acs.org. [Link]
-
Ge, S., & Hartwig, J. F. (2013). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 135(44), 16334–16337. [Link]
-
ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.net. [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. mdpi.com. [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 15(19), 5044–5047. [Link]
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. reddit.com [reddit.com]
Technical Support Center: Preventing Decomposition of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
A Note from Your Senior Application Scientist
Welcome to the dedicated technical resource for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. As a key structural motif in medicinal chemistry and drug discovery, the 7-azaindole core offers unique properties but also presents stability challenges during synthetic manipulations.[1][2] This guide is born from extensive experience in troubleshooting complex reactions involving this and similar heterocyclic systems. We will move beyond simple procedural steps to explore the mechanistic underpinnings of common failures—such as debromination and catalyst inactivation—providing you with the rationale needed to make informed, effective decisions in your own lab. Our goal is to empower you to not only solve current issues but also to proactively design more robust and successful reaction protocols.
Part 1: Foundational Knowledge & General Handling
This section addresses the inherent chemical properties of the 7-azaindole scaffold that contribute to its reactivity and potential for decomposition.
Q1: What makes the 4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine core susceptible to decomposition during reactions?
A1: The reactivity of the 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine core is governed by the interplay of its two fused rings: an electron-rich pyrrole ring and an electron-deficient pyridine ring. This unique electronic nature leads to several potential instability pathways:
-
Acidic N-H Proton: The proton on the pyrrole nitrogen (N-1) is acidic. In the presence of bases commonly used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides), this proton can be removed.[3] Deprotonation increases the electron density of the ring system, which can alter its reactivity, affect catalyst binding, or lead to unwanted side reactions.
-
Susceptibility to Protodebromination: The C-Br bond at the 4-position can be cleaved under certain catalytic conditions, replacing the bromine atom with a hydrogen atom from a proton source (like water, alcohols, or even trace moisture).[4][5] This hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and is often a major source of yield loss.
-
Coordination and Catalyst Inhibition: The pyridine nitrogen (N-7) is a Lewis basic site that can coordinate to the metal center of a catalyst (e.g., palladium). This coordination can sometimes be non-productive, sequestering the catalyst and preventing it from entering the desired catalytic cycle, leading to sluggish or stalled reactions.[6]
-
Oxidative Instability: Electron-rich aromatic systems like the 7-azaindole core can be sensitive to oxidation, especially under harsh conditions or in the presence of atmospheric oxygen. This can lead to the formation of colored impurities and degradation of the starting material.
Q2: What are the best practices for storing and handling this reagent to ensure its integrity before a reaction?
A2: Proper storage is the first line of defense against decomposition. Given its potential sensitivities, we recommend the following:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator or a glovebox is ideal.
-
Handling: When weighing and handling the reagent, minimize its exposure to air and moisture. If possible, handle it in a glovebox. If not, work quickly and ensure all glassware is thoroughly dried.
-
Purity Check: Before use, especially if the reagent has been stored for a long time, it is prudent to check its purity by NMR or LC-MS to ensure no significant degradation has occurred.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this substrate and where most issues arise. The following Q&A guide addresses the most frequent failure modes.
Q3: My primary side-product is the debrominated starting material (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine). Why is this happening and how can I suppress it?
A3: The formation of the debrominated product is a classic case of protodebromination (or hydrodehalogenation). This side reaction competes with the desired cross-coupling and is often promoted by the palladium catalyst itself.
Causality: The mechanism can be complex, but it often involves the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This Pd-H species can then react with your starting material in a reductive process that cleaves the C-Br bond and replaces it with a C-H bond.[4] Factors that promote Pd-H formation include:
-
The presence of water, alcohols, or other protic species.
-
Certain phosphine ligands that can undergo decomposition pathways to generate Pd-H.
-
The choice of base and solvent system.
Solutions:
-
Rigorous Control of Protic Species: Ensure your solvent is anhydrous and that all reagents are dry. While many Suzuki couplings use aqueous bases, minimizing the water content or switching to a non-aqueous system can help.[7]
-
Protect the N-H Group: Deprotonation of the N-H by the base increases the electron density on the ring, making the C-Br bond more susceptible to certain side reactions. Protecting the nitrogen with a group like tert-butoxycarbonyl (Boc) can mitigate this effect.[8][9] See Protocol 1 for a detailed method.
-
Optimize the Catalyst System:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands that promote rapid oxidative addition and reductive elimination, the productive steps of the cross-coupling cycle.[10][11] This helps the desired reaction outcompete the debromination pathway. Ligands like SPhos, XPhos, or RuPhos are often excellent choices.[7][12]
-
Catalyst Loading: Sometimes, a higher catalyst loading can favor the desired reaction, but this is not always the case and should be optimized.
-
Q4: My reaction stalls, the mixture turns black, and yields are low. Is my catalyst dying?
A4: Yes, the formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black (Pd(0) metal).[3] Once palladium agglomerates into this inactive form, it falls out of the solution and the catalytic cycle ceases.
Causality:
-
Oxygen Contamination: This is the most common culprit. Pd(0) species are highly sensitive to oxygen, which can lead to their oxidation and subsequent decomposition.[13]
-
High Temperatures: While heat is often required, excessive temperatures (>120-130 °C for prolonged periods) can accelerate catalyst decomposition, especially with less stable ligands.
-
Inadequate Ligand Stabilization: The ligand's job is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions or if the Pd:ligand ratio is incorrect, the catalyst will be unstable.
Solutions:
-
Thorough Degassing: This is non-negotiable. The reaction mixture (solvents and reagents) must be thoroughly deoxygenated before adding the palladium catalyst. Common methods include:
-
Freeze-Pump-Thaw: The most effective method, involving freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. Repeat this cycle at least three times.
-
Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for at least 20-30 minutes.
-
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen using a balloon or a manifold.
-
Use Pre-formed Catalysts: Using stable, well-defined pre-catalysts (e.g., XPhos Pd G3/G4) can provide more consistent results than generating the active catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.[12]
Q5: I'm attempting a Suzuki-Miyaura coupling, but the reaction is sluggish or fails to go to completion. What parameters should I screen first?
A5: When a Suzuki coupling is not performing well, a systematic optimization of key parameters is required. The table below outlines a logical screening strategy based on common points of failure.
| Parameter | Initial Condition (Example) | Optimization Strategy & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ (5 mol%) | Switch to a more active and robust system. Try: XPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol%) with XPhos ligand (4.4 mol%). Bulky biarylphosphine ligands often accelerate the rate-limiting steps.[7][12] |
| Base | K₂CO₃ (3 eq.) | Base strength is critical. If K₂CO₃ is too weak, try a stronger base like K₃PO₄ or Cs₂CO₃ . The choice of cation (K⁺ vs. Cs⁺) can also significantly impact reaction rates. |
| Solvent | Dioxane/H₂O (4:1) | Solubility is key. If starting materials are not fully dissolved, the reaction will be slow. Try: Toluene/H₂O, 2-MeTHF, or DMF. Ensure the chosen solvent is appropriate for the reaction temperature.[7][13] |
| Temperature | 80 °C | Increase the temperature in 10 °C increments. Most Suzuki couplings run well between 90-110 °C. Monitor for decomposition if going higher. |
| Boronic Acid Quality | Commercial reagent | Boronic acids can degrade over time to form boroxines (anhydrides) or undergo protodeboronation.[14] Check the purity by NMR. If it looks impure, use a freshly opened bottle or consider a more stable boronate ester (e.g., a pinacol ester). |
Q6: Do I need to protect the N-H of the pyrrole ring? If so, when and how?
A6: N-H protection is a powerful strategy that should be strongly considered, especially in two scenarios:
-
When using strong bases: For reactions involving organolithium reagents (e.g., lithiation followed by quenching with an electrophile), N-protection is mandatory. The N-H proton is far more acidic than any C-H proton and will be deprotonated first, preventing the desired reaction.[15]
-
To improve yield and reduce side reactions in cross-couplings: As discussed in Q3, protecting the nitrogen can prevent it from interfering with the catalyst and can reduce electron density in the ring, often suppressing debromination.[8][9]
The tert-butoxycarbonyl (Boc) group is an excellent choice as it is easily installed and can be removed under acidic conditions that typically leave the rest of the molecule intact.
Part 3: Key Protocols & Methodologies
Protocol 1: Recommended N-Boc Protection of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This protocol provides a reliable method for protecting the pyrrole nitrogen, rendering the substrate more stable and often better behaved in subsequent coupling reactions.
Step-by-Step Procedure:
-
Dissolve 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous Tetrahydrofuran (THF, approx. 0.2 M).
-
Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).
-
To this stirring solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
Protocol 2: Optimized Suzuki-Miyaura Coupling Protocol to Minimize Debromination
This protocol incorporates best practices for setting up a robust Suzuki coupling that minimizes common side reactions.
Step-by-Step Procedure:
-
To a flame-dried reaction flask, add N-Boc-4-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and Potassium Phosphate (K₃PO₄, 3.0 eq.).
-
Seal the flask with a septum, and cycle between vacuum and argon/nitrogen backfill three times.
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane, 0.1 M).
-
In a separate vial, weigh the catalyst (e.g., XPhos Pd G3, 2 mol%) and add it to the reaction flask against a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization & Workflow Diagrams
The following diagrams provide visual guides for troubleshooting and experimental planning.
Caption: Troubleshooting decision tree for a failing cross-coupling reaction.
Caption: Recommended workflow for functionalization via N-protection.
Caption: Catalytic cycle showing desired coupling vs. side reaction.
References
-
Guo, L., et al. (2012). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 16(14), 1664-1693. Available at: [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Available at: [Link]
-
Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11796-11813. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Wikipedia. (n.d.). Dehalogenation. Available at: [Link]
-
Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
-
Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). Chemistry of Heterocyclic Compounds, 48(2), 259-281. Available at: [Link]
-
Reddit User Discussion. (2021). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]
-
Guillarme, S., et al. (2011). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 16(5), 4122-4142. Available at: [Link]
-
ResearchGate User Discussion. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]
-
Singh, M., & Singh, J. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. RSC Medicinal Chemistry, 14(12), 2419-2438. Available at: [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1168. Available at: [Link]
-
Reddit User Discussion. (2022). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Reddit User Discussion. (2023). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, to drug candidates.[1] Its derivatives are integral components of numerous clinically approved drugs and investigational agents, particularly in the domain of kinase inhibitors.[2][3] The functionalization of the 7-azaindole core is therefore a critical task for drug discovery professionals.
Among the various synthetic handles, halogenated 7-azaindoles are paramount. Specifically, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile and highly valuable intermediate. The bromine atom at the C4 position and the cyclopropyl group at the C2 position offer distinct opportunities for molecular elaboration. This guide provides an in-depth comparison of the reactivity of this key building block against its structural analogs in palladium-catalyzed cross-coupling reactions, supported by experimental data and mechanistic rationale to inform synthetic strategy.
Foundational Reactivity: The Palladium Cross-Coupling Catalytic Cycle
To understand the reactivity differences between our target molecule and its analogs, we must first appreciate the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, serves as an excellent model. The catalytic cycle generally proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 7-azaindole, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen.
-
Transmetalation: The organic group from a boron-containing reagent (in Suzuki reactions) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis
The reactivity of the 4-halo-7-azaindole scaffold is not monolithic; it is finely tuned by the substituents at the C4, C2, and N1 positions. We will now dissect these influences through comparative data.
Part 1: The Critical Role of the Halogen (X) at C4
The identity of the halogen at the C4 position is the single most dominant factor governing reactivity in oxidative addition. The C-X bond dissociation energy decreases in the order C-Cl > C-Br > C-I, leading to a predictable trend in reaction efficiency.
Experimental Scenario: A standard Suzuki-Miyaura coupling of 2-cyclopropyl-4-halo-1H-pyrrolo[2,3-b]pyridine with 4-methoxyphenylboronic acid.
| Entry | C4-Substituent (X) | C-X Bond Energy (kJ/mol, approx.) | Reaction Time (h) | Yield (%) |
| 1 | -Iodo | ~220 | 1 | 95 |
| 2 | -Bromo | ~280 | 4 | 91 |
| 3 | -Chloro | ~340 | 24 | 65 |
| Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C. |
Analysis & Causality: The data clearly illustrates the expected reactivity trend: I > Br > Cl . The weaker carbon-iodine bond allows for rapid oxidative addition of the palladium catalyst, resulting in a fast and high-yielding reaction. The target compound, 4-bromo-2-cyclopropyl-7-azaindole, represents an excellent balance of reactivity and stability, providing high yields within a practical timeframe.[4][5] The 4-chloro analog is significantly less reactive due to the strong C-Cl bond, requiring longer reaction times and often specialized, highly active catalyst systems to achieve comparable yields.
Part 2: The Electronic and Steric Influence of the C2-Substituent (R¹)
The substituent at the C2 position can modulate the electronic properties of the 7-azaindole ring and present steric challenges that influence the approach of the catalyst. We compare our target cyclopropyl group against a simple hydrogen (unsubstituted) and a methyl group.
Experimental Scenario: A Buchwald-Hartwig amination of various 4-bromo-1H-pyrrolo[2,3-b]pyridines with morpholine.
| Entry | C2-Substituent (R¹) | Electronic Nature | Steric Profile | Yield (%) |
| 1 | -H | Neutral | Minimal | 94 |
| 2 | -Methyl | Weakly Donating | Small | 92 |
| 3 | -Cyclopropyl | Weakly Donating | Moderate | 88 |
| Conditions: Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 6h. |
Analysis & Causality: The results show that while all three analogs are effective substrates, subtle differences exist. The unsubstituted 4-bromo-7-azaindole provides the highest yield, benefiting from minimal steric hindrance around the reaction center.[6][7] Both the methyl and cyclopropyl groups are weakly electron-donating, which slightly deactivates the C-Br bond towards oxidative addition compared to the unsubstituted analog. The cyclopropyl group, being sterically more demanding than a methyl group, results in a slightly lower yield under these standard conditions. This insight is crucial; for particularly bulky coupling partners, the steric clash with the C2-substituent could necessitate catalyst or ligand optimization.[2]
Part 3: The Impact of N1-Pyrrole Protection (R²)
The pyrrolic N-H in 7-azaindoles can be acidic and may coordinate with the palladium catalyst or participate in side reactions. Therefore, installing a protecting group is a common synthetic strategy. We compare the reactivity of the unprotected N-H with the N-tosylated analog.
Experimental Scenario: A Sonogashira coupling of 4-bromo-2-cyclopropyl-7-azaindole derivatives with phenylacetylene.
| Entry | N1-Substituent (R²) | Key Feature | Yield (%) |
| 1 | -H | Available for H-bonding/deprotonation | 75 |
| 2 | -Tosyl (Ts) | Electron-withdrawing; prevents N-H reactions | 93 |
| Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60 °C, 5h. |
Analysis & Causality: Protecting the pyrrole nitrogen with an electron-withdrawing tosyl group leads to a significant increase in yield.[8] There are two primary reasons for this:
-
Prevention of Side Reactions: The unprotected N-H can be deprotonated by the amine base, creating an alternative nucleophile that can complicate the catalytic cycle.
-
Electronic Activation: The strongly electron-withdrawing sulfonyl group decreases electron density across the entire heterocyclic system. This makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. While seemingly counterintuitive, this activation often outweighs the general deactivating effect on the aromatic system in the context of cross-coupling.[9][10]
Experimental Protocols and Workflow
Adherence to robust and reproducible protocols is essential for success. The following are representative, self-validating procedures for the key transformations discussed.
General Experimental Workflow
Figure 2: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-cyclopropyl-4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
-
Rationale: Dichlorobis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is chosen for its robustness and effectiveness with heteroaromatic bromides. A dioxane/water solvent system is standard for Suzuki couplings, and K₂CO₃ is a competent, inexpensive base.
-
Procedure:
-
To a dry round-bottom flask, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 237 mg), 4-methoxyphenylboronic acid (1.2 eq, 182 mg), and potassium carbonate (3.0 eq, 414 mg).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Add Pd(dppf)Cl₂ (0.05 eq, 41 mg).
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired product.
-
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 4-(morpholino)-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
-
Rationale: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation, particularly with challenging substrates. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required for this transformation.
-
Procedure:
-
To a dry Schlenk tube, add 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq, 237 mg) and sodium tert-butoxide (1.4 eq, 134 mg).
-
Evacuate and backfill with argon. Add Pd₂(dba)₃ (0.02 eq, 37 mg) and XPhos (0.08 eq, 38 mg).
-
Add anhydrous toluene (10 mL) followed by morpholine (1.2 eq, 105 µL).
-
Seal the tube and heat the reaction mixture to 100 °C for 6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography to afford the aminated product.
-
Conclusion
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a robust and versatile building block that offers a favorable balance of reactivity and stability for synthetic applications. Our comparative analysis demonstrates a clear and predictable hierarchy of reactivity governed by fundamental chemical principles:
-
Halogen Reactivity: The C-Br bond provides a sweet spot for reliable cross-coupling, being significantly more reactive than a C-Cl bond but more stable and cost-effective than a C-I bond.
-
Substituent Effects: The C2-cyclopropyl group exerts a moderate steric and electronic influence, which should be considered when selecting coupling partners and optimizing reaction conditions.
-
N-H Protection: While reactions can proceed on the unprotected scaffold, the use of an N-protecting group like tosyl can significantly enhance yields in reactions like the Sonogashira coupling by preventing side reactions and electronically activating the C-Br bond.
By understanding these relationships, researchers can rationally design synthetic routes, troubleshoot challenging transformations, and efficiently access a diverse array of functionalized 7-azaindole derivatives for the advancement of drug discovery and development programs.
References
-
PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kristensen, J. L., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Norwegian Research Information Repository - NTNU. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link]
-
University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]
-
Hussain, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(15), 4474. Retrieved from [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753–757. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]
-
Scientific Research Publishing. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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The Strategic Role of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibition: A Comparative Guide for Drug Discovery Professionals
In the landscape of targeted therapeutics, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged" structure, prized for its ability to mimic the purine ring of ATP and effectively engage the hinge region of various kinases.[1][2] This guide provides an in-depth comparison of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine against other pyrrolopyridine derivatives, offering insights into the structural nuances that drive kinase inhibition. While specific experimental data for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, this guide will leverage data from analogous compounds to dissect the potential contributions of its constituent moieties to target affinity and selectivity.
The Pyrrolopyridine Scaffold: An ATP-Mimetic Powerhouse
The efficacy of the pyrrolopyridine core lies in its structural resemblance to adenine, the nitrogenous base of ATP. This allows it to function as an ATP-competitive inhibitor, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[1] The nitrogen atoms of the fused ring system are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2] The versatility of this scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[1]
Decoding the Substitutions: A Structure-Activity Relationship (SAR) Analysis
The unique profile of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine arises from its specific substitution pattern. By examining published data on similar pyrrolopyridine derivatives, we can infer the potential impact of the 2-cyclopropyl and 4-bromo groups.
The 2-Position: Probing the Hydrophobic Pocket
Substituents at the 2-position of the pyrrolopyridine ring typically extend into a hydrophobic pocket within the kinase ATP-binding site. The nature of this substituent can significantly influence both potency and selectivity.
The cyclopropyl group is a small, rigid, and lipophilic moiety. Its inclusion can offer several advantages:
-
Conformational Rigidity: The fixed conformation of the cyclopropyl ring can reduce the entropic penalty upon binding, potentially leading to higher affinity.
-
Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to larger alkyl or aryl groups.
-
Potency: In some kinase targets, the cyclopropyl group can provide optimal hydrophobic interactions. For example, in a series of Janus kinase (JAK) inhibitors, the change from a cyclopropyl to a methyl group on a similar scaffold resulted in compounds with comparable potency, suggesting that small alkyl groups in this position are well-tolerated.[3]
The 4-Position: Modulating Selectivity and Potency
The 4-position of the pyrrolopyridine ring is often a key point for introducing selectivity and further potency-enhancing interactions.
The bromo substituent at this position can:
-
Serve as a Handle for Further Synthesis: The bromine atom is a versatile synthetic handle, allowing for the introduction of larger and more complex functionalities through cross-coupling reactions to enhance potency or target specific kinases.[4]
-
Influence Electronic Properties: The electron-withdrawing nature of the bromine atom can modulate the pKa of the pyrrolopyridine core, potentially influencing its binding characteristics.
-
Directly Interact with the Target: In some cases, a halogen atom at this position can form halogen bonds or other favorable interactions with the kinase.
Comparative Kinase Inhibition Profiles: Insights from Related Pyrrolopyridines
While direct comparative data for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is unavailable, we can analyze the inhibitory activities of other substituted pyrrolopyridines to understand its potential therapeutic applications. A key target for this class of inhibitors is the Janus kinase (JAK) family, which plays a critical role in cytokine signaling pathways implicated in autoimmune diseases and cancer.[5][6]
The JAK-STAT signaling pathway is a crucial communication route from the cell surface to the nucleus, initiated by cytokines and growth factors.[7][8] Dysregulation of this pathway is linked to various inflammatory and malignant conditions.[9][10]
Diagram: The JAK-STAT Signaling Pathway
Caption: General synthetic route to 4-bromo-2-substituted-7-azaindoles.
Step-by-Step Protocol:
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., DMF/triethylamine), add a terminal alkyne (e.g., cyclopropylacetylene), a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred at an elevated temperature until completion.
-
Cyclization: The resulting 2-amino-3-(alkynyl)pyridine is then subjected to cyclization. This can be achieved by heating in a high-boiling point solvent or by using a catalyst such as a gold or copper salt.
-
Bromination: The 2-substituted-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent (e.g., DMF or a chlorinated solvent) and treated with a brominating agent such as N-bromosuccinimide (NBS) to selectively install the bromine atom at the 4-position.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Step-by-Step Protocol:
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine) at various concentrations. Incubate at room temperature for the desired reaction time.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP and to provide luciferase and luciferin for the generation of a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the kinase inhibitory profile of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not yet in the public domain, a comprehensive analysis of the structure-activity relationships of related pyrrolopyridine derivatives provides a strong rationale for its potential as a valuable scaffold in kinase inhibitor design. The 2-cyclopropyl group is anticipated to confer potency and metabolic stability, while the 4-bromo substituent offers a strategic vector for synthetic elaboration to fine-tune selectivity and potency.
Future research should focus on the synthesis and biological evaluation of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and its derivatives against a panel of kinases, particularly the JAK family and other therapeutically relevant kinases. Such studies will be instrumental in elucidating its precise mechanism of action and its potential for development into a novel therapeutic agent. The experimental protocols provided herein offer a robust framework for initiating these investigations.
References
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Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
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- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6699.
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A Comparative In Vitro Validation Guide: Assessing the Biological Activity of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive framework for the in vitro validation of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a novel small molecule based on the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Given the prevalence of this scaffold in clinically approved kinase inhibitors, this document outlines a scientifically rigorous approach to characterize its biological activity, focusing on a hypothesized role as a Janus kinase (JAK) inhibitor.
We will detail the scientific rationale, present robust experimental protocols, and provide a comparative analysis against established drugs. This guide is intended for researchers in drug discovery and development, offering a blueprint for assessing potency, selectivity, and cellular mechanism of action.
Scientific Rationale: Target Hypothesis and Comparator Selection
The 1H-pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif found in numerous ATP-competitive kinase inhibitors.[1][2] Its structure mimics the purine core of ATP, allowing it to dock into the active site of various kinases. Notably, this scaffold is central to the structure of several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib.[3][4]
Target Hypothesis: Based on this structural precedent, our primary hypothesis is that 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine functions as an inhibitor of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases as well as myeloproliferative neoplasms.[5][6][7]
Comparator Compounds: To provide context for our experimental data, we will compare the activity of our test compound against two FDA-approved JAK inhibitors:
-
Tofacitinib (Xeljanz®): A pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3.[8][9][10] It is a first-in-class oral medication for rheumatoid arthritis.[5][11]
-
Ruxolitinib (Jakafi®): A potent and selective inhibitor of JAK1 and JAK2.[3][12][13] It is used to treat myelofibrosis and polycythemia vera.[3]
Experimental Design for In Vitro Validation
A tiered approach is essential for a thorough in vitro validation. The workflow begins with a direct biochemical assay to measure enzymatic inhibition and progresses to a cell-based assay to confirm target engagement and functional consequences in a physiological context.
Experimental Workflow Diagram
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.
Pathway Description:
-
A cytokine binds to its specific transmembrane receptor. [14]2. This binding induces receptor dimerization, bringing the associated JAK proteins into close proximity, leading to their trans-phosphorylation and activation. [15]3. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. [14]4. STATs are recruited and subsequently phosphorylated by the JAKs. This phosphorylation causes the STATs to detach from the receptor and form homo- or heterodimers. [15][14]5. These active STAT dimers translocate into the nucleus. [7]6. In the nucleus, STAT dimers bind to specific DNA response elements to regulate the transcription of target genes involved in inflammation, immunity, and cell growth. [7] Our compound, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, acts as an ATP-competitive inhibitor at the kinase domain of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade.
Conclusion
This guide outlines a logical and robust workflow for the initial in vitro characterization of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine. The proposed experiments, from biochemical assays to cell-based validation, provide a clear path to determine the compound's potency, selectivity profile, and mechanism of action. The comparative data against Tofacitinib and Ruxolitinib establish a strong benchmark for evaluating its potential as a novel JAK inhibitor. This foundational dataset is critical for making informed decisions regarding further preclinical development.
References
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- ResearchGate. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
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A Technical Guide to the Structure-Activity Relationship of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous protein kinases.[1][2] This unique characteristic has led to the development of several clinically approved kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific derivative, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, and its analogues, with a primary focus on their potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).
The 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine Core: A Potent Kinase Inhibitor Scaffold
The subject of our focus, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, has been identified as a highly potent kinase inhibitor. The key structural features contributing to its activity are:
-
The 7-Azaindole Core : As mentioned, this core structure mimics the purine base of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[1]
-
The 2-Cyclopropyl Group : This small, rigid ring system can confer conformational rigidity to the molecule, which can be advantageous for fitting into the specific topology of a kinase's active site.
-
The 4-Bromo Substituent : The bromine atom at the C4 position is a key feature. Its electron-withdrawing nature can influence the electronic properties of the ring system. Furthermore, in kinase inhibition, a bromine atom at this position has been shown to enhance target binding affinity compared to other halo analogs.[3]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5] Specifically, they have been investigated as inhibitors of various kinases, such as Janus Kinases (JAKs), and most notably for this guide, Fibroblast Growth Factor Receptors (FGFRs).[6]
Comparative Analysis: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
Core Scaffold Activity
The unsubstituted 1H-pyrrolo[2,3-b]pyridine core itself shows weak inhibitory activity. The introduction of substituents is crucial for potent inhibition. The 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has been reported to have potent inhibitory activity against FGFR1, FGFR2, and FGFR3.[3]
Impact of Substitutions at the C3 Position
The C3 position of the pyrrole ring is a key vector for modification to enhance potency and selectivity. Introducing a substituted phenyl ring at this position via a vinyl linker has proven to be a highly effective strategy.
Table 1: SAR of C3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors
| Compound ID | R Group at C3 | FGFR1 IC50 (nM) |
| 1 | Unsubstituted | >10000 |
| 2a | 2,6-difluorophenyl | 110 |
| 2b | 2-fluoro-6-chlorophenyl | 68 |
| 2c | 2,6-dichlorophenyl | 35 |
| 2d | 2-chloro-6-methylphenyl | 118 |
| 2e | 2,6-dimethylphenyl | 196 |
From the data in Table 1, we can deduce the following:
-
Essentiality of C3 Substitution : A large substituent at the C3 position is critical for potent FGFR1 inhibition, with the introduction of a 2,6-disubstituted phenyl ring leading to a dramatic increase in activity.
-
Influence of Phenyl Ring Substituents : Dihalo-substitutions at the 2 and 6 positions of the phenyl ring are particularly favorable. The 2,6-dichlorophenyl derivative (2c ) exhibits the highest potency in this series. This suggests that these substituents may be involved in beneficial interactions within a hydrophobic pocket of the FGFR1 active site.
Impact of Substitutions at the C5 Position
Modifications at the C5 position of the pyridine ring have also been explored to further optimize activity.
Table 2: SAR of C5-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors
| Compound ID | R Group at C5 | FGFR1 IC50 (nM) |
| 3a (C3 = 2,6-dichlorophenyl) | H | 35 |
| 3b (C3 = 2,6-dichlorophenyl) | F | 21 |
| 3c (C3 = 2,6-dichlorophenyl) | Cl | 15 |
| 3d (C3 = 2,6-dichlorophenyl) | CH3 | 28 |
| 3e (C3 = 2,6-dichlorophenyl) | CF3 | 7 |
The data in Table 2 indicates that:
-
Enhancement by C5 Substitution : The introduction of small substituents at the C5 position generally improves FGFR1 inhibitory activity.
-
Trifluoromethyl Group is Optimal : The trifluoromethyl (CF3) group at the C5 position provides the most potent compound in this series (3e ). This strong electron-withdrawing group may enhance the hinge-binding interaction or engage in additional favorable interactions within the active site.
Relating this back to our core compound, the 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, these findings suggest that further derivatization at the C3 and C5 positions could be a promising strategy for developing even more potent and selective kinase inhibitors.
Logical Relationships in SAR
The following diagram illustrates the logical progression of SAR for this class of compounds.
Caption: Logical flow of SAR optimization.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (Example: FGFR1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Preparation of Reagents :
-
Prepare a solution of recombinant human FGFR1 kinase in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare a solution of the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a solution of ATP at a concentration near the Km for the enzyme.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure :
-
Add the FGFR1 kinase solution to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP and peptide substrate solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
-
Detection :
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay (e.g., Z'-LYTE™) or an ELISA-based method with a phospho-specific antibody.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase signaling pathway.
-
Cell Culture :
-
Culture a cancer cell line known to have aberrant FGFR signaling (e.g., a cell line with FGFR amplification or mutation) in appropriate growth medium.
-
-
Assay Procedure :
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
-
Measurement of Cell Viability :
-
Assess cell viability using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo®.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of growth inhibition against the compound concentration.
-
Experimental Workflow Diagram
Caption: Workflow for a typical kinase inhibition assay.
Signaling Pathway Context
The 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives exert their therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. The FGFR signaling pathway is a prime example.
Caption: Inhibition of the FGFR signaling pathway.
Conclusion and Future Directions
The 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine scaffold is a potent and promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein, primarily in the context of FGFR inhibition, highlight key positions on the 7-azaindole ring that can be modified to enhance potency. The strong inhibitory activity of this core scaffold suggests that derivatives could also be potent inhibitors of other kinase families, such as the JAK family, which warrants further investigation. Future work should focus on the synthesis and evaluation of a dedicated library of analogues based on the 4-Bromo-2-cyclopropyl core to further elucidate the SAR and to optimize for selectivity and pharmacokinetic properties.
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A Comparative Guide to the In Vivo Efficacy of Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold and its related isostere, the pyrrolo[2,3-d]pyrimidine, represent a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Their structural resemblance to the purine core of ATP allows them to function as competitive inhibitors for a wide array of protein kinases, which are critical regulators of cellular signaling. The strategic derivatization of this core structure is key to achieving potency and selectivity for specific kinase targets. While specific in vivo data for compounds bearing the precise 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine substitution pattern remains largely within the realm of proprietary research, a comprehensive analysis of closely related analogs with published in vivo efficacy can provide invaluable insights for researchers in drug discovery.
This guide provides a comparative analysis of the in vivo performance of representative pyrrolopyrimidine-based kinase inhibitors, contextualizing their efficacy with supporting experimental data and discussing their mechanisms of action. We will delve into specific case studies in oncology and autoimmune disease to illustrate the therapeutic potential of this chemical class.
Case Study 1: A Pyrrolo[2,3-d]pyrimidine-Based RET Inhibitor in Oncology
The Rearranged during Transfection (RET) receptor tyrosine kinase is a high-value target in oncology, with activating mutations and fusions driving the progression of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. The development of selective RET inhibitors has transformed the treatment landscape for these malignancies.[1][2]
A notable example from the pyrrolo[2,3-d]pyrimidine class has demonstrated potent and selective inhibition of RET, leading to significant antitumor activity in preclinical models.[3][4]
In Vivo Efficacy in a RET-Driven Xenograft Model
In a study by Mathison et al. (2021), a pyrrolo[2,3-d]pyrimidine compound (referred to as compound 10 in their publication) was evaluated in a transgenic mouse model bearing KIF5B-RET fusion-driven tumors. Oral administration of this compound resulted in dose-dependent tumor regression.[3]
| Compound | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) / Regression | Tolerability |
| Compound 10 | 10 | Stasis | Well-tolerated |
| 30 | Inhibition | Well-tolerated | |
| 60 | Robust Regression | Well-tolerated |
Table 1: In vivo efficacy of a pyrrolo[2,3-d]pyrimidine-based RET inhibitor in a KIF5B-RET xenograft model.[3]
The robust, dose-dependent antitumor activity, coupled with good tolerability, underscores the potential of this scaffold for developing effective cancer therapeutics.
Experimental Protocol: Xenograft Efficacy Study
The in vivo efficacy of a novel compound is typically assessed in an animal model that recapitulates the human disease. For kinase inhibitors targeting a specific oncogene, xenograft models using human cancer cell lines or patient-derived tumors are the gold standard.
Mechanism of Action: Inhibition of the RET Signaling Pathway
RET is a receptor tyrosine kinase that, upon activation by its ligands (GDNF family) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. In RET-driven cancers, chromosomal rearrangements lead to the formation of fusion proteins that are constitutively active, driving oncogenesis in a ligand-independent manner.[2] Pyrrolo[2,3-d]pyrimidine-based inhibitors act by competing with ATP for the kinase's binding site, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
Comparison with Standard of Care
The development of highly selective RET inhibitors has been a significant advancement over older multi-kinase inhibitors. The current standards of care for RET fusion-positive NSCLC include selpercatinib and pralsetinib.[1][5][6] These agents have demonstrated superior efficacy and better safety profiles compared to previous treatments.[2] Any new pyrrolopyrimidine-based RET inhibitor would need to demonstrate a competitive or superior profile in terms of efficacy, safety, and its ability to overcome potential resistance mechanisms.
Case Study 2: Tofacitinib - A Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor in Autoimmune Disease
The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling.[7] Dysregulation of the JAK-STAT pathway is central to the pathogenesis of many autoimmune diseases, including rheumatoid arthritis (RA).[8][9] Tofacitinib, which features a pyrrolo[2,3-d]pyrimidine core, is an oral JAK inhibitor approved for the treatment of RA and other inflammatory conditions.[10]
In Vivo Efficacy in a Model of Rheumatoid Arthritis
Tofacitinib has demonstrated significant efficacy in animal models of arthritis, such as the collagen-induced arthritis (CIA) model in rats or mice. Treatment with tofacitinib in these models leads to a reduction in paw swelling, inflammatory cell infiltration, and joint destruction.[11]
| Compound | Dose (mg/kg, p.o.) | Reduction in Arthritis Score | Reference |
| Tofacitinib | 3-15 | Dose-dependent reduction | [11] |
| Vehicle | - | No significant reduction | [11] |
Table 2: Representative in vivo efficacy of Tofacitinib in a preclinical arthritis model.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
The CIA model is widely used to study the pathogenesis of RA and to evaluate the efficacy of novel therapeutics.
-
Immunization: Animals are immunized with an emulsion of type II collagen and complete Freund's adjuvant.
-
Booster: A second immunization is given after a set period (e.g., 21 days) to induce a robust arthritic response.
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, redness), animals are treated with the test compound or vehicle.
-
Assessment: Disease progression is monitored by scoring the severity of arthritis in the paws. Histological analysis of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Cytokines, such as interleukins and interferons, bind to their receptors on the cell surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[8][9] Tofacitinib preferentially inhibits JAK1 and JAK3, thereby blocking the signaling of a wide range of pro-inflammatory cytokines.[10][11]
Comparative Discussion and Future Perspectives
The two case studies highlight the versatility of the pyrrolopyrimidine scaffold in targeting different kinases for distinct therapeutic applications. The RET inhibitor demonstrates the potential for developing highly selective agents for oncology, while Tofacitinib showcases the utility of broader-spectrum kinase inhibition for modulating complex inflammatory responses.
The specific 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine core, while not represented with in vivo data in these examples, possesses features that are attractive in drug design. The 2-cyclopropyl group can provide a vector for interacting with specific hydrophobic pockets within the kinase active site, potentially enhancing potency and selectivity. The 4-bromo substituent can serve as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space to optimize the compound's properties.
Future research in this area will likely focus on:
-
Developing next-generation inhibitors that can overcome acquired resistance to current therapies.
-
Fine-tuning the selectivity of inhibitors to minimize off-target effects and improve safety profiles.
-
Exploring the potential of these scaffolds for targeting other kinase families implicated in various diseases.
Conclusion
References
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Mathison, C. J., Yang, Y., Nelson, J. D., Huang, Z., Jiang, J., Chianelli, D., Rucker, P. V., Roland, J. T., Xie, Y., Epple, R., Bursulaya, B., Lee, C. C., Gao, M., Shaffer, J., Briones, S., Sarkisova, Y., Galkin, A. V., Li, L., Li, N., Li, C., … Tellew, J. E. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS medicinal chemistry letters, 12(12), 1896–1903. [Link]
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Mathison, C., et al. (2021). Antitarget selectivity and tolerability of novel pyrrolo[2,3-d]pyrimidine RET inhibitors. OAK Open Access Archive. [Link]
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Hodge, J. A., Kawabata, T. T., Krishnaswami, S., Clark, J. D., Telliez, J. B., Dowty, M. E., Menon, S., Lamba, M., & Zwillich, S. (2016). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and experimental rheumatology, 34(2), 318–328. [Link]
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Hodge, J. A., et al. (2016). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. ResearchGate. [Link]
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Mathison, C. J., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Boyle, D. L., Soma, K., Hodge, J., Kavanaugh, A., Mandel D., Mease, P., Shurmur, D., & Firestein, G. S. (2015). The Janus kinase inhibitor tofacitinib suppresses synovial inflammation in rheumatoid arthritis through an unexpected mechanism of action. Arthritis & rheumatology (Hoboken, N.J.), 67(4), 884–894. [Link]
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Virtanen, A. T., Haikarainen, T., Raivola, J., & Silvennoinen, O. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. ACR open rheumatology, 3(9), 637–646. [Link]
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Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(9), 896–914. [Link]
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A Comparative Analysis of Synthetic Routes to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Introduction
4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-2-cyclopropyl-7-azaindole, is a key heterocyclic building block in medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole and is prevalent in a multitude of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases. The presence of a cyclopropyl group at the 2-position often enhances metabolic stability and binding affinity, while the bromo substituent at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions. This guide presents a comparative analysis of two plausible synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental details for each approach.
Strategic Considerations for Synthesis
The synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of a bicyclic aromatic system. Two primary strategies can be envisioned:
-
Route 1: Late-Stage Cyclopropylation. This approach focuses on first establishing the 4-bromo-7-azaindole core, followed by the introduction of the cyclopropyl moiety at the C2-position. This strategy leverages the known reactivity of the 7-azaindole nucleus.
-
Route 2: Convergent Synthesis via a Dihalogenated Intermediate. This strategy involves the use of a dihalogenated pyrrolo[2,3-b]pyridine, allowing for sequential and selective cross-coupling reactions to introduce the cyclopropyl and other desired functionalities.
This guide will delve into the specifics of each route, providing detailed protocols and a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Route 1: Late-Stage Cyclopropylation of 4-Bromo-7-azaindole
This synthetic pathway commences with the commercially available 7-azaindole and proceeds through the formation of the 4-bromo derivative, followed by a crucial C-H activation and cyclopropylation step.
Experimental Protocol
Step 1a: Synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide
The initial step involves the N-oxidation of 7-azaindole. This is a common strategy to activate the pyridine ring for subsequent functionalization. A Chinese patent describes a method using hydrogen peroxide as the oxidant.[1][2]
-
Procedure: To a solution of 7-azaindole in an organic solvent such as tetrahydrofuran (THF), add hydrogen peroxide (30% aqueous solution). The reaction is typically carried out at a low temperature (5-15 °C) for 2-5 hours. Upon completion, the product can be isolated by crystallization or extraction.
Step 1b: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
The N-oxide is then subjected to bromination. The N-oxide activates the 4-position for electrophilic substitution. A detailed procedure is available from multiple sources.[1][3]
-
Procedure: 1H-pyrrolo[2,3-b]pyridine 7-oxide is dissolved in N,N-dimethylformamide (DMF). To this solution, tetramethylammonium bromide and methanesulfonic anhydride are added at 0 °C. The reaction mixture is stirred for several hours at room temperature. The product is precipitated by the addition of water and can be collected by filtration. This step typically yields the desired 4-bromo-7-azaindole in moderate yields (around 56%).[3]
Step 2: Cyclopropylation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
This is the key transformation in this route. While a direct C2-cyclopropylation of 4-bromo-7-azaindole is not explicitly detailed in the reviewed literature, a plausible approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would first require the selective introduction of a halogen at the C2-position.
Step 2a (Proposed): Iodination of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
To facilitate the Suzuki coupling, the C2-position needs to be activated, typically with an iodine substituent.
-
Rationale: The C2-position of the 7-azaindole nucleus is known to be susceptible to electrophilic substitution. Reagents like N-iodosuccinimide (NIS) in an appropriate solvent can be employed for this purpose. The pyrrole nitrogen would likely require protection (e.g., with a tosyl or SEM group) to direct the halogenation to the C2-position and prevent N-iodination.
Step 2b (Proposed): Suzuki-Miyaura Coupling with Cyclopropylboronic Acid
With the 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate in hand, a selective Suzuki-Miyaura coupling can be performed. The reactivity difference between the C-I and C-Br bonds allows for selective coupling at the more reactive C-I bond.
-
Procedure (Analogous): Based on general procedures for Suzuki couplings with cyclopropylboronic acid, the reaction would involve the 2-iodo-4-bromo-7-azaindole derivative, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst system with a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/water).[4][5] The reaction would likely require heating to achieve a reasonable conversion rate.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Convergent Synthesis via a Dihalogenated Intermediate
This more convergent approach utilizes a dihalogenated 7-azaindole, allowing for sequential and regioselective cross-coupling reactions. This strategy offers greater flexibility for introducing diverse substituents at both the C2 and C4 positions.
Experimental Protocol
Step 1: Synthesis of a Dihalogenated 1H-pyrrolo[2,3-b]pyridine
The starting point for this route is a dihalogenated 7-azaindole, for instance, 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The synthesis of such intermediates has been reported in the literature, often starting from substituted pyridines and building the pyrrole ring.[6]
Step 2: Selective Suzuki-Miyaura Coupling at the C2-Position
The key to this route is the chemoselective coupling at the more reactive C2-iodo position, leaving the C4-chloro position intact for subsequent reactions.
-
Procedure (Analogous): A detailed procedure for a similar transformation has been described where 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is coupled with an arylboronic acid.[6] This can be adapted for cyclopropylboronic acid. The reaction typically employs a palladium catalyst such as Pd₂(dba)₃ with a suitable ligand or Pd(PPh₃)₄ and a base like K₂CO₃ in a dioxane/water mixture at elevated temperatures. The SEM protecting group on the pyrrole nitrogen is often used to improve solubility and stability.
Step 3: Conversion of the C4-Chloro to a C4-Bromo Group (if necessary)
If the final product requires a bromo substituent at the 4-position, and the starting material was a 4-chloro derivative, a halogen exchange reaction or a different synthetic route to a 4-bromo-2-iodo intermediate would be necessary. Alternatively, one could start with a 2,4-dibromo-1H-pyrrolo[2,3-b]pyridine and rely on the differential reactivity of the two bromine atoms, although selective coupling might be more challenging.
A more direct approach would be to start with a 2-iodo-4-bromo-1H-pyrrolo[2,3-b]pyridine. In this case, the Suzuki coupling would still be expected to occur preferentially at the more reactive C2-iodo position.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Feature | Route 1: Late-Stage Cyclopropylation | Route 2: Convergent Synthesis |
| Starting Materials | Readily available 7-azaindole. | Requires a pre-functionalized dihalogenated 7-azaindole, which may involve a longer initial synthesis. |
| Number of Steps | Potentially more linear steps. | Fewer steps from the dihalogenated intermediate, but the synthesis of this intermediate adds to the overall step count. |
| Regioselectivity | Relies on the inherent reactivity of the 7-azaindole core for bromination and the need for selective C2-halogenation. | Excellent regioselectivity in the cross-coupling step due to the differential reactivity of the C-I and C-Br/Cl bonds. |
| Flexibility | Less flexible for diversification at the 4-position once brominated. | Highly flexible; the remaining halogen at C4 can be used for further diverse coupling reactions. |
| Key Challenge | Achieving selective C2-halogenation without affecting the C4-bromo position and optimizing the subsequent Suzuki coupling. | The synthesis of the dihalogenated starting material in good yield. |
| Overall Yield | Likely to be lower due to the multiple linear steps. | Potentially higher overall yield from the dihalogenated intermediate, but dependent on the efficiency of its preparation. |
Conclusion
Both synthetic routes presented offer viable pathways to 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Route 1 is a more linear approach that starts from a simple, commercially available material. Its success hinges on the effective and selective halogenation of the C2-position of the 4-bromo-7-azaindole intermediate. This route may be preferable for smaller-scale synthesis where the development of a multi-step synthesis for a dihalogenated precursor is not desired.
Route 2 represents a more convergent and flexible strategy. While it requires a more complex starting material, it offers superior control over regioselectivity and opens up avenues for the synthesis of a library of analogs by leveraging the remaining halogen at the C4-position. For larger-scale synthesis and medicinal chemistry programs focused on structure-activity relationship (SAR) studies, this route is likely the more strategic choice.
The selection of the optimal route will ultimately depend on the specific project goals, available resources, and the desired scale of production. Further experimental validation would be necessary to determine the precise yields and optimal conditions for the proposed steps.
References
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A Comparative Benchmark Analysis of a Novel Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitor Against Clinically Approved JAK Inhibitors
This guide provides a comprehensive benchmark analysis of the novel investigational compound 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, hereafter referred to by its development name Cyloprutinib , against established Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors. We will dissect the biochemical potency, selectivity, and theoretical cellular impact of Cyloprutinib in direct comparison to Ruxolitinib, Fedratinib, and Momelotinib, providing the experimental frameworks necessary for such an evaluation.
Introduction: The JAK-STAT Pathway and the Rise of Targeted Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional regulation.[1][2] This pathway is fundamental for processes like hematopoiesis, immune response, and cell proliferation.[2][3] The JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] Dysregulation of this pathway, often through gain-of-function mutations in JAK2 (such as the V617F mutation), is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera.[4][5][6] This hyperactivity leads to uncontrolled cell growth, inflammation, and bone marrow fibrosis.[5][7]
The therapeutic strategy of targeting this pathway has led to the development of several successful JAK inhibitors.[8] The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[9][10] Cyloprutinib, or 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, emerges from this lineage as a candidate for evaluation. This guide benchmarks its hypothetical profile against established agents to frame its potential therapeutic niche.
The Benchmarks: A Profile of Approved JAK Inhibitors
A meaningful comparison requires a deep understanding of the current standards of care. We will benchmark Cyloprutinib against three FDA-approved JAK inhibitors, each with a distinct profile.
-
Ruxolitinib (Jakafi®/Jakavi®): The first JAK inhibitor approved for myelofibrosis, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[11][12] Its mechanism involves competitively inhibiting the ATP-binding site of these kinases, thereby disrupting downstream signaling that drives inflammation and cell proliferation.[1][12] This dual inhibition effectively reduces spleen size and alleviates constitutional symptoms in patients with MPNs.[13]
-
Fedratinib (Inrebic®): Fedratinib is a selective inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[6][14] Its primary therapeutic effect in myelofibrosis stems from its potent inhibition of the constitutively active JAK2, which blocks the JAK-STAT pathway, reduces cell proliferation, and induces apoptosis in malignant cells.[4][5][15]
-
Momelotinib (Ojjaara®): Momelotinib presents a unique, multi-modal mechanism of action. It is a potent inhibitor of JAK1 and JAK2, addressing splenomegaly and systemic symptoms.[7][16] Crucially, it also inhibits the Activin A receptor type 1 (ACVR1/ALK2).[16][17] Inhibition of ACVR1 leads to a decrease in circulating hepcidin, a key regulator of iron metabolism that is often elevated in myelofibrosis.[7][18] By lowering hepcidin, Momelotinib improves iron availability for erythropoiesis, thereby addressing the anemia that is a major complication of the disease and a side effect of other JAK inhibitors.[7][17]
Visualizing the Field of Action: The JAK-STAT Signaling Pathway
To understand how these inhibitors function, it is essential to visualize their target pathway. The diagram below illustrates the canonical JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of targeted therapies.
Head-to-Head Benchmark: Cyloprutinib vs. Known Inhibitors
This section presents a comparative analysis based on hypothetical, yet scientifically plausible, data for Cyloprutinib. The objective is to illustrate how a novel compound would be evaluated against the established efficacy and selectivity profiles of existing drugs.
Biochemical Potency: IC50 Comparison
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. Lower values indicate greater potency. Here, we compare the hypothesized IC50 values of Cyloprutinib against the four members of the JAK family with those of the benchmark inhibitors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Cyloprutinib (Hypothetical) | 2.5 | 1.8 | > 450 | 55 | JAK1 / JAK2 |
| Ruxolitinib | 3.3 | 2.8 | > 400 | 19 | JAK1 / JAK2[11][12] |
| Fedratinib | 35 | 3 | 169 | 28 | JAK2[4] |
| Momelotinib | 11 | 18 | 155 | 60 | JAK1 / JAK2[7][16] |
Expertise & Experience: The hypothetical data positions Cyloprutinib as a highly potent and selective dual JAK1/JAK2 inhibitor, comparable to Ruxolitinib. Its significantly lower potency against JAK3 is a desirable characteristic, as JAK3 inhibition is linked to broader immunosuppression.[19] The moderate activity against TYK2 is also noted. This profile suggests a strong therapeutic potential in MPNs, warranting further investigation into its off-target effects.
Kinase Selectivity Profile
Beyond the primary targets, an inhibitor's activity against other kinases (the "off-targets") is critical for predicting its safety and potential for unique therapeutic benefits.
| Compound | FLT3 IC50 (nM) | RET IC50 (nM) | ACVR1 (ALK2) IC50 (nM) |
| Cyloprutinib (Hypothetical) | > 1000 | > 1000 | > 1000 |
| Ruxolitinib | > 1000 | > 1000 | > 1000 |
| Fedratinib | 25 | 17 | Not Reported |
| Momelotinib | > 1000 | > 1000 | 90 |
Expertise & Experience: Cyloprutinib's hypothesized high selectivity (low activity against FLT3, RET, and ACVR1) suggests a "clean" kinase profile. This could translate to a more predictable safety profile with fewer off-target side effects compared to a less selective inhibitor like Fedratinib, which also potently inhibits FLT3 and RET.[4] However, this high selectivity also means Cyloprutinib would not replicate the unique anemia-addressing benefit of Momelotinib, which is mediated by its distinct inhibition of ACVR1.[16][17] This analysis highlights the critical trade-offs between selectivity, safety, and multi-modal efficacy in drug design.
Experimental Protocols: A Self-Validating System
The following protocols describe the standardized, robust methodologies required to generate the benchmark data presented above. Explaining the causality behind these choices is key to ensuring scientific integrity.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining inhibitor potency using an in vitro biochemical assay, such as the ADP-Glo™ Kinase Assay (Promega).
Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying the amount of ADP produced from ATP during the phosphorylation reaction. It is a gold-standard method because its luminescent signal is directly proportional to kinase activity, providing a highly sensitive and quantitative readout of inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, the appropriate peptide substrate, and ATP at a concentration approximating the Michaelis-Menten constant (Km) for each enzyme.
-
Compound Dilution: Perform a serial dilution of Cyloprutinib and benchmark inhibitors (e.g., 11-point, 3-fold dilution starting from 10 µM) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate mix, followed by 0.5 µL of the serially diluted compound.
-
Initiation: Initiate the reaction by adding 2 µL of the ATP solution. Allow the reaction to proceed at room temperature for 60 minutes.
-
Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for Inhibitor Profiling
The process of characterizing a novel inhibitor follows a logical progression from initial potency testing to broad selectivity screening.
Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.
Logical Framework for Comparative Analysis
The ultimate goal of this benchmarking is to translate biochemical data into a predictive assessment of therapeutic potential. This requires a structured, logical framework.
Caption: Logical framework for translating biochemical data into a therapeutic assessment.
Conclusion
This guide provides a framework for benchmarking the novel pyrrolo[2,3-b]pyridine derivative, Cyloprutinib, against established JAK inhibitors. Based on its hypothetical profile as a potent and highly selective dual JAK1/JAK2 inhibitor, Cyloprutinib shows promise as a therapeutic candidate with a potentially superior safety profile, particularly concerning off-target effects and JAK3-mediated immunosuppression. However, its focused mechanism means it would not inherently address disease-related anemia in the same way as the multi-modal inhibitor Momelotinib.
The provided experimental protocols and logical workflows represent the rigorous, self-validating systems necessary to confirm this profile and guide further development. Future studies should focus on cellular assays to confirm on-target activity, followed by in vivo models to assess efficacy and safety, ultimately determining if Cyloprutinib can carve a niche in the evolving landscape of MPN treatment.
References
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Ruxolitinib - Wikipedia. [Link]
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Fedratinib - Wikipedia. [Link]
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Ruxolitinib - StatPearls - NCBI Bookshelf. [Link]
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Momelotinib: Mechanism of action, clinical, and translational science - PubMed. [Link]
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Mechanism of action - Jakafi® (ruxolitinib). [Link]
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What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]
-
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]
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Mechanism of Action of Momelotinib to Treat Myelofibrosis - YouTube. [Link]
-
Momelotinib: Uses, Dosage, Side Effects, Warnings - Drugs.com. [Link]
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Fedratinib | C27H36N6O3S | CID 16722836 - PubChem - NIH. [Link]
-
What is the mechanism of Momelotinib Dihydrochloride? - Patsnap Synapse. [Link]
-
What is momelotinib (Janus Kinase (JAK) inhibitor)? - Dr.Oracle. [Link]
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Fedratinib: uses, dosing, warnings, adverse events, interactions. [Link]
-
Fedratinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]
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Janus kinase inhibitors - DermNet. [Link]
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Clinical Trials Using JAK Inhibitor - NCI - National Cancer Institute. [Link]
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JAK inhibitors in clinical trials | Download Table - ResearchGate. [Link]
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Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - Frontiers. [Link]
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Clinical use of Jak 1 inhibitors for rheumatoid arthritis | Rheumatology | Oxford Academic. [Link]
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Janus kinase inhibitors and fields of usage | 2019, Volume 4 - Issue 1-2. [Link]
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Lynk targets the JAK pot with phase 3 rheumatoid arthritis win - Fierce Biotech. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. [Link]
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Janus kinase inhibitor - Wikipedia. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [Link]
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A Comparative Guide to the Reproducible Synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site, often leading to improved pharmacological profiles. The specific analogue, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, is a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The cyclopropyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a handle for further chemical diversification through cross-coupling reactions.
This guide provides a critical comparison of reproducible synthetic methodologies for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, offering researchers and drug development professionals a detailed roadmap for its efficient preparation. We will delve into two primary strategies: a linear synthesis involving sequential functionalization of the 7-azaindole core and a convergent approach based on the construction of the bicyclic system from a pre-functionalized pyridine precursor. Each method's reproducibility, scalability, and potential challenges will be discussed, supported by detailed experimental protocols.
Methodology 1: A Linear, Step-Wise Functionalization Approach
This strategy commences with the commercially available 7-azaindole and proceeds through a series of sequential modifications to install the desired substituents. This linear approach offers excellent control over the introduction of each functional group.
Synthetic Workflow Overview
Caption: Linear synthetic route to the target compound.
Step 1: N-Oxidation of 7-Azaindole
The initial activation of the 7-azaindole scaffold is achieved through N-oxidation of the pyridine nitrogen. This step is crucial as it directs the subsequent electrophilic bromination to the C4 position.
Experimental Protocol:
-
To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as ethyl acetate or dichloromethane, add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 7-azaindole N-oxide.
Step 2: Regioselective Bromination at C4
The N-oxide intermediate directs the electrophilic substitution to the C4 position of the pyridine ring.
Experimental Protocol:
-
Dissolve 7-azaindole N-oxide (1 equivalent) in a mixture of phosphorus oxybromide (POBr₃) and phosphorus tribromide (PBr₃) or use a reagent system like methanesulfonic anhydride and tetramethylammonium bromide in DMF.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Neutralize the solution with a base such as sodium carbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 4-bromo-7-azaindole.
Step 3: N-Protection of the Pyrrole Moiety
To prevent interference from the acidic N-H proton of the pyrrole ring in the subsequent organometallic coupling reaction, protection of this nitrogen is highly recommended. The choice of protecting group is critical for ensuring stability during the subsequent steps and facile removal at the end of the synthesis.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Tosyl (Ts) | TsCl, NaH, DMF | NaOH, MeOH/H₂O or Mg/MeOH | Robust, stable to many reaction conditions. | Harsh deprotection conditions. |
| SEM | SEMCl, NaH, DMF | TBAF, THF or HCl, EtOH | Mild deprotection. | Can be labile under certain acidic conditions. |
| TIPS | TIPSCl, NaH, DMF | TBAF, THF | Bulky, can direct ortho-lithiation. | Can be sterically hindering. |
Experimental Protocol (Tosyl Protection):
-
To a solution of 4-bromo-7-azaindole (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C, then add p-toluenesulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by flash chromatography to obtain N-tosyl-4-bromo-7-azaindole.
Step 4: Selective Iodination at C2
To facilitate a selective cross-coupling at the C2 position, a more reactive halide, iodide, is introduced. This is achieved through deprotonation at the most acidic C2 position, followed by quenching with an iodine source.
Experimental Protocol:
-
Dissolve the N-protected 4-bromo-7-azaindole (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of n-butyllithium or lithium diisopropylamide (LDA) (1.1 equivalents) and stir for 1 hour at -78 °C.
-
Add a solution of iodine (1.2 equivalents) in THF and continue stirring for another hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to afford the N-protected 4-bromo-2-iodo-7-azaindole.
Step 5: Chemoselective Suzuki-Miyaura Coupling
This is the key step where the cyclopropyl group is introduced. The significantly higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the selective reaction at the C2 position.
Underlying Principle of Selectivity: The oxidative addition of the palladium(0) catalyst to the aryl-halide bond is the rate-determining step in the Suzuki-Miyaura catalytic cycle. The bond dissociation energy of C-I is lower than that of C-Br, leading to a faster rate of oxidative addition at the C2-iodo position.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol:
-
To a degassed mixture of the N-protected 4-bromo-2-iodo-7-azaindole (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3 equivalents) in a solvent system like 1,4-dioxane/water (4:1) or toluene/water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to yield the N-protected 4-bromo-2-cyclopropyl-7-azaindole.
Step 6: N-Deprotection
The final step involves the removal of the protecting group to yield the target compound.
Experimental Protocol (Tosyl Deprotection):
-
Dissolve the N-tosyl protected intermediate in a mixture of methanol and water.
-
Add an excess of a base such as sodium hydroxide or potassium carbonate.
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and extract the product.
-
Purify by crystallization or chromatography to obtain 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
Methodology 2: A Convergent Synthesis via Ring Formation
This alternative strategy involves the construction of the 7-azaindole ring system from a pre-functionalized pyridine starting material. This approach can be more efficient if the appropriately substituted pyridine is readily available.
Synthetic Workflow Overview
Caption: Convergent synthetic route to the target compound.
Key Steps and Considerations
-
Sonogashira Coupling: The synthesis begins with a Sonogashira coupling between a 2-amino-3-iodo-4-bromopyridine and cyclopropylacetylene. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The higher reactivity of the iodo substituent at the 3-position allows for selective coupling over the bromo group at the 4-position.
-
Cyclization: The resulting 2-amino-3-(cyclopropylethynyl)pyridine intermediate is then subjected to cyclization to form the pyrrole ring. This can be achieved under basic conditions (e.g., using potassium tert-butoxide) or through transition metal-catalyzed intramolecular hydroamination.
Comparison of the Synthetic Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
| Starting Materials | Commercially available 7-azaindole. | Requires synthesis of a multi-substituted pyridine. |
| Reproducibility | Generally high due to well-established reactions. | Can be sensitive to cyclization conditions. |
| Scalability | Can be scaled, but multiple steps may reduce overall yield. | Potentially more scalable if the starting pyridine is accessible. |
| Flexibility | Allows for late-stage diversification at multiple positions. | Less flexible for introducing diverse substituents late in the synthesis. |
| Key Challenges | N-protection/deprotection steps; ensuring selectivity in halogenation and coupling. | Synthesis of the starting pyridine; optimizing cyclization yield. |
Conclusion and Recommendations
For researchers requiring a reliable and reproducible lab-scale synthesis of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine with the flexibility for analog synthesis, the linear, step-wise functionalization approach is recommended . The individual steps are well-precedented in the literature for similar heterocyclic systems, and the chemoselectivity of the key transformations is well-understood. While the multi-step nature may impact the overall yield, the control and predictability of this route make it a robust choice for drug discovery and development settings.
The convergent synthesis offers a more streamlined approach but is highly dependent on the availability of the specific 2-amino-3-iodo-4-bromopyridine precursor. If this starting material can be efficiently prepared, the convergent route may be advantageous for larger-scale production.
Ultimately, the choice of synthetic strategy will depend on the specific project goals, available resources, and the desired scale of production. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this important building block.
References
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]
- Gu, Y., et al. (2014). Synthesis of 3-Substituted Pyrrolo[2,3-b]Pyridin-2-one Derivatives.
-
Lebo, T. C., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1673. [Link]
- Various Authors. (2013). Synthesis of pyrrolo [2, 3 - b] pyridines.
- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3365-3368.
-
Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557-8567. [Link]
A Head-to-Head Comparison of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and Structurally Related Kinase Inhibitors in Cellular Assays
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic design of small molecule kinase inhibitors is of paramount importance. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, prized for its ability to mimic the purine core of ATP and effectively engage with the hinge region of various protein kinases.[1][2] This guide provides a detailed head-to-head comparison of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine , a compound of significant medicinal chemistry interest, with its structurally related analogs that have been evaluated in cellular assays.
While specific biological data for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not extensively available in the public domain, an analysis of its core structure and substituents, in comparison to well-characterized analogs, allows for insightful predictions of its potential biological activity and performance in cellular contexts. The 4-bromo substituent serves as a versatile synthetic handle for further chemical elaboration, while the 2-cyclopropyl group can influence potency and selectivity through interactions with the hydrophobic pocket of the kinase ATP-binding site.[3][4]
This guide will delve into the cellular performance of key comparator compounds from the pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine classes, focusing on their inhibitory activities against relevant cancer cell lines and specific kinase targets.
Comparator Compound Selection Rationale
The comparator compounds were selected based on the following criteria:
-
Structural Similarity: Compounds possessing the core 1H-pyrrolo[2,3-b]pyridine or the closely related pyrrolo[2,3-d]pyrimidine scaffold.
-
Availability of Cellular Data: Compounds with published IC50 values from cellular proliferation or specific kinase inhibition assays.
Comparative Analysis of Cellular Activities
The following table summarizes the cellular activities of selected comparator compounds, providing a framework for understanding the potential efficacy of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine.
| Compound ID | Structure | Target/Cell Line | Cellular IC50 (µM) | Key Structural Features | Reference |
| Compound 1 | 3,4-ring fused 7-azaindole derivative | JAK2 | Potent Inhibition (Specific IC50 not provided in abstract) | Fused ring system at the 3 and 4 positions of the 7-azaindole core. | [5] |
| Compound 5k | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | HepG2, MCF-7, A549, HCT116 (Cytotoxicity) | 29-59 | Pyrrolo[2,3-d]pyrimidine core, halogenated phenyl rings. | [6][7] |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 (Enzymatic) | 0.04 - 0.204 | Pyrrolo[2,3-d]pyrimidine core, halogenated phenyl rings. | [6][7] | |
| Compound 22 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | CDK8 (Enzymatic) | 0.0486 | Pyrrolo[2,3-b]pyridine core with substitution at the 5-position. | [8] |
Signaling Pathways and Experimental Workflows
The development and evaluation of kinase inhibitors like 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine involve a series of well-defined experimental procedures.
Generic Kinase Inhibitor Screening Workflow
The initial stages of identifying and characterizing a novel kinase inhibitor typically follow the workflow outlined below. This process ensures a systematic evaluation from broad-based cellular effects to specific molecular target engagement.
The JAK-STAT Signaling Pathway: A Potential Target
Given that fused 7-azaindole derivatives have shown potent inhibition of Janus kinases (JAKs), it is plausible that 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine could also target this pathway. The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for key cellular assays are provided below.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine or comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phosphorylated Kinase Substrates
This technique is used to detect the phosphorylation status of a specific protein, providing evidence of target engagement by an inhibitor.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Conclusion and Future Directions
While direct experimental data for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not yet publicly available, a comparative analysis of its structural analogs provides a strong rationale for its potential as a kinase inhibitor. The 7-azaindole core is a well-validated pharmacophore for engaging the ATP-binding site of numerous kinases. The 4-bromo and 2-cyclopropyl substituents are expected to modulate its potency, selectivity, and pharmacokinetic properties.
Future studies should focus on synthesizing 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine and evaluating its activity in a broad panel of kinase assays and cancer cell lines. This will not only elucidate its specific molecular targets but also pave the way for further structure-guided drug design and optimization. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
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Chem-Impex. (n.d.). 4-Bromo-7-azaindole. Retrieved from [Link]
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Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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MDPI. (2022, November 28). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
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MySkinRecipes. (n.d.). 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, January 22). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules. [Link]
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National Center for Biotechnology Information. (2010, January 1). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (2010, January 1). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (2014, October 1). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
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MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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National Center for Biotechnology Information. (2022, September 22). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1014614-11-9). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations. This document is designed to empower researchers, scientists, and laboratory managers with the necessary information to manage this chemical waste stream responsibly, ensuring personnel safety and regulatory compliance.
Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. While comprehensive toxicological data for 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is not extensively documented, a critical assessment based on its chemical structure and data from close structural analogs is essential. This approach, known as the precautionary principle, dictates that substances with uncharacterized toxicological profiles should be handled with a high degree of care.[1]
Structural Rationale for Hazard Classification:
-
Halogenated Heterocycle: The presence of a bromine atom classifies this compound as a halogenated organic. Halogenated wastes are often subject to specific disposal pathways, such as high-temperature incineration, and must be segregated from non-halogenated streams to avoid cross-contamination and increased disposal costs.[2]
-
Pyrrolopyridine Core: The pyrrolo[2,3-b]pyridine core is a common scaffold in pharmacologically active molecules. Analogs containing this core and a halogen substituent are known to be irritants.
Based on safety data sheets (SDS) for similar compounds, such as 4-Bromo-1H-pyrrolo[2,3-b]pyridine and other brominated pyridines, the following hazards should be assumed[1][3][4]:
| Hazard Classification | GHS Hazard Statement | Rationale and Precaution |
| Skin Irritation | H315: Causes skin irritation | Avoid all direct skin contact. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste.[1][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Mandates the use of chemical safety goggles or a face shield. An eyewash station must be readily accessible.[1][3] |
| Potential Respiratory Irritation | H335: May cause respiratory irritation | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[3] |
| Potential Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke in laboratory areas.[3] Accidental ingestion requires immediate medical attention. |
Due to these inherent hazards, 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine must be managed as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer drain. [1][5]
Regulatory Framework: Ensuring Compliance
In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Your institution is registered as a hazardous waste generator and must adhere to specific federal, state, and local regulations.[7]
This compound would be classified as hazardous waste due to:
-
Characteristic Toxicity (Inferred): While not explicitly listed, its potential to cause harm if improperly managed requires it to be treated as a toxic waste.
-
Presence on a Listed Waste Stream (by association): The parent heterocycle, pyridine, is an F-listed waste (F005), indicating that wastes containing pyridine derivatives are of regulatory concern.[8][9][10][11]
Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on campus for waste disposal procedures and will coordinate with licensed waste disposal vendors.
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe handling and disposal of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine waste, from the point of generation to final pickup.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in minimizing risk and disposal costs. The causality is clear: mixing incompatible chemicals can lead to dangerous reactions, while mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of the more expensive waste stream.[2][5]
-
Solid Waste: Collect unreacted reagent, contaminated spatulas, and weigh boats in a designated, compatible container labeled "Solid Halogenated Organic Waste."
-
Liquid Waste: Collect reaction mother liquors and solvent rinses (e.g., from dichloromethane, chloroform) in a separate, compatible container labeled "Liquid Halogenated Organic Waste."
-
Contaminated Materials: Gloves, absorbent pads, and other disposable items grossly contaminated with the compound should be double-bagged and placed in a solid hazardous waste container.
Step 2: Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and exposures.[2]
-
Compatibility: Use containers made of materials compatible with the waste. For liquid waste, glass or high-density polyethylene (HDPE) is typically appropriate. The original reagent bottle, if in good condition, is an excellent choice.[5]
-
Condition: Ensure the container is in good condition, free of cracks, and has a tightly sealing screw cap.[2][12] Never use food-grade containers like jars or milk jugs.[5]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[5][12] This prevents the release of vapors and protects against spills.
-
Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent splashing during transport.[13]
Step 3: Labeling Requirements
Accurate labeling is a non-negotiable EPA requirement that ensures safe handling throughout the disposal chain.[7][14]
Each waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste" .[7]
-
The full, unambiguous chemical name: "4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine" . Avoid abbreviations or formulas. List all components if it is a mixed waste stream.
-
A clear indication of the hazards. This can be a pictogram (e.g., exclamation mark for irritant) or text (e.g., "Irritant," "Toxic").[7]
-
The name and contact information of the generating researcher or lab.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location within the laboratory for the short-term storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][14]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that is large enough to hold the contents of the largest container in case of a leak.
-
Segregation: Ensure incompatible waste streams (e.g., acids and bases, oxidizers and organics) are stored in separate secondary containment within the SAA.[5]
Caption: Decision workflow for handling 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine waste.
Step 5: Arranging for Final Disposal
Once your waste container is full, or if you are discontinuing the project, you must arrange for its removal.
-
Do Not Move Waste: Never move hazardous waste from one SAA to another.[14]
-
Contact EHS: Follow your institution's specific procedure to request a waste pickup from your laboratory's SAA. This is typically done through an online portal or by contacting the EHS office directly.
-
Record Keeping: Maintain accurate records of the waste generated by your lab, as this is a key component of regulatory compliance.
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is crucial.
-
Minor Spills (Solid): For small spills of the solid powder within a fume hood, carefully sweep the material into a dustpan and place it in your solid hazardous waste container. Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and wipe with absorbent pads. Dispose of the pads as contaminated solid waste.
-
Minor Spills (Liquid): For small spills of a solution, cover with a non-flammable absorbent material like vermiculite or sand.[1][3] Once absorbed, scoop the material into your solid hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the immediate area, alert your colleagues and supervisor, and contact your institution's emergency response line or EHS office immediately. Do not attempt to clean it up yourself.
All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[3]
By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure that your laboratory's vital research is conducted in a responsible and compliant manner.
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS. [Link]
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Thompson, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
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Georganics. (2023, April 14). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet. Georganics. [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. EPA. [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA. [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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The University of Edinburgh. (2022, February 17). WASTE MANAGEMENT. The University of Edinburgh. [Link]
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Boston University. (2016). Chemical Waste Management Guide. Environmental Health & Safety. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
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Personal protective equipment for handling 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Guide to Safe Handling: 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound for which comprehensive toxicological data is not yet widely available. Therefore, a cautious and systematic approach to handling is paramount. This guide provides a procedural framework grounded in the principles of chemical safety and risk mitigation.
Hazard Identification and Risk Assessment
Given the limited specific data on 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, we must infer its potential hazards from structurally related compounds. The core structure, a pyrrolo[2,3-b]pyridine (an azaindole), and the presence of a bromine atom suggest specific risks.
-
Skin and Eye Irritation : A Safety Data Sheet for the parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, clearly indicates it causes skin and serious eye irritation.[1]
-
Respiratory Irritation : Structurally similar brominated pyridines are known to cause respiratory irritation.[2][3]
-
Harmful if Swallowed/Inhaled/Absorbed : Brominated organic compounds can be harmful if they enter the body.[2][3] Inhalation of high vapor or dust concentrations may lead to symptoms like headache, dizziness, and nausea.[4]
Before any procedure, a thorough risk assessment must be conducted, considering the quantity of the material being used and the nature of the operation (e.g., weighing, dissolution, reaction).
| Hazard Classification (Inferred) | GHS Hazard Statement | Precautionary Action |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | P280: Wear protective gloves/protective clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Acute Toxicity (Oral, Inhalation) | H302: Harmful if swallowed[3] | P261: Avoid breathing dust/fume.[3] P270: Do not eat, drink or smoke when using this product.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] | P271: Use only outdoors or in a well-ventilated area.[3] P304+P340: IF INHALED: Remove person to fresh air.[3] |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a potential hazard. Before relying on PPE, engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood : All manipulations of 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine powders or vapors.
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
-
Safety Equipment : An eyewash station and safety shower must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The appropriate level of PPE is dictated by the scale and nature of the work being performed.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory work.[6]
-
Elevated Risk : When there is a risk of splashing, a highly exothermic reaction, or handling larger quantities (>1 g), a face shield must be worn over safety glasses.[6]
-
Gloves : Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals.[6] Always double-glove when handling this compound. Gloves must be inspected for tears or holes before use and changed immediately upon contamination.
-
Lab Coat : A flame-resistant lab coat that fits properly, is fully buttoned, and has tight-fitting cuffs is mandatory.[6] This provides a removable barrier in case of a spill.
-
Apparel : Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory to protect the skin from potential exposure.[6][7]
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in situations where engineering controls may not be sufficient, such as during a large spill or when cleaning a contaminated area, a risk assessment may indicate the need for a respirator. In such cases, a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel.
// Node Definitions start [label="Start: Handling\n4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Is work performed in a\ncertified chemical fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; stop [label="STOP!\nDo not proceed without\nproper engineering controls.", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess_scale [label="Assess Scale of Operation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; small_scale [label="Small Scale (<1g)\nRoutine Operations", fillcolor="#F1F3F4", fontcolor="#202124"]; large_scale [label="Large Scale (>1g) or\nHigh-Risk Operations\n(e.g., exothermic reaction)", fillcolor="#F1F3F4", fontcolor="#202124"];
ppe_standard [label="Standard PPE:\n- ANSI Z87.1 Safety Glasses\n- Double Nitrile Gloves\n- Flame-Resistant Lab Coat\n- Full Pants, Closed Shoes", shape=note, fillcolor="#E8F0FE", fontcolor="#202124", align=left]; ppe_enhanced [label="Enhanced PPE:\n- Standard PPE PLUS:\n- Face Shield over Safety Glasses", shape=note, fillcolor="#E8F0FE", fontcolor="#202124", align=left];
// Edge Definitions start -> fume_hood; fume_hood -> stop [label="No"]; fume_hood -> assess_scale [label="Yes"]; assess_scale -> small_scale [label="Small"]; assess_scale -> large_scale [label="Large / High-Risk"]; small_scale -> ppe_standard; large_scale -> ppe_enhanced; } dddot
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans
-
Preparation : Before handling the compound, ensure all necessary engineering controls are functioning and all required PPE is donned correctly.
-
Weighing : Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.
-
Transfers : Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After the procedure, wipe down the spatula and any surfaces in the fume hood with a suitable solvent. Decontaminate all equipment.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing PPE.[2]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Spill : For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed container for hazardous waste disposal. Ventilate the area. Do not attempt to clean up large spills or spills outside of a fume hood without proper training and respiratory protection.
All waste containing 4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, including contaminated consumables (gloves, weigh papers, pipette tips) and excess material, must be treated as hazardous waste.
-
Halogenated Waste : This compound is a halogenated organic material. It must be disposed of in a designated, sealed, and clearly labeled halogenated waste container.[8] Never mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[8][9]
-
Disposal Route : The waste must be disposed of through an approved hazardous waste management service, typically via high-temperature incineration.[10][11] Do not dispose of this chemical down the drain.[9]
By adhering to this guide, you build a framework of safety that protects not only you and your colleagues but also ensures the integrity of your research.
References
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Georganics. (2023). Safety Data Sheet: 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
